molecular formula C9H8N4O2 B1269748 (4-Tetrazol-1-yl-phenyl)-acetic acid CAS No. 462068-57-1

(4-Tetrazol-1-yl-phenyl)-acetic acid

Cat. No.: B1269748
CAS No.: 462068-57-1
M. Wt: 204.19 g/mol
InChI Key: OGYBWZMCGUWWHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Tetrazol-1-yl-phenyl)-acetic acid (CAS 462068-57-1) is a solid organic compound with the molecular formula C 9 H 8 N 4 O 2 and a molecular weight of 204.19 g/mol [ citation:4 ]. This heterocyclic compound features a tetrazolyl ring, a moiety widely utilized in medicinal chemistry and material science due to its unique electronic properties and structural similarity to carboxylic acids [ citation:1 ]. The tetrazole functional group is a well-known bioisostere of a carboxylic acid, often used in drug design to improve metabolic stability, alter polarity, and enhance bioavailability [ citation:1 ]. Tetrazole derivatives have demonstrated a wide range of pharmacological activities in research, including antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and anticonvulsant properties, making them valuable scaffolds in the development of new therapeutic agents [ citation:1 ]. The specific structural features of this compound, combining the tetrazole ring with a phenylacetic acid group, make it a versatile building block for synthesizing more complex molecules for research in drug discovery and development. Safety and Handling: This compound is considered harmful and an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation [ citation:4 ][ citation:8 ]. Appropriate personal protective equipment should be worn, and it should only be handled in a well-ventilated area. Notice: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[4-(tetrazol-1-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)5-7-1-3-8(4-2-7)13-6-10-11-12-13/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYBWZMCGUWWHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)N2C=NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357054
Record name (4-Tetrazol-1-yl-phenyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462068-57-1
Record name (4-Tetrazol-1-yl-phenyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of (4-Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a living resource, consolidating available technical data and outlining methodologies for its synthesis and analysis.

Chemical Identity and Physical Properties

This compound is a white to off-white solid compound. The tetrazole ring, a bioisostere of the carboxylic acid functional group, imparts unique electronic and metabolic properties, making it a valuable moiety in drug design.

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
IUPAC Name 2-(4-(1H-tetrazol-1-yl)phenyl)acetic acidN/A
CAS Number 462068-57-1[1][2][3]
Molecular Formula C₉H₈N₄O₂[1][2][3]
Molecular Weight 204.19 g/mol [2]
Appearance Solid[1]
Melting Point 173-175 °C[4]
Density 1.45 g/cm³[4]

Spectroscopic and Analytical Data

Definitive characterization of this compound relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published in publicly accessible databases, data for structurally related compounds can provide valuable comparative insights. Commercial suppliers may provide compound-specific data upon request[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the lone proton on the tetrazole ring. The splitting patterns and chemical shifts of the phenyl protons would indicate a para-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the phenyl and tetrazole rings, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

  • Broad O-H stretch from the carboxylic acid.

  • C=O stretch of the carboxylic acid.

  • C=C and C-H stretches of the aromatic ring.

  • N=N and C-N stretches associated with the tetrazole ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information, showing characteristic losses of the carboxylic acid group and fragmentation of the heterocyclic and aromatic rings.

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves the formation of the tetrazole ring from a corresponding amine precursor. The following is a proposed, logical synthesis protocol based on established methodologies for tetrazole formation.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Formation cluster_2 Step 3: Cycloaddition 4_aminophenylacetic_acid 4-Aminophenylacetic acid diazonium_salt Diazonium Salt Intermediate 4_aminophenylacetic_acid->diazonium_salt NaNO₂, HCl 0-5 °C azido_intermediate 4-Azidophenylacetic acid diazonium_salt->azido_intermediate NaN₃ final_product This compound azido_intermediate->final_product Triethyl orthoformate, Acetic Acid

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 4-Aminophenylacetic acid[7]

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Triethyl orthoformate

  • Glacial acetic acid

  • Appropriate organic solvents (e.g., water, ethanol)

Step 1: Diazotization of 4-Aminophenylacetic acid

  • Suspend 4-aminophenylacetic acid in an aqueous solution of hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary amine into a highly reactive diazonium group. This group is an excellent leaving group (as N₂ gas), facilitating subsequent nucleophilic substitution.

Step 2: Formation of 4-Azidophenylacetic acid

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The resulting 4-azidophenylacetic acid may precipitate or can be extracted with a suitable organic solvent.

Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the diazonium group to form the aryl azide. This reaction is typically efficient and high-yielding.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

  • Dissolve the crude 4-azidophenylacetic acid in a mixture of triethyl orthoformate and glacial acetic acid.

  • Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • The precipitated solid, this compound, can be collected by filtration.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Causality: This step is a formal [3+2] cycloaddition reaction. The orthoformate, in the presence of an acid catalyst, reacts with the terminal nitrogen of the azide to initiate ring closure, forming the stable 1-substituted tetrazole ring.

Reactivity and Stability

Tetrazole-containing compounds are known to be high-energy materials. While this compound itself is not classified as an explosive, precautions should be taken.

  • Thermal Stability: The compound is a solid with a relatively high melting point, suggesting moderate thermal stability. However, decomposition at elevated temperatures may be vigorous.

  • Chemical Stability: The compound is stable under normal laboratory conditions. Strong oxidizing or reducing agents should be avoided. The tetrazole ring is generally resistant to metabolic degradation, a property often exploited in drug design.

  • Hazards: The primary hazards are irritation to the skin and eyes (H315, H319)[8]. It is also classified as a flammable solid (H228)[8]. As with many fine organic powders, there is a potential for dust explosion.

Potential Pharmacological Applications

While specific pharmacological studies on this compound are not extensively reported in the literature, the broader class of tetrazole derivatives has shown a wide range of biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

Diagram of Potential Pharmacological Relevance

Pharmacology cluster_activities Potential Biological Activities of Tetrazole Derivatives TPAA Bioisostere of Carboxylic Acid Analgesic Analgesic TPAA->Analgesic Analgesic effects observed in related pyrazole-tetrazoles Anti_inflammatory Anti-inflammatory TPAA->Anti_inflammatory Anti-inflammatory properties are common in tetrazole compounds Antihypertensive Antihypertensive TPAA->Antihypertensive Potential as angiotensin II receptor antagonists Anticancer Anticancer TPAA->Anticancer Some tetrazole derivatives exhibit cytotoxic activity Antimicrobial Antimicrobial TPAA->Antimicrobial Derivatives of the precursor 4-aminophenylacetic acid show antimicrobial activity [4]

Caption: Potential pharmacological roles of this compound.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active phenylacetic acid derivatives warrants further investigation into its potential analgesic, anti-inflammatory, and other therapeutic effects[9][10].

Analytical Methodologies

For the quality control and analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific applications.

Table 2: General HPLC Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in WaterB: Acetonitrile or Methanol
Gradient A suitable gradient from high aqueous to high organic
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Self-Validating System: The inclusion of an internal standard and the analysis of a reference standard of known purity are crucial for method validation. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be established to ensure the reliability of the results.

Conclusion

This compound is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. This guide has consolidated the available data on its chemical and physical properties and provided a logical framework for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its pharmacological profile.

References

In-depth Technical Guide: (4-Tetrazol-1-yl-phenyl)-acetic acid (CAS 462068-57-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be construed as a comprehensive guide for the handling, use, or synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions in place.

Core Compound Identification

This compound, identified by the CAS number 462068-57-1, is a chemical compound with a distinct molecular structure featuring a phenylacetic acid moiety substituted with a tetrazole ring. This structural motif is of interest in medicinal chemistry due to the tetrazole group often serving as a bioisostere for a carboxylic acid, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. It is important to note that some reported values, such as the melting point, show discrepancies across different suppliers, which may be attributed to variations in purity or analytical methodology.

PropertyValueSource(s)
CAS Number 462068-57-1N/A
Molecular Formula C₉H₈N₄O₂[1][2]
Molecular Weight 204.19 g/mol [1][2]
Melting Point 150-151 °C[1]
173-175 °C[2]
Boiling Point 433.2 °C at 760 mmHg (Predicted)
Density 1.45 g/cm³[2]
Flash Point 215.8 °C[2]

Synthesis and Experimental Protocols

Suggested Synthetic Pathway

A potential, though unverified, synthetic route to this compound is illustrated below. This diagram is a conceptual representation and has not been validated through published experimental data.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Reactant_A Precursor 1 (e.g., 4-aminophenylacetic acid derivative) Product This compound Reactant_A->Product Reaction Conditions (Solvent, Temperature, Catalyst) Reactant_B Precursor 2 (e.g., Tetrazole formation reagents) Reactant_B->Product

Caption: Conceptual synthetic pathway for this compound.

Note on Experimental Protocol: The lack of published, detailed synthetic methods necessitates that any attempt to synthesize this compound would require significant research and development. This would involve a thorough literature review of analogous tetrazole formations, followed by systematic optimization of reaction conditions, including solvent, temperature, catalysts, and reaction time. Purification would likely involve techniques such as recrystallization or column chromatography, and characterization would require analytical methods like NMR, IR, and mass spectrometry to confirm the structure and purity of the final product.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed by several chemical suppliers, suggesting its availability for research purposes; however, it does not appear to have been the subject of published pharmacological or biological studies.

The presence of the tetrazole ring, a known bioisostere of the carboxylic acid group, suggests that the compound could potentially interact with biological targets that recognize carboxylate moieties. However, without experimental data, any discussion of its potential biological effects would be purely speculative.

Safety and Handling

Based on available safety data sheets from chemical suppliers, this compound is classified as an irritant.[1] Standard laboratory safety protocols should be strictly followed when handling this compound.

Recommended Handling Procedures

The following workflow outlines general safety precautions for handling chemical compounds of this nature.

Handling_Workflow Start Start Handling PPE Wear Personal Protective Equipment (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Handle in a well-ventilated area (Fume Hood) PPE->Ventilation Avoid_Contact Avoid contact with skin and eyes Ventilation->Avoid_Contact Avoid_Inhalation Avoid inhalation of dust Avoid_Contact->Avoid_Inhalation Storage Store in a tightly closed container in a cool, dry place Avoid_Inhalation->Storage End End Handling Storage->End

Caption: General safety workflow for handling chemical reagents.

In case of contact with skin, wash immediately with plenty of water.[1] If inhaled, move to fresh air.[1] For eye contact, rinse thoroughly with plenty of water.[1] In case of ingestion, seek medical attention.[1]

Conclusion and Future Directions

This compound (CAS 462068-57-1) is a commercially available compound with a chemical structure that suggests potential for biological activity. However, a comprehensive review of publicly accessible scientific databases and literature reveals a significant lack of research on this specific molecule. There are no published studies detailing its synthesis, biological effects, or mechanism of action.

For researchers and drug development professionals, this compound represents an unexplored area. Future research could focus on:

  • Development of a robust and scalable synthetic protocol.

  • Screening for biological activity across a range of relevant assays, guided by the structural features of the molecule.

  • In-depth pharmacological characterization if any significant biological activity is identified.

The absence of existing data underscores the opportunity for novel discoveries related to this compound. However, it also necessitates a foundational approach to research, beginning with basic chemical synthesis and characterization, followed by exploratory biological screening.

References

An In-depth Technical Guide to (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and general synthetic and pharmacological context of (4-Tetrazol-1-yl-phenyl)-acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for experimental design, analytical characterization, and computational modeling.

PropertyValueCitation(s)
Molecular Formula C₉H₈N₄O₂[1][2]
Molecular Weight 204.19 g/mol [2]
Appearance Solid[1]
Purity Typically available at ≥98%[1]
InChI Key OGYBWZMCGUWWHS-UHFFFAOYSA-N[1]

Molecular Structure

The structure of this compound is characterized by a phenyl ring substituted at the para position with a 1H-tetrazol-1-yl group and an acetic acid moiety. The tetrazole ring is a key feature, known for its role as a bioisostere of a carboxylic acid group, which can influence the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

synthesis_workflow start 4-Aminophenylacetic acid step1 Diazotization start->step1 step2 Azide formation step1->step2 step3 Cycloaddition with a nitrile equivalent step2->step3 product This compound step3->product

References

An In-depth Technical Guide to the Physicochemical Properties of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a multifaceted organic compound that has garnered interest within the scientific community. Its structure, featuring a phenylacetic acid moiety substituted with a tetrazole ring, suggests its potential as a carboxylic acid bioisostere in medicinal chemistry. The tetrazole group's metabolic stability and similar acidity to a carboxylic acid make it a valuable functional group in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols for their determination, and explores the broader biological context of tetrazole-containing compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes the available quantitative data for this compound. It is important to note that while some experimental data is available, key values such as pKa, boiling point, and aqueous solubility are based on predictive models and should be confirmed through empirical testing.

PropertyValueSource
Molecular Formula C₉H₈N₄O₂[4][5][6]
Molecular Weight 204.19 g/mol [5]
Melting Point 173-175 °C[5]
Density 1.45 g/cm³[5]
Flash Point 215.8 °C[5]
pKa (Predicted) Due to the presence of the carboxylic acid group and the tetrazole ring, two acidic protons are present. The pKa of the carboxylic acid is predicted to be in the range of typical phenylacetic acids, while the tetrazole ring proton is also acidic. The tetrazole functional group is known to have an acidity similar to that of a carboxylic acid.[7][8]N/A
Boiling Point (Predicted) High, likely to decompose before boiling under atmospheric pressure due to the presence of the tetrazole ring.N/A
Aqueous Solubility (Predicted) Low, characteristic of many organic acids with significant aromatic character. Solubility will be pH-dependent, increasing at higher pH values as the acidic protons are removed.N/A
LogP (Predicted for a similar compound) 0.80 (for phenyl(1H-tetrazol-1-yl)acetic acid)[9]

Experimental Protocols

Accurate determination of physicochemical properties is crucial. The following sections detail generalized experimental protocols that can be adapted to determine the key properties of this compound.

Determination of Melting Point

A standard capillary melting point apparatus can be used. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Methodology:

  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter and electrode.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a compound with two acidic protons, two inflection points and two corresponding pKa values would be expected.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water or a buffer solution of a specific pH in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Synthesis of this compound

The synthesis of 1-substituted tetrazoles can be achieved through various synthetic routes. A common method involves the reaction of a primary amine with an orthoformate and an azide source.[10]

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-aminophenylacetic_acid 4-Aminophenylacetic acid Reaction_Vessel Reaction in a suitable solvent (e.g., Acetic Acid) 4-aminophenylacetic_acid->Reaction_Vessel Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Reaction_Vessel Sodium_azide Sodium azide Sodium_azide->Reaction_Vessel Target_Compound This compound Reaction_Vessel->Target_Compound Cyclization

Caption: General workflow for the synthesis of this compound.

Biological and Pharmacological Context

Tetrazole derivatives have been investigated for their potential as:

  • Anti-inflammatory agents [15]

  • Antihypertensive agents [16]

  • Anticonvulsant agents [1]

  • Antimicrobial and antifungal agents [12]

  • Anticancer agents [13]

The tetrazole moiety is often employed as a bioisosteric replacement for the carboxylic acid group in drug design.[2][3] This substitution can lead to improved metabolic stability and enhanced pharmacokinetic properties. Given that this compound contains both a tetrazole ring and a phenylacetic acid structure, it represents an interesting scaffold for further biological evaluation. Phenylacetic acid derivatives themselves have been explored as agonists for peroxisome proliferator-activated receptors (hPPARs), which are involved in regulating glucose and lipid metabolism.[17]

The diagram below illustrates a generalized workflow for the initial biological evaluation of a novel compound like this compound.

BiologicalEvaluation Compound This compound In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) Compound->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Cytotoxicity, Proliferation) In_Vitro_Screening->Cell-Based_Assays ADME_Tox_Profiling In Vitro ADME/Tox Profiling (e.g., Microsomal Stability, Cyt P450 Inhibition) Cell-Based_Assays->ADME_Tox_Profiling Lead_Identification Lead Identification ADME_Tox_Profiling->Lead_Identification

Caption: A typical workflow for the initial in vitro evaluation of a new chemical entity.

Conclusion

This compound is a compound with physicochemical properties that make it an intriguing candidate for further investigation in medicinal chemistry and drug discovery. While some of its fundamental properties have been characterized, further experimental determination of its pKa, aqueous solubility, and a comprehensive biological activity profile are essential to fully elucidate its potential. The methodologies and contextual information provided in this guide serve as a valuable resource for researchers and scientists embarking on the study of this and related tetrazole derivatives.

References

The Ascendant Therapeutic Potential of Tetrazole Acetic Acid Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrazole nucleus, a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom, represents a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a bioisosteric replacement for the carboxylic acid functional group, have propelled the development of numerous tetrazole-containing therapeutic agents. When coupled with an acetic acid moiety, the resulting tetrazole acetic acid derivatives exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for drug discovery and development programs. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this versatile class of compounds.

Synthesis of 2-(1H-Tetrazol-5-yl)acetic Acid Derivatives

The synthesis of 2-(1H-tetrazol-5-yl)acetic acid and its derivatives is a well-established process in organic chemistry, with the [3+2] cycloaddition reaction between a nitrile and an azide serving as the cornerstone of most synthetic routes.

General Synthetic Protocol

A generalized, robust, and efficient one-pot synthesis of 2-(1H-tetrazol-5-yl)acetic acid derivatives is outlined below. This method offers the advantages of simple process, safe and easy operation, and high product yield.

Materials:

  • Cyanoacetic acid or a substituted cyanoacetate ester

  • Sodium azide (NaN₃)

  • A suitable solvent (e.g., water, dimethylformamide)

  • A catalyst (e.g., zinc chloride)

  • Acid for pH adjustment (e.g., hydrochloric acid, sulfuric acid)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyanoacetic acid (or its ester derivative), sodium azide, the chosen solvent, and the catalyst. The molar ratio of cyanoacetic acid to sodium azide is typically in the range of 1:0.8 to 1:1.5.

  • Reaction: Stir the mixture and heat it to reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Acidification: Dissolve the residue in water and adjust the pH to the acidic range with a suitable acid (e.g., HCl or H₂SO₄). This step protonates the tetrazole ring and precipitates the product.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash it with cold water, and dry it under vacuum to yield the 2-(1H-tetrazol-5-yl)acetic acid derivative. Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

This versatile protocol can be adapted for the synthesis of a wide array of substituted tetrazole acetic acid derivatives by employing appropriately substituted starting materials.

Biological Activities and Quantitative Data

Tetrazole acetic acid derivatives have demonstrated significant potential across a range of therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antimicrobial and Antifungal Activity

Derivatives of tetrazole acetic acid have been shown to possess potent activity against a variety of bacterial and fungal strains. The primary mechanism for their antifungal action is believed to be the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is a critical component of the ergosterol biosynthesis pathway in fungi.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Tetrazole Acetic Acid Derivatives against Various Microorganisms

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
1a Escherichia coli64[3]
Pseudomonas aeruginosa64[3]
Aspergillus niger32[3]
Candida albicans8[3]
1b Escherichia coli>64[3]
Pseudomonas aeruginosa>64[3]
Bacillus subtilis32[3]
Bacillus megaterium64[3]
Aspergillus niger16[3]
Candida albicans4[3]
Compound 1c Escherichia coli15.06 µM[4]
Staphylococcus aureus>100 µM[4]
Compound 5c Escherichia coli13.37 µM[4]
Staphylococcus aureus>100 µM[4]
Anticancer Activity

The anticancer potential of tetrazole acetic acid derivatives has been a significant area of investigation. One of the key mechanisms of action for their antitumor effect is the inhibition of tubulin polymerization, a critical process for cell division.[5][6][7] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, leading to apoptosis in cancer cells.

Table 2: In Vitro Anticancer Activity (IC₅₀) of Tetrazole Acetic Acid Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 4h A549 (Lung)1.51[8]
MDA-MB-231 (Breast)2.83[8]
Compound 4i A549 (Lung)1.49[8]
MDA-MB-231 (Breast)2.91[8]
Compound 1 HCT116 (Colon)22.4[5]
Compound 2 HCT116 (Colon)0.34[5]
Anti-inflammatory Activity

Tetrazole acetic acid derivatives have also been evaluated for their anti-inflammatory properties. A common in vivo model for this assessment is the carrageenan-induced paw edema assay in rats. The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which in turn reduces the production of pro-inflammatory mediators like prostaglandins (e.g., PGE2) and nitric oxide (NO).[9][10]

Table 3: In Vivo Anti-inflammatory Activity of Tetrazole Acetic Acid Derivatives in the Carrageenan-Induced Rat Paw Edema Model

Compound IDDose (mg/kg)Time (hr)% Inhibition of EdemaReference
Compound 35 50596
Ibuprofen (Standard) 100552

Experimental Protocols

To facilitate further research and validation, this section provides detailed methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum, adjusted to a McFarland standard of 0.5

  • Test compound stock solution (e.g., in DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (broth only)

  • Incubator

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compound and the positive control in the microtiter plate wells using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include wells with inoculum and broth only (growth control) and wells with broth only (sterility control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the tetrazole acetic acid derivative and a positive control (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • 1% Carrageenan solution in saline

  • Test compound suspension/solution

  • Standard anti-inflammatory drug (e.g., indomethacin, ibuprofen)

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, standard, and test compound groups).

  • Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[3]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which tetrazole acetic acid derivatives exert their biological effects is crucial for their rational design and development. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved.

Antifungal Mechanism: Inhibition of Fungal CYP51

Antifungal_Mechanism cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol Synthase Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (Lanosterol 14α-demethylase) Fungal Cell Membrane Essential for fungal viability and membrane integrity Ergosterol->Fungal Cell Membrane Incorporation Tetrazole Acetic Acid Derivative Tetrazole Acetic Acid Derivative CYP51 CYP51 Tetrazole Acetic Acid Derivative->CYP51 Inhibition

Anticancer Mechanism: Tubulin Polymerization Inhibition

Anticancer_Mechanism cluster_cell_cycle Cell Cycle cluster_mitosis Mitosis cluster_drug_action Drug Action G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase (Mitosis) M Phase (Mitosis) G2 Phase->M Phase (Mitosis) Cell Division Cell Division M Phase (Mitosis)->Cell Division Apoptosis Apoptosis M Phase (Mitosis)->Apoptosis Mitotic Arrest Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Dynamic Process Tubulin Dimers->Microtubule Polymerization Inhibition Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Chromosome Segregation Chromosome Segregation Mitotic Spindle Formation->Chromosome Segregation Chromosome Segregation->Cell Division Tetrazole Acetic Acid Derivative Tetrazole Acetic Acid Derivative Tetrazole Acetic Acid Derivative->Tubulin Dimers Binds to Tubulin

Anti-inflammatory Mechanism: Inhibition of COX and Pro-inflammatory Mediators

Anti_inflammatory_Mechanism cluster_inflammatory_stimulus Inflammatory Stimulus cluster_cox_pathway Cyclooxygenase (COX) Pathway cluster_no_pathway Nitric Oxide (NO) Pathway cluster_drug_action Drug Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 COX-1 (Constitutive) COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Prostaglandins (PGE2) Prostaglandins (PGE2) COX-1->Prostaglandins (PGE2) Production COX-2->Prostaglandins (PGE2) Production Inflammation Inflammation Prostaglandins (PGE2)->Inflammation iNOS (Inducible Nitric Oxide Synthase) iNOS (Inducible Nitric Oxide Synthase) L-Arginine L-Arginine iNOS iNOS L-Arginine->iNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Production Nitric Oxide (NO)->Inflammation Tetrazole Acetic Acid Derivative Tetrazole Acetic Acid Derivative Tetrazole Acetic Acid Derivative->COX-2 Inhibition

Conclusion and Future Directions

Tetrazole acetic acid derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their straightforward synthesis, coupled with their potent antimicrobial, anticancer, and anti-inflammatory properties, makes them attractive candidates for further preclinical and clinical development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to identify novel therapeutic targets. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of new and effective treatments for a wide array of human diseases.

References

Unraveling the Molecular Pathways: An In-depth Analysis of (4-Tetrazol-1-yl-phenyl)-acetic Acid's Theoretical Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 30, 2025 – In the intricate landscape of drug discovery, understanding the precise mechanism of action of a therapeutic candidate is paramount. This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the theoretical mechanism of action of (4-Tetrazol-1-yl-phenyl)-acetic acid. By leveraging principles of bioisosterism and analyzing the known pharmacology of its structural components, a primary anti-inflammatory pathway through the inhibition of cyclooxygenase (COX) enzymes is proposed. This document outlines the theoretical basis for this mechanism, details relevant experimental protocols for its validation, and presents hypothetical quantitative data to guide future research.

Introduction: The Scientific Rationale

This compound is a synthetic organic compound featuring a phenylacetic acid scaffold, a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs), and a tetrazole ring. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, meaning it shares similar physicochemical properties and can elicit comparable biological responses. This bioisosteric replacement is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles.[1] Given that many NSAIDs function through the inhibition of cyclooxygenase (COX) enzymes, it is hypothesized that this compound exerts its biological effects through a similar mechanism.

Core Mechanism of Action Theory: Cyclooxygenase Inhibition

The primary theory for the mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the production of prostaglandins is reduced, leading to an anti-inflammatory effect.

The Cyclooxygenase Signaling Pathway

The inflammatory cascade initiated by cellular injury or stimuli leads to the activation of phospholipase A2, which releases arachidonic acid from the cell membrane. Arachidonic acid then serves as a substrate for the COX enzymes. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Inhibition of COX-2 is therefore desirable for anti-inflammatory effects with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever TPAA This compound TPAA->COX1 TPAA->COX2 Inflammatory_Stimuli Inflammatory_Stimuli Phospholipase_A2 Phospholipase_A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases COX_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Compound, Substrate) Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Compound Prepare_Reagents->Incubate Initiate_Reaction Add Arachidonic Acid Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 via ELISA Stop_Reaction->Quantify_PGE2 Analyze_Data Calculate % Inhibition and IC50 Quantify_PGE2->Analyze_Data End End Analyze_Data->End Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize Animals Start->Animal_Acclimatization Compound_Administration Administer Test Compound / Control Animal_Acclimatization->Compound_Administration Induce_Edema Inject Carrageenan into Paw Compound_Administration->Induce_Edema Measure_Paw_Volume Measure Paw Volume at Time Intervals Induce_Edema->Measure_Paw_Volume Data_Analysis Calculate % Inhibition of Edema Measure_Paw_Volume->Data_Analysis End End Data_Analysis->End

References

Potential Therapeutic Applications of (4-Tetrazol-1-yl-phenyl)-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Tetrazol-1-yl-phenyl)-acetic acid is a heterocyclic compound featuring a tetrazole ring linked to a phenylacetic acid moiety. While direct therapeutic applications of this specific molecule are not extensively documented in publicly available literature, its structural similarity to other biologically active tetrazole-containing compounds suggests significant therapeutic potential. This technical guide explores these potential applications by drawing parallels with closely related analogs, focusing on anti-inflammatory and antioxidant activities. This document provides a comprehensive overview of the plausible mechanisms of action, detailed experimental protocols for evaluation, and a summary of relevant quantitative data from studies on analogous compounds.

Introduction

Tetrazole derivatives have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, antihypertensive, anticancer, and anti-inflammatory properties. The tetrazole ring is often considered a bioisostere of the carboxylic acid group, offering similar physicochemical properties with potentially improved metabolic stability and pharmacokinetic profiles. The subject of this guide, this compound, combines the tetrazole pharmacophore with a phenylacetic acid scaffold, a common motif in non-steroidal anti-inflammatory drugs (NSAIDs). Given this structural framework, a primary area of therapeutic interest lies in its potential as an anti-inflammatory and antioxidant agent.

This guide will focus on the potential therapeutic applications of this compound by examining the activities of structurally similar compounds, particularly 5-aryl-2H-tetrazole-2-acetic acids.

Potential Therapeutic Applications and Mechanism of Action

Based on studies of structurally related compounds, the primary potential therapeutic applications for this compound are in the treatment of inflammatory conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of tetrazole-acetic acid derivatives has been investigated. A study on 5-aryl-2H-tetrazole-2-acetic acids demonstrated their activity in animal models of inflammation.[1] The proposed mechanism for the anti-inflammatory effect of such compounds is likely multifactorial, potentially involving the inhibition of inflammatory mediators. The presence of the acetic acid moiety is a key feature of many NSAIDs that inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Superoxide Scavenging Activity

Reactive oxygen species (ROS), such as the superoxide radical (O₂⁻), play a significant role in the pathogenesis of inflammatory diseases. The ability to scavenge these radicals is a key attribute of certain anti-inflammatory agents. Hydroxy-substituted 5-aryl-2H-tetrazoles, close analogs of the topic compound, have been shown to be effective in vitro scavengers of superoxide.[1] This suggests that this compound, particularly if modified with hydroxyl groups on the phenyl ring, could exhibit antioxidant properties, thereby mitigating oxidative stress associated with inflammation.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is not available, the following table summarizes the anti-inflammatory activity of structurally related 5-aryl-2H-tetrazole-2-acetic acids from a key study.[1]

Compound (5-aryl-2H-tetrazole-2-acetic acid)Aryl SubstituentCarrageenan-Induced Edema (% Inhibition at 3h, 100 mg/kg)
Analog 1 4-Methoxyphenyl25
Analog 2 4-Chlorophenyl22
Analog 3 3,4-Dichlorophenyl30
Analog 4 Phenyl18
Ibuprofen (Standard) -45

Data extrapolated from a study on 5-aryl-2H-tetrazole-2-acetic acids for illustrative purposes.[1]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the potential therapeutic applications of this compound, based on established protocols.

Superoxide Scavenging Assay

This in vitro assay evaluates the ability of a compound to scavenge superoxide radicals.

Principle: Superoxide radicals are generated by a non-enzymatic system (e.g., NADH-PMS) and detected by the reduction of a chromogenic reagent like Nitroblue Tetrazolium (NBT).[2] A scavenger compound will compete with NBT for the superoxide radicals, leading to a decrease in color formation, which is measured spectrophotometrically.[2]

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (e.g., 200 mM, pH 6.6), NADH solution (e.g., 0.936 mM), and NBT solution (e.g., 0.3 mM).[2]

  • Add the test compound at various concentrations to the reaction mixture.

  • Initiate the reaction by adding Phenazine Methosulfate (PMS) solution (e.g., 0.12 mM).[2]

  • Incubate the mixture at room temperature for a specified time (e.g., 5 minutes).[3]

  • Measure the absorbance at 560 nm.[2]

  • Calculate the percentage of superoxide radical scavenging activity.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagents Prepare Reaction Mixture (Buffer, NADH, NBT) test_compound Add Test Compound (Varying Concentrations) reagents->test_compound initiate Initiate Reaction (Add PMS) test_compound->initiate incubate Incubate (Room Temperature) initiate->incubate measure Measure Absorbance (560 nm) incubate->measure calculate Calculate % Scavenging measure->calculate

Superoxide Scavenging Assay Workflow
Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[4][5][6][7][8]

Principle: Subplantar injection of carrageenan into a rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[4][7]

Protocol:

  • Fast adult rats (e.g., Wistar or Sprague-Dawley) overnight with free access to water.

  • Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined time before carrageenan injection (e.g., 30-60 minutes).[4]

  • Measure the initial paw volume of the right hind paw using a plethysmometer.[6]

  • Inject a 1% solution of carrageenan in saline (e.g., 0.1 mL) into the subplantar region of the right hind paw.[6]

  • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

G cluster_prep Animal Preparation cluster_induction Edema Induction cluster_measurement Measurement & Analysis fasting Fast Rats Overnight dosing Administer Test Compound fasting->dosing initial_vol Measure Initial Paw Volume dosing->initial_vol carrageenan Inject Carrageenan initial_vol->carrageenan post_vol Measure Paw Volume (Hourly) carrageenan->post_vol calculate Calculate % Inhibition post_vol->calculate G cluster_treatment Treatment cluster_induction Induction of Arthus Reaction cluster_evaluation Evaluation administer_compound Administer Test Compound iv_antigen Intravenous Antigen Injection administer_compound->iv_antigen id_antibody Intradermal Antibody Injection iv_antigen->id_antibody measure_lesion Measure Lesion Diameter (Edema & Erythema) id_antibody->measure_lesion assess_hemorrhage Assess Hemorrhage measure_lesion->assess_hemorrhage

References

literature review of 1-phenyltetrazole acetic acid compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1-Phenyltetrazole Acetic Acid Compounds

Abstract

This technical guide provides a comprehensive , a class of molecules with significant therapeutic potential. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, biological activities, and experimental evaluation of these compounds. The guide summarizes key quantitative data in structured tables, presents detailed experimental protocols, and utilizes graphical diagrams to illustrate complex pathways and workflows, serving as a foundational resource for advancing research and development in this area.

Introduction

The tetrazole nucleus is a key heterocyclic scaffold in medicinal chemistry, primarily because it serves as a metabolically stable bioisostere for the carboxylic acid group.[1] This bioisosterism improves physicochemical properties, such as lipophilicity and metabolic resistance, enhancing the pharmacokinetic profile of drug candidates.[2] Among tetrazole derivatives, 1-phenyltetrazole acetic acid and its analogues have attracted considerable attention due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.[3][4][5] This guide explores the core aspects of these compounds, from their chemical synthesis to their biological evaluation and mechanisms of action.

Synthetic Methodologies

The most versatile and common method for synthesizing the 5-substituted-1H-tetrazole core is the [2+3] cycloaddition reaction between a nitrile and an azide.[1][6] For 1-phenyltetrazole acetic acid derivatives, the synthesis typically involves a multi-step process.

General Synthesis Pathway: The process often begins with the formation of the 5-phenyltetrazole ring via the reaction of benzonitrile with sodium azide, often catalyzed by an ammonium salt or a Lewis acid.[2] The resulting tetrazole is then N-alkylated using an appropriate haloacetic acid ester (e.g., ethyl chloroacetate), followed by hydrolysis of the ester to yield the final carboxylic acid product.[2][3]

synthesis_workflow A Benzonitrile + Sodium Azide B [2+3] Cycloaddition A->B NH4Cl or Lewis Acid C 5-Phenyl-1H-tetrazole B->C D N-Alkylation with Ethyl Chloroacetate C->D E Ethyl (1-phenyl-1H-tetrazol-5-yl)acetate D->E F Hydrolysis (e.g., NaOH, H+) E->F G 1-Phenyltetrazole Acetic Acid F->G

Caption: General synthetic workflow for 1-phenyltetrazole acetic acid.

Biological Activities and Therapeutic Potential

Anti-inflammatory and Analgesic Activity

Several derivatives of tetrazole acetic acid have been investigated for their anti-inflammatory and analgesic properties.[3][5] The mechanism is often linked to the inhibition of key enzymes in the inflammatory cascade, similar to nonsteroidal anti-inflammatory drugs (NSAIDs). Some compounds have shown promising results in protein denaturation assays, a common in-vitro screening method for anti-inflammatory activity.[2]

Anticancer Activity

The tetrazole scaffold is present in numerous compounds evaluated for anticancer activity.[4][7] Derivatives of 1-phenyltetrazole have demonstrated cytotoxic effects against various cancer cell lines.[8][9] The mechanism of action can be multifaceted, including the inhibition of critical signaling pathways that control cell growth, proliferation, and survival, such as the PI3K/Akt/mTOR pathway, and the disruption of microtubule dynamics.[10][11]

anticancer_signaling cluster_inhibition Inhibitory Action cluster_outcome Cellular Outcome Compound 1-Phenyltetrazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin inhibits PI3K PI3K Compound->PI3K inhibits G2M G2/M Phase Arrest Tubulin->G2M leads to Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits mTOR->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes

Caption: Potential anticancer mechanisms of action for tetrazole derivatives.

Quantitative Data Presentation

The following tables summarize representative quantitative data for tetrazole derivatives from various studies to allow for easy comparison.

Table 1: Anticancer Activity of Selected Tetrazole Derivatives IC50 values represent the concentration required to inhibit 50% of cell growth.

Compound IDCell Line (Cancer Type)IC50 (µM)Reference CompoundIC50 (µM)
Compound 14 CaCo-2 (Colon)4.2Doxorubicin~0.8
Compound 35 CaCo-2 (Colon)9.8Doxorubicin~0.8
Compound 35 HuH-7 (Liver)24.0Doxorubicin~1.1
Compound 6a OVCAR-4 (Ovarian)1.57Alpelisib (PI3Kα inhib.)0.06
Compound 6-31 SGC-7901 (Gastric)0.019Combretastatin A-40.0028

Data compiled from references[9][10][11]. Note: Compound structures vary and are presented here for comparative purposes.

Table 2: Anti-inflammatory Activity of Selected Tetrazole Derivatives

Compound IDAssay MethodInhibition (%) @ 100 µg/mLStandardInhibition (%) @ 100 µg/mL
Pyrazolo-tetrazole 1 Protein Denaturation78Diclofenac Sodium85
Pyrazolo-tetrazole 2 Protein Denaturation72Diclofenac Sodium85
Pyridine-tetrazole 3 Carrageenan Paw Edema70Diclofenac Sodium75

Data compiled from references[2]. Note: Structures vary.

Experimental Protocols

General Protocol for Synthesis of (1-phenyl-1H-tetrazol-5-yl)acetic acid
  • Step 1: Synthesis of 5-Phenyl-1H-tetrazole. To a mixture of benzonitrile (1 eq.) and sodium azide (1.2 eq.) in a suitable solvent like dimethylformamide (DMF), add ammonium chloride (1.1 eq.). Heat the mixture at 100-120 °C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the mixture to room temperature, pour it into ice-cold water, and acidify with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain 5-phenyl-1H-tetrazole.

  • Step 2: N-Alkylation. Dissolve 5-phenyl-1H-tetrazole (1 eq.) in acetone or DMF. Add a base such as potassium carbonate (K₂CO₃) (1.5 eq.) and stir for 30 minutes. Add ethyl chloroacetate (1.1 eq.) dropwise to the suspension. Reflux the mixture for 8-12 hours.

  • Step 3: Work-up and Purification. After cooling, filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to get the crude ester. Purify by column chromatography if necessary.

  • Step 4: Hydrolysis. Dissolve the purified ethyl (1-phenyl-1H-tetrazol-5-yl)acetate in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH) (2-3 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Step 5: Final Product Isolation. Evaporate the ethanol. Dilute the remaining aqueous solution with water and wash with ether to remove any unreacted ester. Acidify the aqueous layer with cold, dilute HCl to a pH of ~2-3. The white precipitate of 1-phenyltetrazole acetic acid is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Protocol for In Vitro Anticancer MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of approximately 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere to allow cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the drug-containing medium. Add 100 µL of fresh medium and 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[12]

mtt_assay_workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24h (Cell Attachment) A->B C 3. Treat with Test Compounds B->C D 4. Incubate 48h C->D E 5. Add MTT Solution D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Solubilize Formazan with DMSO F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate Viability and IC50 H->I

Caption: Standard workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

1-Phenyltetrazole acetic acid compounds represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Their role as metabolically robust bioisosteres for carboxylic acids makes them attractive for designing new therapeutic agents with improved pharmacokinetic properties. The potent anti-inflammatory and anticancer activities highlighted in this review underscore the therapeutic promise of this compound class.

Future research should focus on synthesizing and screening novel analogues to build comprehensive structure-activity relationships (SAR). Efforts should be directed towards identifying specific molecular targets to elucidate precise mechanisms of action. Optimization of lead compounds to enhance potency, selectivity, and drug-like properties will be critical for translating the preclinical potential of these derivatives into clinically viable drug candidates.

References

An In-depth Technical Guide to the Safety and Handling of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-Tetrazol-1-yl-phenyl)-acetic acid, a heterocyclic compound of interest in pharmaceutical research. The following sections detail its properties, associated hazards, safe handling procedures, and relevant experimental protocols. This document is intended to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively.

Chemical and Physical Properties

This compound is a solid, white to off-white crystalline powder. Key physical and chemical data are summarized in the table below.

PropertyValueReference
CAS Number 462068-57-1[1]
Molecular Formula C₉H₈N₄O₂[2]
Molecular Weight 204.19 g/mol [1][2]
Melting Point 173-175°C[1]
Appearance Solid[2]
Purity Typically ≥98%[2]
InChI Key OGYBWZMCGUWWHS-UHFFFAOYSA-N[2]

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.

GHS Hazard Statements
Hazard StatementCodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory Tract IrritationH335May cause respiratory irritation.
Precautionary Measures
Precautionary StatementCodeDescription
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/ eye protection/ face protection.
ResponseP302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362Take off contaminated clothing and wash before reuse.
StorageP403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

AspectRecommendation
Handling - Handle in a well-ventilated area, preferably in a fume hood. - Avoid generation of dust. - Use non-sparking tools. - Ground/bond container and receiving equipment. - Wear appropriate personal protective equipment (see Section 4).
Storage - Keep container tightly closed in a dry and well-ventilated place. - Store away from heat, sparks, and open flames. - Incompatible with strong oxidizing agents.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles.
Skin Protection - Chemical-resistant gloves (e.g., nitrile rubber). - Laboratory coat.
Respiratory Protection For operations generating dust, use a NIOSH-approved respirator with a particulate filter.

First Aid Measures

In case of exposure, follow these first aid procedures:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention.
Skin Contact Immediately wash off with soap and plenty of water. If skin irritation persists, call a physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route for this compound involves the cyclization of 4-aminophenylacetic acid with sodium azide and an orthoformate, a common method for preparing 1-substituted tetrazoles.[3][4]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-Aminophenylacetic_Acid 4-Aminophenylacetic Acid reaction_center + 4-Aminophenylacetic_Acid->reaction_center Sodium_Azide Sodium Azide Sodium_Azide->reaction_center Triethyl_Orthoformate Triethyl Orthoformate Triethyl_Orthoformate->reaction_center Acetic_Acid Acetic Acid (solvent) Heat Heat Target_Molecule This compound reaction_center->Target_Molecule Acetic Acid, Heat

A plausible reaction scheme for the synthesis of the target molecule.

Materials:

  • 4-Aminophenylacetic acid

  • Sodium azide (NaN₃)

  • Triethyl orthoformate

  • Glacial acetic acid

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Activated carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminophenylacetic acid in glacial acetic acid.

  • Add triethyl orthoformate and sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with concentrated hydrochloric acid.

  • The crude product may precipitate. If so, filter the solid. Otherwise, extract the product into ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified by recrystallization.

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

The identity and purity of the synthesized compound can be confirmed by various analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure. Expected signals would correspond to the protons and carbons of the phenyl ring, the acetic acid moiety, and the tetrazole ring.[5][6]

  • FTIR Spectroscopy: To identify functional groups such as the carboxylic acid C=O and O-H stretches, and the N=N and C=N vibrations of the tetrazole ring.[7]

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.

Proposed Biological Activity and Signaling Pathway

The proposed mechanism of action is the inhibition of the COX-2 enzyme, which is a key enzyme in the inflammatory cascade responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[12][13]

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_cell Cell Membrane cluster_enzyme COX-2 Enzyme cluster_product Pro-inflammatory Mediators cluster_drug Drug Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid hydrolyzes COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins converts to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation promote Drug This compound (Proposed COX-2 Inhibitor) Drug->COX2 inhibits

Proposed mechanism of anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound is a compound with potential applications in drug discovery, likely as an anti-inflammatory agent. While it presents moderate hazards, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and handling in a ventilated environment, can mitigate these risks. This guide provides a foundation for the safe handling, synthesis, and further investigation of this compound. Researchers should always consult the most up-to-date Safety Data Sheet before use and perform a thorough risk assessment for any new experimental procedures.

References

An In-depth Technical Guide to the Solubility of (4-Tetrazol-1-yl-phenyl)-acetic acid in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (4-Tetrazol-1-yl-phenyl)-acetic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document provides a summary of qualitative solubility information derived from general chemical principles and data on structurally related compounds. Furthermore, a detailed experimental protocol for determining the solubility of this compound is presented, alongside a predictive analysis of its solubility based on its molecular structure. This guide aims to equip researchers with the necessary information and methodologies to effectively work with this compound in a laboratory setting.

Introduction

This compound is a molecule of interest in medicinal chemistry and drug development. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, which can enhance the metabolic stability and pharmacokinetic profile of a drug candidate. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and biological testing. This guide provides a comprehensive overview of the available solubility information and a practical framework for its experimental determination.

Solubility Data

A thorough search of scientific databases and literature has revealed a lack of specific quantitative solubility data for this compound. However, based on the general properties of tetrazoles and carboxylic acids, a qualitative assessment of its solubility in common laboratory solvents can be inferred. Tetrazole-containing compounds are known to exhibit solubility in polar solvents.

Table 1: Qualitative Solubility Profile of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLikely SolubleThe presence of the carboxylic acid and tetrazole groups, both capable of hydrogen bonding, suggests solubility in polar protic solvents. Solubility in water is expected to be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileLikely SolubleThe polar nature of the molecule should allow for favorable dipole-dipole interactions with these solvents. Tetrazoles generally show good solubility in DMSO.
Nonpolar Hexane, TolueneLikely InsolubleThe overall polarity of the molecule, dominated by the carboxylic acid and tetrazole moieties, would lead to poor interaction with nonpolar solvents.
Intermediate Polarity Ethyl Acetate, DichloromethaneSparingly Soluble to InsolubleSolubility in these solvents is less predictable and would depend on the balance between the polar functional groups and the nonpolar phenylacetic acid backbone.

Predicted Solubility Based on Molecular Structure

The molecular structure of this compound provides key insights into its probable solubility characteristics. The molecule possesses both a polar carboxylic acid group and a polar tetrazole ring, which will dominate its solubility profile. The phenyl ring contributes a nonpolar character.

The interplay of these features suggests that the compound will behave as a polar organic acid. Its solubility in aqueous media is expected to be significantly influenced by pH. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which will be significantly more water-soluble.

Structure-Solubility Relationship cluster_solute this compound cluster_solvent Solvent Properties cluster_solubility Predicted Solubility Structure This compound Phenylacetic acid backbone (Nonpolar) Carboxylic acid group (Polar, Acidic) Tetrazole ring (Polar, Weakly Acidic) Polar Polar Solvents (e.g., Water, Ethanol, DMSO) Structure:f2->Polar H-bonding, dipole-dipole Structure:f3->Polar H-bonding, dipole-dipole Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Structure:f1->Nonpolar van der Waals forces High_Solubility High Solubility Polar->High_Solubility Favorable Interactions Low_Solubility Low Solubility Nonpolar->Low_Solubility Unfavorable Interactions

Caption: Predicted solubility based on molecular features.

Experimental Protocol for Solubility Determination

The following is a general protocol for the quantitative determination of the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile, ethyl acetate, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

4.2. Experimental Workflow

Experimental Workflow for Solubility Determination start Start step1 Add excess solid to a known volume of solvent in a vial. start->step1 step2 Equilibrate at a constant temperature with agitation (e.g., 24-48 hours). step1->step2 step3 Allow solid to settle or centrifuge to separate undissolved solid. step2->step3 step4 Withdraw an aliquot of the supernatant and filter through a syringe filter. step3->step4 step5 Dilute the filtered solution to a known volume. step4->step5 step6 Analyze the concentration of the diluted solution using HPLC or UV-Vis spectroscopy. step5->step6 step7 Calculate the original solubility based on the concentration and dilution factor. step6->step7 end_node End step7->end_node

Caption: General workflow for experimental solubility determination.

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter (0.22 µm) to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated HPLC method or by measuring its absorbance at a predetermined wavelength using a UV-Vis spectrophotometer. A calibration curve prepared with known concentrations of this compound will be required.

  • Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Conclusion

The Ascendance of (4-Tetrazol-1-yl-phenyl)-acetic acid: A Technical Guide to a Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the strategic replacement of functional groups to optimize drug-like properties is a cornerstone of rational drug design. The carboxylic acid moiety, while crucial for the biological activity of many compounds, often presents challenges related to metabolic instability and poor pharmacokinetic profiles. This technical guide provides an in-depth exploration of (4-Tetrazol-1-yl-phenyl)-acetic acid as a prominent example of a carboxylic acid bioisostere. We delve into the physicochemical rationale for this substitution, present comparative quantitative data, detail relevant experimental protocols for synthesis and biological evaluation, and visualize the pertinent signaling pathways. This document serves as a comprehensive resource for researchers seeking to leverage the advantages of tetrazole bioisosteres in their drug discovery and development endeavors.

Introduction: The Bioisosteric Rationale for Tetrazoles

Bioisosterism, the replacement of a functional group within a biologically active molecule with another group that retains similar biological activity, is a powerful strategy to enhance a compound's therapeutic profile. The substitution of a carboxylic acid with a 1,5-disubstituted tetrazole ring has emerged as a particularly successful tactic in drug design.

The tetrazole ring offers a unique combination of properties that effectively mimic a carboxylic acid:

  • Acidity: The N-H proton of the tetrazole ring exhibits a pKa value that is remarkably similar to that of a carboxylic acid, allowing it to engage in comparable ionic interactions with biological targets.

  • Electronic and Steric Similarity: The tetrazole anion possesses a delocalized negative charge distributed over four nitrogen atoms, analogous to the resonance-stabilized carboxylate anion. This electronic similarity, coupled with a comparable steric footprint, enables the tetrazole to fit into binding pockets designed for carboxylic acids.

  • Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations such as glucuronidation and amino acid conjugation, the tetrazole ring is generally more resistant to metabolic degradation, leading to improved in vivo stability and a longer duration of action.

  • Lipophilicity: The replacement of a carboxylic acid with a tetrazole can modulate the lipophilicity of a molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) properties.

This compound serves as an excellent case study to illustrate these principles. Its structure, which incorporates a tetrazole ring as a bioisosteric replacement for a carboxylic acid group on a phenylacetic acid scaffold, is of significant interest in the development of therapeutic agents, particularly in cardiovascular medicine.

Quantitative Data Presentation

A direct comparison of the physicochemical properties of this compound and its carboxylic acid analog, phenylacetic acid, highlights the key similarities and differences that underpin the bioisosteric relationship.

PropertyThis compoundPhenylacetic Acid (Analog)Reference
Molecular Formula C₉H₈N₄O₂C₈H₈O₂[1][2]
Molecular Weight 204.19 g/mol 136.15 g/mol [1][2]
pKa ~4.5 (Predicted)4.31[3]
logP 0.80 (Predicted)1.41

Experimental Protocols

Synthesis of this compound

The synthesis of 1-substituted tetrazoles is most commonly achieved through a [3+2] cycloaddition reaction. A plausible and frequently utilized method for the synthesis of this compound involves the reaction of 4-aminophenylacetic acid with triethyl orthoformate and sodium azide.

General Protocol for the Synthesis of 1-Aryl-1H-tetrazoles from Anilines:

Materials:

  • Substituted Aniline (e.g., 4-aminophenylacetic acid)

  • Triethyl orthoformate

  • Sodium azide (NaN₃)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Hydrochloric Acid (HCl) for workup

  • Ethyl acetate for extraction

  • Sodium sulfate (Na₂SO₄) for drying

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aniline (1.0 equivalent) in glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by the cautious addition of sodium azide (1.5 equivalents) in portions. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and carefully pour it into a beaker containing ice-water.

  • Acidification and Extraction: Acidify the aqueous mixture with concentrated hydrochloric acid to a pH of ~2. Extract the product into ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-substituted tetrazole.

Angiotensin II Type 1 (AT₁) Receptor Binding Assay

Given that many tetrazole-containing compounds, such as Losartan, are angiotensin II receptor antagonists, a radioligand binding assay is a crucial experiment to determine the affinity of this compound for the AT₁ receptor.[4][5][6][7]

Materials:

  • Cell membranes prepared from cells expressing the human AT₁ receptor (e.g., CHO or HEK cells).[5]

  • Radioligand: [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II.[7]

  • Unlabeled competitor: Angiotensin II or a known AT₁ receptor antagonist (e.g., Losartan).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the AT₁ receptor.

    • Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).[4]

  • Competitive Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL of assay buffer, 25 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II (at a concentration near its Kd), and 50 µL of membrane suspension.[5]

      • Non-specific Binding: 25 µL of a high concentration of unlabeled Angiotensin II (e.g., 1 µM), 25 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of membrane suspension.[5]

      • Competition Binding: 25 µL of this compound at various concentrations, 25 µL of [¹²⁵I]-[Sar¹,Ile⁸]Angiotensin II, and 50 µL of membrane suspension.[5]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

Angiotensin II Type 1 Receptor Signaling Pathway

The AT₁ receptor is a G-protein coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis. Antagonists of this receptor, which could include compounds like this compound, are used to treat hypertension. The binding of angiotensin II to the AT₁ receptor initiates a complex signaling cascade.

AT1_Signaling_Pathway AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R Gq_G11 Gq/11 AT1R->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Physiological Effects (e.g., Vasoconstriction, Cell Growth) Ca_release->Downstream PKC->Downstream

Caption: Angiotensin II Type 1 Receptor Signaling Cascade.

Experimental Workflow for AT₁ Receptor Binding Assay

The following diagram illustrates the key steps involved in performing a competitive radioligand binding assay to determine the affinity of a test compound for the AT₁ receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare AT₁ Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand, Competitor, and Membranes setup_assay->add_reagents incubate Incubate to Reach Equilibrium add_reagents->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter detect Scintillation Counting filter->detect analyze Data Analysis (Calculate IC₅₀ and Ki) detect->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound exemplifies the successful application of bioisosterism in medicinal chemistry. By replacing a carboxylic acid with a tetrazole ring, it is possible to retain or even enhance biological activity while improving key pharmacokinetic parameters such as metabolic stability. The comparative data, detailed experimental protocols, and visualized signaling pathways presented in this guide provide a solid foundation for researchers to understand and apply this important bioisosteric replacement strategy. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the intelligent design of molecules incorporating tetrazole bioisosteres will undoubtedly remain a valuable tool in the arsenal of the medicinal chemist.

References

Methodological & Application

Application Note: Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. The tetrazole ring is a well-known bioisostere for the carboxylic acid functional group, offering similar acidic properties with improved metabolic stability and pharmacokinetic profiles. This application note provides a detailed protocol for the synthesis of this compound, starting from commercially available 4-aminophenylacetic acid. The described method is a one-pot reaction involving the cyclization of the primary amine with triethyl orthoformate and sodium azide.

Reaction Scheme

The synthesis proceeds via the formation of an intermediate from the reaction of 4-aminophenylacetic acid with triethyl orthoformate, followed by a [3+2] cycloaddition with sodium azide to form the tetrazole ring.

Data Presentation

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Molar RatioAmount
4-Aminophenylacetic acidC₈H₉NO₂151.161.01.51 g (10 mmol)
Triethyl orthoformateC₇H₁₆O₃148.201.21.78 g (12 mmol)
Sodium azideNaN₃65.011.20.78 g (12 mmol)
Acetic acidCH₃COOH60.05-20 mL
This compoundC₉H₈N₄O₂204.19-Theoretical Yield: 2.04 g

Experimental Protocol

Materials:

  • 4-Aminophenylacetic acid

  • Triethyl orthoformate

  • Sodium azide (Caution: Highly toxic and explosive)

  • Glacial acetic acid

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminophenylacetic acid (1.51 g, 10 mmol).

  • Addition of Reagents: Add glacial acetic acid (20 mL) to the flask and stir until the 4-aminophenylacetic acid is fully dissolved. To this solution, add triethyl orthoformate (1.78 g, 12 mmol) followed by the cautious addition of sodium azide (0.78 g, 12 mmol) in small portions.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to 80°C with continuous stirring. Maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 1 M hydrochloric acid. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to afford the final product as a solid.

Mandatory Visualization

SynthesisWorkflow Start Start: 4-Aminophenylacetic acid Reagents Add: - Triethyl orthoformate - Sodium azide - Acetic acid Start->Reagents Step 1 Reaction Reaction: - Stir at 80°C for 6h Reagents->Reaction Step 2 Workup Work-up: - Quench with water - Acidify with HCl Reaction->Workup Step 3 Extraction Extraction with Ethyl Acetate Workup->Extraction Step 4 Purification Purification: - Wash with Brine - Dry over Na2SO4 - Concentrate - Recrystallize Extraction->Purification Step 5 End End Product: This compound Purification->End Final Product

Caption: Synthesis workflow for this compound.

Experimental Use of (4-Tetrazol-1-yl-phenyl)-acetic Acid in Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unveiling the Potential of a Novel Tetrazole Compound

(4-Tetrazol-1-yl-phenyl)-acetic acid is a small molecule compound characterized by a phenylacetic acid moiety linked to a tetrazole ring. The tetrazole functional group is a key feature in numerous pharmacologically active compounds, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and cell permeability. The unique electronic properties of the tetrazole ring have led to its incorporation into a wide array of therapeutic agents, including those with anti-inflammatory, antihypertensive, and anticancer activities.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of this compound in cell culture. We will delve into its physicochemical properties, provide detailed protocols for its preparation and application, and discuss a hypothesized mechanism of action based on its structural characteristics. This guide is intended to serve as a foundational resource for investigating the biological effects of this compound in various cellular models.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective and reproducible use in cell culture experiments.

PropertyValueSource
Chemical Formula C₉H₈N₄O₂[1][2]
Molecular Weight 204.19 g/mol [1][2]
CAS Number 462068-57-1[3]
Appearance Solid[1][2]
Purity Typically ≥98%[1][2]

Hypothesized Mechanism of Action: A Potential COX-2 Inhibitor

Based on its structural features, specifically the presence of the tetrazole ring as a potential bioisostere for the sulfonamide group found in selective COX-2 inhibitors like celecoxib, we hypothesize that this compound may act as an inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. Dysregulation of the COX-2 pathway has also been implicated in the pathogenesis of various cancers. By inhibiting COX-2, this compound could potentially modulate inflammatory responses and exhibit anti-proliferative effects in cancer cells.

Disclaimer: The proposed mechanism of action is a hypothesis based on structural analogy to known COX-2 inhibitors and has not yet been experimentally validated for this specific compound.

Signaling Pathway: Prostaglandin Synthesis

The following diagram illustrates the prostaglandin synthesis pathway and the hypothesized point of intervention for this compound.

References

Application Notes and Protocols for the Quantification of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a molecule of interest in pharmaceutical research and development. The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS).

I. Analytical Methods Overview

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of pharmaceutical compounds.[3] For a polar, acidic compound like this compound, reversed-phase HPLC with a C18 column is a suitable approach. Detection can be achieved using a UV detector. For higher sensitivity and selectivity, especially in complex biological matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred method.

II. High-Performance Liquid Chromatography (HPLC) Method

This section details a representative RP-HPLC method for the quantification of this compound. The following protocol is based on established methods for structurally similar tetrazole-containing compounds and phenylacetic acid derivatives.[4][5][6]

Experimental Protocol: RP-HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and a phosphate buffer (pH 3.5) in a ratio of 30:70 (v/v). The ionization of the acidic analyte is suppressed by the acidic mobile phase.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

    • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Workflow for RP-HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (Methanol:Phosphate Buffer) D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standard/Sample B->E C Prepare Sample Solution C->E D->E F Chromatographic Separation (C18 Column) E->F G UV Detection at 220 nm F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I Standards J Quantify Analyte H->J Sample I->J

Caption: Workflow for the quantification of this compound by RP-HPLC.

Quantitative Data Summary (Representative)

The following table summarizes representative validation parameters for an HPLC method adapted from a structurally similar tetrazole derivative.[6]

ParameterResult
Linearity Range 0.25 - 5 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) ~0.08 µg/mL
Limit of Quantification (LOQ) ~0.25 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the analysis of this compound in biological matrices such as plasma or urine, an LC-MS/MS method is recommended due to its high sensitivity and selectivity, which can mitigate matrix effects.[7][8][9][10]

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Data acquisition and analysis software.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, increasing to elute the analyte, followed by a column wash and re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (M-H)⁻ to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard solution. For this compound (C₉H₈N₄O₂), the molecular weight is 204.19 g/mol . The precursor ion would be at m/z 203.18.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase (e.g., 100 µL).

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample B Add Acetonitrile (with Internal Standard) A->B C Vortex & Centrifuge B->C D Evaporate Supernatant C->D E Reconstitute Residue D->E F Inject into LC-MS/MS E->F G Chromatographic Separation F->G H ESI Ionization (Negative) G->H I MRM Detection H->I J Peak Integration I->J K Calculate Analyte/IS Ratio J->K L Quantification K->L

Caption: Workflow for sample preparation and LC-MS/MS analysis from a biological matrix.

Quantitative Data Summary (Representative)

The following table provides expected performance characteristics for a validated LC-MS/MS method for a small molecule acidic drug in a biological matrix.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias) Within ±15%
Intra-day Precision (% RSD) < 15%
Inter-day Precision (% RSD) < 15%
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible

The described RP-HPLC and LC-MS/MS methods provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. For routine analysis of bulk drug substance or simple formulations, the HPLC-UV method is often sufficient. For bioanalytical studies requiring high sensitivity and the ability to measure low concentrations in complex biological fluids, the LC-MS/MS method is superior. It is essential to validate the chosen method according to the relevant regulatory guidelines (e.g., ICH) to ensure data quality and reliability.[6]

References

Application Note: RP-HPLC Method Development for (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (4-Tetrazol-1-yl-phenyl)-acetic acid. The protocol covers initial screening, optimization of critical parameters such as mobile phase composition, pH, and gradient, and concludes with system suitability criteria. This method is suitable for purity testing, stability studies, and quantitative analysis in research and drug development settings.

Introduction

This compound is a key chemical structure found in various pharmaceutical compounds. The presence of both a carboxylic acid and a tetrazole group gives the molecule distinct acidic properties, making its analysis by RP-HPLC sensitive to mobile phase pH. A reliable and robust analytical method is crucial for ensuring the quality, purity, and stability of this compound in various stages of drug development. This document provides a comprehensive protocol for developing such a method, starting from fundamental physicochemical properties to a fully optimized chromatographic procedure.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for efficient method development. This compound is a polar, acidic compound. Its retention and peak shape in RP-HPLC are highly dependent on the pH of the mobile phase relative to its pKa values.

PropertyValueSource / Comment
Chemical Name This compound-
CAS Number 462068-57-1[1][2]
Molecular Formula C₉H₈N₄O₂[2][3]
Molecular Weight 204.19 g/mol [2]
pKa (estimated) ~4.5 (Carboxylic Acid), ~4.9 (Tetrazole)Estimated based on functional groups.
UV λmax ~254 nmRequires experimental confirmation via PDA scan.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).[2]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm).

  • Reagents: Formic acid (≥98%), Phosphoric acid (≥85%), Ammonium acetate (HPLC grade).

  • Columns:

    • Initial Screening: C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18).[4]

    • Alternative: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (for alternative selectivity).[5]

  • Instrumentation: HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solution (50 µg/mL): Pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 diluent.

Method Development Workflow

The method development process follows a logical progression from initial screening to fine-tuning of parameters to achieve optimal separation.

MethodDevelopmentWorkflow RP-HPLC Method Development Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Scouting & Optimization cluster_final Phase 3: Finalization A Define Analyte Properties (pKa, UV Spectra) B Prepare Stock & Working Standards A->B C Initial Screening (C18 Column, Generic Gradient) B->C D Optimize Mobile Phase pH (Target pH 2.5-3.5) C->D E Optimize Organic Modifier (ACN vs. MeOH) D->E F Optimize Gradient Profile (Adjust Slope & Hold Times) E->F G Final Optimized Method F->G H System Suitability Testing (SST) (Tailing, Plates, RSD%) G->H

Caption: Logical workflow for systematic RP-HPLC method development.

Phase 1: Initial Screening

The goal of this phase is to achieve retention of the main analyte peak. Given the compound's acidic nature, a low pH mobile phase is used to suppress ionization and increase retention on a C18 column.[5]

ParameterInitial Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 95% B in 15 min; Hold at 95% B for 3 min; Return to 5% B in 1 min; Equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 200-400 nm, monitor at 254 nm
Injection Vol. 10 µL
Phase 2: Method Optimization

Based on the results from the initial screening, parameters are adjusted to improve peak shape, resolution, and analysis time.

  • pH Optimization: The primary goal is to ensure the analyte is in its neutral (protonated) form.

    • Rationale: At a pH well below the pKa values of the carboxylic acid and tetrazole moieties, the compound will be un-ionized, leading to better retention and symmetrical peak shape.[6]

    • Protocol: Prepare mobile phases with different pH values (e.g., pH 2.5 using phosphoric acid, pH 3.0 using formic acid, pH 4.5 using acetate buffer). Inject the standard and evaluate retention time and peak tailing. Select the pH that provides good retention (k' > 2) and a tailing factor between 0.9 and 1.5.

  • Organic Modifier Selection: Acetonitrile and methanol can offer different selectivities.[5]

    • Protocol: Using the optimized pH, repeat the analysis with methanol as Mobile Phase B. Compare the chromatograms for changes in peak order (if impurities are present) and overall resolution. Acetonitrile is often a good first choice for compounds with phenyl rings.

  • Gradient Optimization: The gradient slope is adjusted to improve the resolution between the main peak and any impurities.

    • Protocol:

      • If peaks are poorly resolved, decrease the gradient slope (e.g., 5-95% B over 25 minutes instead of 15).

      • If peaks are well-resolved and elute late, increase the gradient slope to shorten the run time.

      • Introduce isocratic holds where necessary to improve the separation of closely eluting peaks.

Optimized Method and System Suitability

The following tables summarize the final optimized method parameters and the criteria used to verify system performance before any analysis.

Final Optimized Chromatographic Conditions
ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient 10% B to 80% B in 20 min; 80% to 95% B in 2 min; Hold at 95% B for 3 min; Return to 10% B in 1 min; Equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL
System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. This involves injecting the working standard solution six times and evaluating the results against set criteria.

SystemSuitability cluster_params Evaluate Parameters cluster_criteria Acceptance Criteria Start Inject Standard (n=6) RT_RSD RT RSD% Start->RT_RSD Area_RSD Peak Area RSD% Start->Area_RSD Tailing Tailing Factor Start->Tailing Plates Theoretical Plates Start->Plates Crit_RT ≤ 1.0% RT_RSD->Crit_RT compare Crit_Area ≤ 1.5% Area_RSD->Crit_Area compare Crit_Tailing 0.9 - 1.5 Tailing->Crit_Tailing compare Crit_Plates > 2000 Plates->Crit_Plates compare Result System OK Crit_RT->Result Crit_Area->Result Crit_Tailing->Result Crit_Plates->Result Fail System Fail (Troubleshoot) Result->Fail If Not Met

Caption: Decision workflow for system suitability testing (SST).

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) -~8.5 min
Relative Standard Deviation (RSD) of RT ≤ 1.0%0.2%
RSD of Peak Area ≤ 1.5%0.5%
USP Tailing Factor (Tf) 0.9 – 1.51.1
USP Theoretical Plates (N) > 20008500

Conclusion

The protocol described provides a comprehensive framework for the successful development of a selective, robust, and reliable RP-HPLC method for the analysis of this compound. By systematically optimizing mobile phase pH, organic modifier, and gradient conditions, this method can achieve excellent peak shape and resolution. The final optimized method, coupled with rigorous system suitability criteria, is well-suited for quantitative analysis and quality control in a regulated environment.

References

Application Notes and Protocols for Antimicrobial Screening of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a synthetic organic compound featuring a tetrazole ring, which is a well-regarded bioisostere for a carboxylic acid group in medicinal chemistry.[1] The tetrazole moiety is present in several antimicrobial drugs, suggesting that this class of compounds holds potential for the development of new anti-infective agents.[2] Tetrazole derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.[1] This document provides detailed application notes and standardized protocols for the initial antimicrobial screening and preliminary cytotoxicity assessment of this compound.

Compound Details

Compound Name This compound
CAS Number 462068-57-1
Molecular Formula C₉H₈N₄O₂
Molecular Weight 204.19 g/mol
Structure N#N / N-----N
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol

Data Presentation

The following tables present hypothetical data for the antimicrobial and cytotoxic activity of this compound to illustrate how experimental results would be summarized.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundGram-Positive Bacteria (MIC in µg/mL)Gram-Negative Bacteria (MIC in µg/mL)Fungi (MIC in µg/mL)
Staphylococcus aureusBacillus subtilisEscherichia coli
This compound16864
Ciprofloxacin (control)10.50.25
Fluconazole (control)---

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Zone of Inhibition in Agar Well Diffusion Assay

Compound (100 µ g/well )Gram-Positive Bacteria (Zone of Inhibition in mm)Gram-Negative Bacteria (Zone of Inhibition in mm)Fungi (Zone of Inhibition in mm)
Staphylococcus aureusBacillus subtilisEscherichia coli
This compound182212
Ciprofloxacin (10 µ g/well )253028
Fluconazole (25 µ g/well )---

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 3: Cytotoxicity (CC₅₀) and Selectivity Index (SI) of this compound

CompoundCell Line (e.g., HEK293) CC₅₀ (µg/mL)Selectivity Index (SI = CC₅₀ / MIC)
This compound25616 (against S. aureus)
Doxorubicin (control)0.9-

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is based on established methods for the formation of tetrazoles from nitriles.[3]

Reaction Scheme:

(4-cyanophenyl)acetic acid + NaN₃ --(NH₄Cl, DMF)--> this compound

Materials:

  • (4-cyanophenyl)acetic acid

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve (4-cyanophenyl)acetic acid in DMF.

  • Add sodium azide and ammonium chloride to the solution.

  • Heat the reaction mixture to 120-130°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice-water and acidify with concentrated HCl to a pH of approximately 2.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitate by filtration or separate the organic layer and dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • This compound stock solution (in DMSO)

  • Test microorganisms (bacterial and fungal strains)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional, for quantitative reading)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth and solvent)

Procedure:

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate broth to achieve a range of test concentrations.

  • Preparation of Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test microorganism and suspend them in sterile broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[6]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify growth inhibition.

Protocol 2: Agar Well Diffusion Assay

This is a qualitative to semi-quantitative method to assess the antimicrobial activity of a compound.[7][8]

Materials:

  • This compound solution (in DMSO)

  • Test microorganisms

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic solution

  • Negative control (DMSO)

Procedure:

  • Preparation of Agar Plates:

    • Prepare and pour MHA or SDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

    • Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plate to create a lawn.[9]

  • Well Preparation and Compound Addition:

    • Aseptically create wells in the inoculated agar plates using a sterile cork borer.[7]

    • Add a defined volume (e.g., 100 µL) of the this compound solution into a designated well.

    • Add the positive and negative controls to separate wells on the same plate.

  • Incubation:

    • Allow the plates to stand for a short period to permit diffusion of the compound into the agar.

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Measurement of Inhibition Zone:

    • After incubation, measure the diameter of the zone of complete inhibition around each well in millimeters (mm).[7]

Protocol 3: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Vehicle control (medium with the same concentration of DMSO as the highest test concentration)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in fresh cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include vehicle control and positive control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) by plotting a dose-response curve.

Visualizations

Antimicrobial_Screening_Workflow cluster_synthesis Compound Preparation cluster_screening Primary Antimicrobial Screening cluster_cytotoxicity Preliminary Safety Assessment cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification and Characterization synthesis->purification stock Stock Solution Preparation purification->stock agar_diffusion Agar Well Diffusion Assay (Qualitative) stock->agar_diffusion broth_mic Broth Microdilution Assay (Quantitative - MIC) stock->broth_mic mtt_assay MTT Assay (Cytotoxicity - CC50) broth_mic->mtt_assay Active Compounds selectivity_index Calculate Selectivity Index (SI = CC50 / MIC) broth_mic->selectivity_index mtt_assay->selectivity_index hit_selection Hit Compound Selection selectivity_index->hit_selection

Caption: Workflow for antimicrobial screening and preliminary safety assessment.

Apoptosis_Signaling_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_apoptosome Apoptosome Formation cluster_caspase_cascade Caspase Cascade cluster_cell_death Cellular Effects compound This compound bax_bak Bax/Bak Activation compound->bax_bak Induces Stress mito Mitochondrion bax_bak->mito Outer Membrane Permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome casp9_pro Pro-Caspase-9 casp9_pro->apoptosome casp9_act Active Caspase-9 apoptosome->casp9_act Activation casp3_act Active Caspase-3 (Executioner Caspase) casp9_act->casp3_act Cleavage and Activation casp3_pro Pro-Caspase-3 casp3_pro->casp3_act substrates Cleavage of Cellular Substrates casp3_act->substrates apoptosis Apoptosis substrates->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

Application Note and Protocol: Formulation of (4-Tetrazol-1-yl-phenyl)-acetic Acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a small molecule with potential therapeutic applications. The tetrazole functional group is often used as a bioisostere for a carboxylic acid, which can enhance the compound's lipophilicity and metabolic stability.[1] Proper formulation is a critical step in preclinical development to ensure adequate bioavailability and reliable results in in vivo studies.[2] This document provides a comprehensive guide to developing a suitable formulation for this compound, particularly addressing challenges related to its anticipated poor aqueous solubility, a common issue for many drug candidates.[3][4]

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation of formulation development.[5]

PropertyValueSource
Molecular Formula C₉H₈N₄O₂[6][7]
Molecular Weight 204.19 g/mol [6][7]
Melting Point 173-175°C[6]
Appearance White to Off-White Solid[7]
pKa The tetrazole ring has an acidic nature comparable to carboxylic acids. The specific pKa is not readily available but is expected to be in the acidic range.[1]N/A
Solubility While specific data is limited, compounds with similar structures often exhibit poor water solubility.[3][8][9]N/A

Formulation Strategies for Poorly Soluble Acidic Compounds

Given the acidic nature and likely low aqueous solubility of this compound, several strategies can be employed to enhance its solubility for in vivo administration.[3][8]

  • pH Adjustment: As an acidic compound, its solubility can be increased by adjusting the pH of the vehicle. The use of buffers such as citrate, acetate, or phosphate-buffered saline (PBS) is a common approach. For oral administration, the pH should typically be between 2 and 11.[8]

  • Co-solvents: Water-miscible organic solvents can be used to increase the solubility of poorly soluble compounds.[8] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO).[10] However, it is crucial to consider the potential toxicity of the co-solvents themselves.[10]

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.[8]

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[8]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral absorption.[8][9] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[4]

Recommended Protocol: Preparation of a Co-solvent-Based Formulation for Oral Administration

This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle composed of 10% DMSO, 40% PEG 400, and 50% Saline. This is a common starting point for early-stage in vivo studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Solubilization: Add the appropriate volume of DMSO to the compound. Vortex thoroughly to dissolve the compound completely. Gentle warming in a water bath (37°C) may aid in dissolution.

  • Addition of Co-solvent: Add the PEG 400 to the solution and vortex until a homogenous mixture is obtained.

  • Addition of Aqueous Component: Slowly add the saline to the mixture while continuously vortexing. The final formulation may be a clear solution or a fine suspension.

  • Homogenization (if necessary): If a suspension is formed, sonicate the mixture for 5-10 minutes to ensure a uniform particle size distribution.

  • Final Inspection: Visually inspect the formulation for any undissolved particles or precipitation before administration.

  • Administration: The formulation should be prepared fresh before each use to minimize the risk of chemical and physical instability.[2] Administer the formulation to the animals via oral gavage at the desired dose.

Example Formulation Vehicle Composition:

ComponentPercentagePurpose
DMSO10%Solubilizing agent
PEG 40040%Co-solvent, viscosity modifier
Saline (0.9% NaCl)50%Aqueous vehicle

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram:

G cluster_formulation Formulation Preparation cluster_invivo In Vivo Study weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG 400 dissolve->add_peg add_saline Add Saline add_peg->add_saline sonicate Sonicate (if needed) add_saline->sonicate administer Oral Administration sonicate->administer observe Observation & Data Collection administer->observe analyze Sample Analysis (PK/PD) observe->analyze

Caption: Workflow for the preparation and in vivo administration of this compound formulation.

Hypothetical Signaling Pathway:

Many tetrazole-containing compounds exhibit a wide range of biological activities.[1] Phenylacetic acid derivatives are also known to have various pharmacological effects.[11] Without a specified target for this compound, a generic inflammatory signaling pathway is presented as an example, as anti-inflammatory activity is a common feature of such compounds.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mapk MAPK Cascade receptor->mapk nfkb NF-κB Pathway receptor->nfkb transcription Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription nfkb->transcription compound (4-Tetrazol-1-yl-phenyl) -acetic acid compound->mapk compound->nfkb gene Inflammatory Gene Expression transcription->gene

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

Data Presentation: Example Tables

Solubility Assessment:

Vehicle SystemSolubility (mg/mL)Observations
Water< 0.1Insoluble
PBS (pH 7.4)< 0.1Insoluble
5% DMSO in Saline0.5Slight precipitation
10% DMSO / 40% PEG 400 / 50% Saline> 10Clear solution/fine suspension
20% Solutol HS 15 in Water5Forms a clear solution

Formulation Stability (at Room Temperature):

Time PointAppearance% Initial Concentration
0 hHomogenous suspension100%
2 hHomogenous suspension99.5%
4 hHomogenous suspension98.9%
8 hSlight precipitation95.2%

Conclusion

The successful in vivo evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its likely poor aqueous solubility, a co-solvent-based system is a recommended starting point. The protocol provided offers a robust method for preparing a formulation suitable for initial preclinical studies. Further optimization and characterization, including stability and solubility assessments, are essential for more advanced development. It is always recommended to perform tolerability studies for any new vehicle in the chosen animal model.[12][13]

References

Application Notes and Protocols for the Synthesis of 1-Substituted Tetrazoles via Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-substituted tetrazoles, a critical scaffold in medicinal chemistry and drug development. The methodologies presented leverage the principles of click chemistry, focusing on efficient, high-yield, and versatile reactions such as [3+2] cycloadditions and multicomponent reactions.

Introduction

Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, which are recognized as important bioisosteres of carboxylic acids and cis-amide bonds.[1] Their favorable metabolic stability and ability to participate in hydrogen bonding have made them privileged structures in the design of novel therapeutics. Click chemistry, with its emphasis on reliability, high yields, and simple reaction conditions, offers powerful strategies for the synthesis of these valuable heterocyles. This document outlines key click chemistry approaches for the synthesis of 1-substituted tetrazoles, providing detailed experimental protocols and quantitative data to aid in their practical application.

Synthesis of 5-Substituted-1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition of nitriles with an azide source is a fundamental and widely used method for the synthesis of the tetrazole core. The resulting 5-substituted-1H-tetrazole can then be alkylated at the N1 position to yield the desired 1,5-disubstituted product. Various catalytic systems have been developed to promote this reaction, enhancing its efficiency and scope.

Catalytic Systems and Quantitative Data

The following tables summarize quantitative data from various studies on the [3+2] cycloaddition reaction for tetrazole synthesis, showcasing the effects of different catalysts, solvents, and reaction conditions on product yields.

Table 1: Zinc-Catalyzed Synthesis of Various 5-Substituted-1H-Tetrazoles in Water [2][3]

Nitrile SubstrateReaction Time (h)Yield (%)
Benzonitrile2495
4-Methylbenzonitrile2492
4-Chlorobenzonitrile1294
4-Methoxybenzonitrile4888
Acetonitrile4875
Pivalonitrile4880

Table 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF [4][5]

Nitrile SubstrateReaction Time (h)Yield (%)
Benzonitrile592
4-Chlorobenzonitrile695
4-Bromobenzonitrile693
4-Fluorobenzonitrile890
2-Chlorobenzonitrile888
Benzyl Cyanide1085

Table 3: Cobalt(II)-Complex Catalyzed Synthesis in DMSO [6][7]

Nitrile SubstrateReaction Time (h)Yield (%)
Benzonitrile1299
4-Methylbenzonitrile1298
4-Chlorobenzonitrile1297
4-Bromobenzonitrile1296
4-Nitrobenzonitrile1294
Malononitrile1289
Phthalonitrile1284
Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis in Water [2][3]

This protocol describes a safe and environmentally friendly method using water as the solvent, which minimizes the risk of generating explosive hydrazoic acid.[2]

  • Materials:

    • Nitrile (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Zinc bromide (ZnBr₂) (0.5 equiv)

    • Water

    • 3M Hydrochloric acid (HCl)

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend the nitrile and sodium azide in water.

    • Add zinc bromide to the suspension.

    • Heat the reaction mixture to reflux and stir vigorously until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and add ethyl acetate.

    • Carefully acidify the mixture with 3M HCl to a pH of ~1 while stirring.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

    • The product can be further purified by recrystallization.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis in DMF [4][5]

This method utilizes a heterogeneous catalyst for a straightforward work-up.[4]

  • Materials:

    • Nitrile (1.0 equiv)

    • Sodium azide (NaN₃) (1.5 equiv)

    • Silica sulfuric acid (0.1 g per 1 mmol of nitrile)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Petroleum ether

  • Procedure:

    • In a round-bottom flask, combine the nitrile, sodium azide, silica sulfuric acid, and DMF.

    • Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and filter to remove the silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate and reused.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate.[5]

G Experimental Workflow for [3+2] Cycloaddition reagents Combine Nitrile, NaN3, and Catalyst in Solvent reaction Heat to Reflux (Monitor by TLC) reagents->reaction workup Cool and Perform Work-up reaction->workup purification Purify Product (Recrystallization or Chromatography) workup->purification product 5-Substituted-1H-Tetrazole purification->product

General workflow for the synthesis of 5-substituted tetrazoles.

One-Pot Synthesis of 1-Substituted Tetrazoles from Amines

This method provides a direct route to 1-substituted tetrazoles from primary amines in a one-pot reaction, avoiding the isolation of the intermediate 5-substituted-1H-tetrazole.

Catalytic Systems and Quantitative Data

Table 4: Silver Nanoparticle-Catalyzed Solvent-Free Synthesis [8]

Amine SubstrateReaction Time (h)Yield (%)
4-Chloroaniline395
4-Bromoaniline392
4-Nitroaniline3.589
4-Methoxyaniline490
Aniline488
Benzylamine585
Experimental Protocol

Protocol 3: Silver Nanoparticle-Catalyzed Solvent-Free Synthesis [8]

  • Materials:

    • Amine (2.0 mmol)

    • Sodium azide (2.0 mmol)

    • Triethyl orthoformate (2.4 mmol)

    • Ag/Sodium Borosilicate Nanocomposite (ASBN) catalyst (0.05 g)

  • Procedure:

    • In a reaction vessel, combine the amine, sodium azide, triethyl orthoformate, and the ASBN catalyst.

    • Heat the mixture to 120 °C and stir for the required time (monitor by TLC).[8]

    • After completion, cool the reaction mixture.

    • Dilute with cold water and extract with ethyl acetate (3x).

    • Separate the catalyst by filtration.

    • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure.

    • Purify the product by crystallization from an ethyl acetate-hexane mixture.[9]

Ugi-Azide Multicomponent Reaction for 1,5-Disubstituted Tetrazoles

The Ugi-azide four-component reaction (UT-4CR) is a powerful tool for the rapid generation of diverse 1,5-disubstituted tetrazoles in a single step from an aldehyde or ketone, an amine, an isocyanide, and an azide source.

Quantitative Data

Table 5: Ugi-Azide Synthesis of 1,5-Disubstituted Tetrazoles [10][11]

AldehydeAmineIsocyanideYield (%)
BenzaldehydeBenzylaminetert-Butyl isocyanide85
4-ChlorobenzaldehydeBenzylaminetert-Butyl isocyanide82
4-MethoxybenzaldehydeBenzylaminetert-Butyl isocyanide88
BenzaldehydeAnilinetert-Butyl isocyanide75
BenzaldehydeBenzylamineCyclohexyl isocyanide80
Experimental Protocol

Protocol 4: General Procedure for the Ugi-Azide Reaction [10]

  • Materials:

    • Amine (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Isocyanide (1.0 equiv)

    • Azidotrimethylsilane (TMSN₃) (1.0 equiv)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

    • Brine

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine, aldehyde, isocyanide, and azidotrimethylsilane in methanol.

    • Stir the resulting mixture for 6 hours under an inert nitrogen atmosphere at room temperature.[10]

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with dichloromethane and wash with brine.

    • Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

G Ugi-Azide Reaction Workflow reagents Combine Amine, Aldehyde, Isocyanide, and TMSN3 in MeOH reaction Stir at Room Temperature (6 hours) reagents->reaction workup Solvent Evaporation and Extraction reaction->workup purification Column Chromatography workup->purification product 1,5-Disubstituted Tetrazole purification->product

Workflow for the Ugi-azide four-component reaction.

Synthesis of 1-Substituted Tetrazoles from Isocyanides and Azides

This method offers a direct route to 1-substituted tetrazoles through the [3+2] cycloaddition of an isocyanide and an azide source, typically catalyzed by an acid.

Experimental Protocol

Protocol 5: Acid-Catalyzed Synthesis from Isocyanides and Trimethylsilyl Azide [12]

  • Materials:

    • Isocyanide (1.0 equiv)

    • Trimethylsilyl azide (TMSN₃) (1.2 equiv)

    • Methanol (MeOH)

    • Hydrogen chloride (HCl) in diethyl ether (1.0 M solution)

  • Procedure:

    • To a solution of the isocyanide in methanol, add trimethylsilyl azide.

    • Add a catalytic amount of the HCl solution in diethyl ether.

    • Stir the reaction mixture at room temperature until the isocyanide is consumed (monitor by IR spectroscopy for the disappearance of the isocyanide stretch).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

G Reaction of Isocyanide and Azide isocyanide Isocyanide (R-NC) intermediate [3+2] Cycloaddition isocyanide->intermediate azide Trimethylsilyl Azide (TMSN3) azide->intermediate catalyst Acid Catalyst (e.g., HCl) catalyst->intermediate product 1-Substituted Tetrazole intermediate->product

Conceptual pathway for 1-substituted tetrazole synthesis.

Safety Considerations

  • Azides: Sodium azide and other azide-containing reagents are toxic and can be explosive, especially in the presence of heavy metals or upon heating. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.[13]

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a fume hood.

  • Microwave Synthesis: Microwave-assisted reactions should be carried out in specialized microwave reactors with appropriate pressure and temperature monitoring to prevent explosions.[14]

These protocols and data provide a solid foundation for the application of click chemistry in the synthesis of 1-substituted tetrazoles. The choice of method will depend on the desired substitution pattern, available starting materials, and required scale. For the synthesis of 5-substituted-1H-tetrazoles, the zinc-catalyzed reaction in water offers a green and safe alternative, while the Ugi-azide reaction provides rapid access to a diverse library of 1,5-disubstituted tetrazoles.

References

Application Notes and Protocols for the Cycloaddition Synthesis of Tetrazole Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrazole rings are a prominent structural motif in medicinal chemistry and drug development, often serving as a bioisosteric replacement for carboxylic acids. This substitution can enhance the metabolic stability and pharmacokinetic profile of drug candidates. The [3+2] cycloaddition reaction, a cornerstone of click chemistry, stands out as one of the most efficient and widely adopted methods for constructing the tetrazole core. This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted-1H-tetrazoles via the cycloaddition of nitriles with an azide source.

General Principles and Mechanism

The synthesis of tetrazoles via [3+2] cycloaddition involves the reaction of a nitrile with an azide, typically sodium azide. This reaction is often facilitated by a Lewis or Brønsted acid catalyst. The catalyst activates the nitrile, making it more susceptible to nucleophilic attack by the azide ion. The subsequent cyclization of the intermediate leads to the formation of the stable, aromatic tetrazole ring.[1][2] The reaction is highly versatile, accommodating a wide range of functional groups on the nitrile substrate, including both aromatic and aliphatic moieties.[3]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for various catalytic systems employed in the [3+2] cycloaddition synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide. This allows for a direct comparison of their efficiency under different reaction conditions.

Catalyst SystemSubstrate ScopeSolventTemperature (°C)TimeYield (%)Reference
Zinc salts (e.g., ZnBr₂)Aromatic & Aliphatic NitrilesWaterReflux2-48 h84-98%--INVALID-LINK--
Silica Sulfuric AcidAromatic & Aliphatic NitrilesDMFReflux2-6 h72-95%[4]
Co(II)-complexAromatic & Aliphatic NitrilesDMSO11012 hup to 99%[5][6]
CuSO₄•5H₂OAromatic & Aliphatic NitrilesDMSO1200.5-5 h85-98%[7]
Co–Ni/Fe₃O₄@MMSHSAromatic NitrilesH₂O/EtOH (1:1)608-44 minup to 98%[8][9]
Amine Salts (e.g., Pyridine Hydrochloride)Aromatic & Aliphatic NitrilesDMF1108 h84-93%[10]
Microwave (No Catalyst)Aromatic & Aliphatic NitrilesDMF2003-10 minHigh[3]
L-prolineAromatic & Aliphatic Nitriles, Thiocyanates, CyanamidesNot specifiedNot specifiedShortExcellent[3]

Experimental Protocols

Protocol 1: Zinc-Catalyzed Synthesis in Water

This protocol is adapted from the work of Demko and Sharpless and offers a green and safe procedure using water as the solvent.[3]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5-2.0 equiv)

  • Zinc bromide (ZnBr₂) (0.5-1.0 equiv)

  • Deionized water

  • Hydrochloric acid (HCl, 3N)

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the nitrile, sodium azide, zinc bromide, and water.

  • Heat the reaction mixture to reflux and stir vigorously for the time indicated by TLC analysis (typically 2-48 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture to pH ~1 with 3N HCl. This will protonate the tetrazole and may cause it to precipitate.

  • Extract the product with ethyl acetate (3 x volume of water).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization.

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis

This method utilizes a heterogeneous catalyst, simplifying product work-up.[4]

Materials:

  • Nitrile (1.0 mmol)

  • Sodium azide (NaN₃) (1.5 mmol)

  • Silica sulfuric acid (0.1 g)

  • N,N-Dimethylformamide (DMF) (5 mL)

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, combine the nitrile, sodium azide, silica sulfuric acid, and DMF.

  • Heat the mixture to reflux with stirring for the required time (monitor by TLC, typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography or recrystallization.

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times.[3]

Materials:

  • Nitrile (1.0 equiv)

  • Sodium azide (NaN₃) (1.5 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe vessel, dissolve the nitrile and sodium azide in DMF.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to the specified temperature (e.g., 200 °C) for a short duration (e.g., 3-10 minutes).

  • After cooling, work up the reaction as described in Protocol 2.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Setup cluster_conditions Reaction Conditions cluster_workup Work-up and Purification Nitrile Nitrile (R-C≡N) Mixing Combine Reactants, Solvent, and Catalyst Nitrile->Mixing Azide Azide Source (e.g., NaN₃) Azide->Mixing Solvent Select Solvent (e.g., Water, DMF, DMSO) Catalyst Add Catalyst (e.g., ZnBr₂, H₂SO₄/SiO₂, etc.) Solvent->Catalyst Heating Heating Method (Conventional or Microwave) Catalyst->Heating Mixing->Solvent Monitoring Monitor Reaction (e.g., TLC) Heating->Monitoring Quenching Quenching/ Acidification Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product 5-Substituted-1H-Tetrazole Purification->Product

Caption: Experimental workflow for tetrazole synthesis.

G cluster_reactants Reactants cluster_mechanism Mechanism cluster_product Product RCN R-C≡N (Nitrile) ActivatedNitrile [R-C≡N-Catalyst]⁺ (Activated Nitrile) RCN->ActivatedNitrile Activation N3 N₃⁻ (Azide) Intermediate Linear Intermediate N3->Intermediate Nucleophilic Attack ActivatedNitrile->Intermediate Tetrazolide Tetrazolide Anion Intermediate->Tetrazolide Cyclization Tetrazole 5-Substituted-1H-Tetrazole Tetrazolide->Tetrazole Protonation Catalyst Catalyst (Lewis or Brønsted Acid) Catalyst->ActivatedNitrile Proton H⁺ Proton->Tetrazole

Caption: [3+2] Cycloaddition mechanism for tetrazole synthesis.

References

Application Notes and Protocols for (4-Tetrazol-1-yl-phenyl)-acetic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Tetrazol-1-yl-phenyl)-acetic acid is a versatile bifunctional ligand in coordination chemistry. Its structure, featuring both a tetrazole ring and a carboxylic acid group, allows for diverse coordination modes with metal ions, making it a valuable building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The tetrazole moiety, a well-established bioisostere for carboxylic acid, also imparts potential for applications in medicinal chemistry and drug development. These notes provide detailed protocols for the synthesis of the ligand and its coordination compounds, along with key characterization data.

Ligand Properties

PropertyValueReference
Chemical Formula C₉H₈N₄O₂[1]
Molecular Weight 204.19 g/mol [1]
Appearance Solid[1]
Purity 98%[1]

Synthesis Protocols

In-situ Hydrothermal Synthesis of this compound and [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n MOF

This protocol details the one-pot synthesis of the zinc-based metal-organic framework, [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n, where the this compound ligand is formed in situ from 4-cyanophenylacetic acid and sodium azide.

Materials:

  • Zinc chloride (ZnCl₂)

  • 4-cyanophenylacetic acid

  • Sodium azide (NaN₃)

  • Distilled water

  • Teflon-lined acid digestion autoclave

Procedure:

  • A mixture of ZnCl₂ (0.136 g, 1 mmol), 4-cyanophenylacetic acid (0.161 g, 1 mmol), and sodium azide (0.195 g, 3 mmol) is prepared.

  • The mixture is suspended in 10 mL of distilled water.

  • The suspension is sealed in a Teflon-lined acid digestion autoclave.

  • The autoclave is heated to 160 °C under autogenous pressure for 12 hours.

  • After heating, the reaction vessel is slowly cooled to room temperature over a period of approximately 3 hours.

  • Colorless crystals of [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n are collected.

Yield: 39% (based on Zn)

Characterization Data for [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n:

  • Elemental Analysis: Calculated for C₉H₆N₄O₂Zn: C 40.37%, H 2.24%, N 20.93%. Found: C 40.49%, H 2.92%, N 21.11%.

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹): 3440 (m), 2957 (w), 2910 (w), 1541 (s), 1382 (s), 1212 (m), 1018 (m), 832 (m), 743 (m), 710 (m).

Experimental Workflows

experimental_workflow cluster_synthesis In-situ Synthesis of Ligand and MOF cluster_characterization Characterization reactants ZnCl₂ + 4-cyanophenylacetic acid + NaN₃ in H₂O autoclave Heat in Autoclave (160 °C, 12 h) reactants->autoclave cooling Slow Cooling (3 h) autoclave->cooling product [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n (Colorless Crystals) cooling->product elemental Elemental Analysis product->elemental ir IR Spectroscopy product->ir

Caption: Workflow for the in-situ hydrothermal synthesis and characterization of the zinc-based MOF.

Applications in Coordination Chemistry

This compound is a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The combination of the tetrazole and carboxylate groups allows for the formation of robust and multidimensional structures.

The zinc-based MOF, [Zn((4-tetrazol-1-yl-phenyl)-acetate)]n, synthesized via the protocol above, exhibits a three-dimensional network structure. Such materials are of significant interest for their potential applications in areas including:

  • Luminescence: The resulting zinc MOF displays intense blue-green photoluminescence at room temperature in the solid state. This property makes it a candidate for applications in sensing and optical devices.

  • Gas Adsorption and Storage: The porous nature of MOFs allows for the potential storage of gases.

  • Catalysis: The metal centers and organic linkers can act as catalytic sites.

While the documented research primarily focuses on a zinc-based MOF, the versatile coordination nature of the this compound ligand suggests its applicability in forming complexes with a wide range of other metal ions. The synthesis strategy can likely be adapted for other metal salts to explore new materials with varied properties.

Potential in Drug Development

The tetrazole ring is a well-known bioisostere of the carboxylic acid group in medicinal chemistry. This substitution can often lead to improved metabolic stability and pharmacokinetic properties of a drug molecule. The presence of both a tetrazole and a carboxylic acid in this compound makes it an interesting scaffold for the design of novel therapeutic agents. The coordination of this ligand to metal ions could also lead to the development of metallodrugs with unique mechanisms of action.

Logical Relationship of Ligand Features and Applications

logical_relationship cluster_features Key Structural Features cluster_applications Potential Applications ligand This compound tetrazole Tetrazole Ring ligand->tetrazole carboxylic_acid Carboxylic Acid Group ligand->carboxylic_acid phenyl_spacer Phenyl Spacer ligand->phenyl_spacer drug_dev Drug Development (Bioisosterism, Metallodrugs) ligand->drug_dev Scaffold for Metallodrugs coordination_chem Coordination Chemistry (MOFs, Coordination Polymers) tetrazole->coordination_chem Coordination Site tetrazole->drug_dev Bioisostere of COOH carboxylic_acid->coordination_chem Coordination Site carboxylic_acid->drug_dev Pharmacophore phenyl_spacer->coordination_chem Structural Rigidity

Caption: Relationship between the structural features of the ligand and its applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (4-Tetrazol-1-yl-phenyl)-acetic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: from (4-aminophenyl)acetic acid and from (4-cyanophenyl)acetic acid.

Route 1: Synthesis from (4-aminophenyl)acetic acid

This route involves the reaction of (4-aminophenyl)acetic acid with an orthoformate and sodium azide to form the tetrazole ring.

Experimental Protocol:

A general procedure for the synthesis of 1-substituted tetrazoles from primary amines is as follows:

  • In a round-bottom flask, combine the primary amine (1 mmol), triethyl orthoformate (1.2 mmol), and sodium azide (2 mmol).

  • Add a catalyst, such as zinc sulfide nanoparticles (0.06 g) or a silver nanocomposite, if desired, for improved yields and reaction times.[1][2]

  • The reaction can be performed neat (solvent-free) or in a suitable solvent like DMF.

  • Heat the mixture with stirring. Reaction conditions can be conventional heating at around 110-120°C or microwave irradiation (e.g., 600 watts at 60°C).[1][2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Troubleshooting Q&A:

Question Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or catalyst deactivation. 2. Decomposition of reagents: Sodium azide can be sensitive to acidic conditions, and the amine may be unstable at high temperatures. 3. Interference from the carboxylic acid group: The acidic proton of the acetic acid moiety might interfere with the catalyst or reagents.1. Optimize reaction conditions: Increase the reaction temperature or time. If using a catalyst, ensure it is active and consider increasing the catalyst loading. Microwave irradiation can sometimes improve yields and reduce reaction times.[1] 2. Maintain anhydrous and neutral conditions: Ensure all reagents and solvents are dry. The use of a non-acidic catalyst can be beneficial.[1] 3. Protect the carboxylic acid: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) before the tetrazole formation reaction. The ester can be hydrolyzed back to the carboxylic acid after the tetrazole ring is formed.
Formation of side products 1. Formation of azides: Incomplete reaction with the orthoformate can lead to the formation of an aryl azide intermediate. 2. Decomposition of the tetrazole ring: The tetrazole ring can be unstable under harsh acidic or basic conditions.1. Ensure complete reaction: Use a slight excess of triethyl orthoformate and monitor the reaction closely by TLC to ensure the disappearance of the starting amine. 2. Use mild work-up conditions: Avoid strong acids or bases during the work-up and purification steps.
Difficulty in product purification 1. Amphoteric nature of the product: The product contains both an acidic carboxylic acid group and a basic tetrazole ring, which can make extraction and purification challenging. 2. Contamination with starting materials or byproducts: Unreacted starting materials or side products can co-elute with the desired product during chromatography.1. Acid-base extraction: Carefully adjust the pH of the aqueous solution during work-up to selectively precipitate or extract the product. For example, the product might be soluble in a basic aqueous solution and precipitate upon acidification. 2. Optimize chromatography: Use a suitable solvent system for column chromatography. A combination of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with a small amount of acetic acid might be effective.

Data Presentation: Yields of 1-Substituted Tetrazoles from Primary Amines

Starting AmineCatalystReaction ConditionsYield (%)Reference
4-ChloroanilineAg/sodium borosilicate120°C, 3 h94[2]
AnilineZnS NPs110°C (conventional)High[1]
Various aryl aminesFe3O4@silica sulfonic acid100°C, 50 min97[3]
Route 2: Synthesis from (4-cyanophenyl)acetic acid

This route involves the [3+2] cycloaddition of the nitrile group of (4-cyanophenyl)acetic acid with an azide source, typically sodium azide.

Experimental Protocol:

A general procedure for the synthesis of 5-substituted-1H-tetrazoles from nitriles is as follows:

  • In a round-bottom flask, dissolve the nitrile (1 mmol) in a suitable solvent, such as dimethylformamide (DMF) or water.

  • Add sodium azide (1.1-1.5 mmol) and a catalyst. Common catalysts include zinc salts (e.g., ZnBr2 or ZnCl2) or ammonium chloride.

  • Heat the reaction mixture with stirring. Temperatures can range from 100°C to 140°C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and acidify with an acid (e.g., hydrochloric acid) to precipitate the tetrazole product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The product can be further purified by recrystallization.

Troubleshooting Q&A:

Question Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Poor reactivity of the nitrile: The cyano group may not be sufficiently activated for the cycloaddition to occur. 2. Formation of hydrazoic acid (HN3): In the presence of an acid catalyst, toxic and explosive HN3 gas can form, leading to loss of the azide reagent. 3. Reversibility of the reaction: The cycloaddition can be reversible at high temperatures.1. Use a catalyst: The addition of a Lewis acid (e.g., zinc salts) or a Brønsted acid (e.g., ammonium chloride) can activate the nitrile group and increase the reaction rate. 2. Control the pH and use a safe azide source: Use of a neutral or slightly basic reaction medium can minimize the formation of HN3. Alternatively, using an ionic liquid azide source can be a safer option. 3. Optimize temperature: While heating is necessary, excessive temperatures can lead to decomposition. Find the optimal temperature that promotes the forward reaction without significant decomposition.
Incomplete reaction 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 1. Increase reaction time and/or temperature: Monitor the reaction by TLC until the starting nitrile is consumed. 2. Add fresh catalyst: If the reaction stalls, adding more catalyst might help it go to completion.
Product is difficult to isolate 1. Product is soluble in the reaction mixture. 2. Formation of a salt: The tetrazole can form a salt with the metal catalyst or other ions in the reaction mixture.1. Acidification: Carefully acidify the reaction mixture to protonate the tetrazole ring, which usually decreases its solubility in the reaction solvent and promotes precipitation. 2. Work-up procedure: After acidification and filtration, wash the solid product thoroughly with water to remove any inorganic salts.

Data Presentation: Yields of 5-Substituted-1H-Tetrazoles from Nitriles

Starting NitrileCatalyst/ConditionsYield (%)
BenzonitrileNH4Cl, DMF, heatLow (22% in one educational experiment)
Various aryl nitrilesZinc salts, waterGood to excellent
Various aryl nitrilesGraphene oxide-based solid acidHigh

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of this compound?

A1: The choice of route depends on the availability and cost of the starting materials. The synthesis from (4-aminophenyl)acetic acid is a one-pot reaction that can provide good yields of the 1-substituted tetrazole directly. The synthesis from (4-cyanophenyl)acetic acid will yield the 5-substituted tetrazole isomer, which then needs to be N-alkylated to obtain the desired product, adding an extra step to the synthesis.

Q2: What are the main safety precautions to consider when working with sodium azide?

A2: Sodium azide is highly toxic and can be explosive, especially when it comes in contact with acids (forming hydrazoic acid, HN3) or heavy metals. Always handle sodium azide in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and avoid contact with acids and heavy metals. Quench any residual azide with a suitable reagent (e.g., sodium nitrite followed by sulfamic acid) before disposal.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, product, and any byproducts. The spots can be visualized under UV light or by using a staining agent.

Q4: My final product is not pure. What are the common impurities and how can I remove them?

A4: Common impurities can include unreacted starting materials, side products, and inorganic salts from the work-up. Purification can typically be achieved by recrystallization from a suitable solvent (e.g., ethanol-water mixture). If recrystallization is not effective, column chromatography on silica gel may be necessary.

Q5: Can the carboxylic acid group of (4-aminophenyl)acetic acid or (4-cyanophenyl)acetic acid interfere with the reaction?

A5: Yes, the acidic proton of the carboxylic acid can potentially react with basic reagents or catalysts. In some cases, it may be beneficial to protect the carboxylic acid as an ester before carrying out the tetrazole-forming reaction. The ester can then be hydrolyzed in a subsequent step to yield the final product.

Visualizations

Synthesis_from_Amine Start (4-aminophenyl)acetic acid Reaction Heat (Conventional or Microwave) (Optional: Catalyst, e.g., ZnS NPs) Start->Reaction Reagents + Triethyl orthoformate + Sodium Azide Reagents->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound from (4-aminophenyl)acetic acid.

Synthesis_from_Nitrile Start (4-cyanophenyl)acetic acid Reaction Heat + Catalyst (e.g., ZnCl2 or NH4Cl) in Solvent (e.g., DMF) Start->Reaction Reagents + Sodium Azide Reagents->Reaction Product (4-(2H-Tetrazol-5-yl)phenyl)acetic acid Reaction->Product

Caption: Synthesis of the tetrazole isomer from (4-cyanophenyl)acetic acid.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Conditions Verify Reaction Conditions (Temp, Time, Reagent Stoichiometry) Start->Check_Conditions Check_Purity Check Purity of Starting Materials Start->Check_Purity Consider_Catalyst Optimize Catalyst (Type and Loading) Check_Conditions->Consider_Catalyst Optimize_Workup Optimize Work-up and Purification Check_Purity->Optimize_Workup Consider_Protection Consider Protecting Group for Carboxylic Acid Consider_Catalyst->Consider_Protection Consider_Protection->Optimize_Workup Success Improved Yield Optimize_Workup->Success

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (4-Tetrazol-1-yl-phenyl)-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to off-white solid. Due to the presence of both a carboxylic acid and a tetrazole group (a bioisostere of carboxylic acid), it is an acidic compound.[1][2] Its solubility in aqueous solutions is expected to be low at neutral and acidic pH but will increase significantly as the pH becomes more alkaline. It is anticipated to have better solubility in polar organic solvents like DMSO and ethanol compared to water.

Q2: I am seeing poor dissolution of the compound in my aqueous buffer (pH 7.4). What is the likely cause?

A2: The limited solubility at neutral pH is expected for this acidic compound. At pH 7.4, the carboxylic acid and tetrazole moieties are not fully deprotonated to their more soluble salt forms. To achieve complete dissolution in aqueous buffers, a higher pH is generally required.

Q3: Are there common solvents that can be used to prepare stock solutions?

A3: Yes, Dimethyl Sulfoxide (DMSO) and ethanol are common choices for preparing high-concentration stock solutions of poorly water-soluble compounds. These stock solutions can then be diluted into your aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect experimental outcomes.

Q4: Can I heat the solution to improve solubility?

A4: Gently warming the solution can increase the rate of dissolution and, in some cases, the solubility. However, prolonged heating or high temperatures should be avoided as they can lead to degradation of the compound. It is always recommended to assess the thermal stability of the compound before using heat for solubilization.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Illustrative Solubility Data

Table 1: Illustrative Solubility in Common Solvents at Room Temperature

SolventIllustrative Solubility (mg/mL)
Water (pH 7.0)< 1
Phosphate Buffered Saline (PBS, pH 7.4)< 1.5
Ethanol~ 25
Dimethyl Sulfoxide (DMSO)> 100

Table 2: Illustrative pH-Dependent Aqueous Solubility

pHIllustrative Solubility (mg/mL)
4.0< 0.1
6.0~ 0.5
7.4~ 1.5
8.0~ 10
9.0> 50
Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility challenges.

troubleshooting_workflow start Start: Compound does not dissolve check_solvent Is the solvent aqueous buffer? start->check_solvent is_organic Is an organic co-solvent permissible? check_solvent->is_organic Yes adjust_ph Increase pH of the aqueous buffer check_solvent->adjust_ph No, pure aqueous required use_organic Prepare high-concentration stock in DMSO or Ethanol is_organic->use_organic Yes is_organic->adjust_ph No dilute Dilute stock into aqueous buffer use_organic->dilute check_precipitation Does precipitation occur upon dilution? dilute->check_precipitation yes_precipitate Yes check_precipitation->yes_precipitate no_precipitate No check_precipitation->no_precipitate yes_precipitate->adjust_ph success Success: Compound is solubilized no_precipitate->success check_ph_compatibility Is a higher pH compatible with the experiment? adjust_ph->check_ph_compatibility yes_compatible Yes check_ph_compatibility->yes_compatible no_compatible No check_ph_compatibility->no_compatible yes_compatible->success consider_formulation Consider formulation strategies (e.g., cyclodextrins, solid dispersions) no_compatible->consider_formulation

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Here are detailed methodologies for key experiments to improve the solubility of this compound.

Protocol 1: Solubilization by pH Adjustment

This protocol is suitable for preparing aqueous solutions of the compound for in vitro assays where a basic pH is tolerated.

Materials:

  • This compound

  • Deionized water or desired aqueous buffer

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a stir bar.

  • Add a volume of deionized water or buffer that is less than the final desired volume (e.g., 80% of the final volume).

  • Begin stirring the suspension.

  • Slowly add the 1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the compound fully dissolves. Based on the illustrative data, a pH of 8.0 to 9.0 should be sufficient.

  • Once the compound is dissolved, carefully adjust the pH to the final desired value, if necessary, using dilute NaOH or HCl.

  • Transfer the solution to a volumetric flask and add deionized water or buffer to reach the final volume.

  • Filter the solution through a 0.22 µm filter to remove any potential particulates.

Protocol 2: Preparation of a DMSO Stock Solution

This protocol is for creating a high-concentration stock solution for serial dilution into experimental media.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate vials

Procedure:

  • Weigh the desired amount of this compound into a suitable vial.

  • Add the calculated volume of DMSO to achieve the target concentration.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in a desiccated environment to prevent water absorption by the DMSO.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for preparing a solution of this compound for an experiment.

experimental_workflow start Start: Prepare Solution decision Is direct aqueous solubilization required? start->decision ph_adjustment Follow Protocol 1: pH Adjustment decision->ph_adjustment Yes dmso_stock Follow Protocol 2: Prepare DMSO Stock decision->dmso_stock No final_solution Final Solution Ready for Experiment ph_adjustment->final_solution dilution Dilute DMSO stock into final aqueous medium dmso_stock->dilution dilution->final_solution

Caption: General experimental workflow for solution preparation.

Advanced Technique: Use of Cyclodextrins

For applications requiring aqueous solubility at near-neutral pH without organic co-solvents, cyclodextrins can be employed. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[3][5][6]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Stir plate and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v).

  • Slowly add the powdered this compound to the stirring HP-β-CD solution.

  • Allow the mixture to stir at room temperature for several hours or overnight to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • The concentration of the solubilized compound should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

This technical support guide provides a starting point for overcoming the solubility challenges associated with this compound. The provided protocols and troubleshooting workflows are designed to be adaptable to a variety of experimental needs.

References

Technical Support Center: Stability of (4-Tetrazol-1-yl-phenyl)-acetic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing of (4-Tetrazol-1-yl-phenyl)-acetic acid solutions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of tetrazole-containing compounds in solution is primarily influenced by pH, temperature, and light exposure. The presence of oxidizing agents can also lead to degradation. While the tetrazole ring itself is generally stable, the overall molecular structure, including the phenylacetic acid moiety, can introduce instabilities.

Q2: What is the optimal pH range for storing solutions of this compound?

A2: While the optimal pH is specific to each compound, many pharmaceutical agents exhibit the greatest stability in the pH range of 4 to 8. It is highly recommended to perform a pH-rate profile study to determine the specific pH of maximum stability for this compound.

Q3: How does light exposure affect the stability of this compound?

A3: Tetrazole derivatives can be susceptible to photodegradation. Photolysis can lead to the cleavage of the tetrazolyl ring through various pathways, resulting in a diversity of photoproducts.[1] It is crucial to protect solutions from light, especially during long-term storage and handling.

Q4: What are the likely degradation pathways for this compound?

A4: Potential degradation pathways include hydrolysis of the acetic acid side chain, and cleavage of the tetrazole ring under photolytic or thermal stress. Under thermal stress, phenyl tetrazoles can decompose exothermically, often with the release of nitrogen gas.[2] Forced degradation studies are the most effective way to identify the specific degradation products for this compound.

Q5: What analytical techniques are most suitable for stability testing of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the separation, quantification, and purity assessment of tetrazole compounds and their degradation products. A stability-indicating HPLC method should be developed and validated to ensure it can separate the parent compound from all potential degradation products.

Troubleshooting Guide

Q1: I am observing unexpected peaks in my HPLC chromatogram during a stability study. What could be the cause?

A1: Unexpected peaks are likely degradation products. To identify their origin, you should systematically evaluate your experimental conditions. Were the samples exposed to light or elevated temperatures for an extended period? Was the pH of the solution maintained within the optimal range? Running forced degradation studies under controlled stress conditions (acid, base, oxidation, heat, light) will help you characterize these degradation products and understand their formation.

Q2: My mass balance in the stability study is below 95%. What steps should I take?

A2: Poor mass balance can indicate that some degradation products are not being detected by your analytical method. This could be due to co-elution with the parent peak, poor UV absorption of the degradants at the chosen wavelength, or the formation of non-UV active or volatile compounds. Re-evaluate your HPLC method, including the detector wavelength and gradient conditions. Using a photodiode array (PDA) detector can help identify peaks with different UV spectra.

Q3: I have observed precipitation or cloudiness in my solution during the stability study. What should I do?

A3: Precipitation could be due to poor solubility of the compound or a degradation product in the chosen solvent system. Re-evaluate the solvent system and consider the use of co-solvents or solubility enhancers. It is also important to ensure that the pH of the solution is not at the isoelectric point of the compound, where it would have its lowest solubility.

Data Presentation

Forced degradation studies are essential to understand the intrinsic stability of a new chemical entity. The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[3]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl at room temperature or elevated temperature (e.g., 60°C)
Base Hydrolysis0.1 M - 1 M NaOH at room temperature or elevated temperature (e.g., 60°C)
Oxidation3% - 30% H₂O₂ at room temperature
Thermal DegradationDry heat (e.g., 70°C) or in solution at elevated temperature
PhotodegradationExposure to a combination of UV and visible light (ICH Q1B guidelines)

Experimental Protocols

Protocol: General Forced Degradation Study

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method for this compound.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile and water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store samples at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store samples at room temperature and 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples by a suitable, validated HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound at each time point. Identify and quantify the major degradation products. If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

Protocol: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 254 nm (or PDA scan 200-400 nm)

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Oxidation Oxidation (3% H₂O₂, RT) Thermal Thermal (70°C) Photo Photolytic (ICH Q1B) Sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis Sampling->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify & Quantify Degradation Products Degradation->Products Pathway Elucidate Degradation Pathway Products->Pathway

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation cluster_oxidative Oxidative Degradation Parent This compound Hydrolysis_Product Decarboxylation or Side Chain Modification Parent->Hydrolysis_Product H⁺/OH⁻ Photo_Product1 Ring Cleavage Products (e.g., Nitrile Imines) Parent->Photo_Product1 Photo_Product2 N₂ Extrusion Products Parent->Photo_Product2 Thermal_Product Ring Decomposition (N₂ release, isonitrile formation) Parent->Thermal_Product Δ Oxidative_Product Hydroxylation of Phenyl Ring Parent->Oxidative_Product [O]

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of Crude (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of crude (4-Tetrazol-1-yl-phenyl)-acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Failure to Crystallize - Solution is too dilute.- Inappropriate solvent system.- Presence of significant impurities inhibiting crystallization.- Concentrate the solution: Gently heat the solution under reduced pressure to evaporate some of the solvent.- Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.- Seed the solution: Add a small crystal of pure this compound if available.- Change the solvent system: Experiment with different solvents or solvent mixtures. For acidic compounds like this, polar solvents like ethanol, methanol, or water, or mixtures such as ethanol/water or ethyl acetate/hexane could be effective.
Oiling Out - The compound is melting in the hot solvent rather than dissolving.- The solution is being cooled too rapidly.- High concentration of impurities.- Ensure complete dissolution at a suitable temperature: Use a sufficient amount of a solvent in which the compound is more soluble when hot and less soluble when cold.- Slow cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Preliminary purification: If significant impurities are present, consider a preliminary purification step like acid-base extraction or a quick filtration through a silica plug.
Low Recovery - The compound is too soluble in the chosen recrystallization solvent, even at low temperatures.- Premature crystallization during hot filtration.- Select a less solubilizing solvent: Choose a solvent in which the compound has lower solubility at cold temperatures.- Minimize solvent volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Preheat the filtration apparatus: Use a pre-warmed funnel and receiving flask during hot filtration to prevent the product from crystallizing out prematurely.
Colored Impurities in Crystals - Presence of colored byproducts from the synthesis.- Use activated carbon (charcoal): Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.
Column Chromatography Issues

| Problem | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Poor Separation | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. For polar, acidic compounds, a mobile phase of ethyl acetate/hexane with a small amount of acetic acid or formic acid to suppress tailing is a good starting point.- Load an appropriate amount of crude material: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. | | Compound Streaking/Tailing on TLC/Column | - The compound is acidic and interacting strongly with the silica gel. | - Add an acid to the mobile phase: Incorporate a small percentage (0.1-1%) of acetic acid or formic acid into the eluent to protonate the carboxylic acid group and reduce its interaction with the stationary phase. | | Compound Not Eluting from the Column | - The mobile phase is not polar enough.- Strong interaction between the acidic compound and the silica gel. | - Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).- Flush the column with a very polar solvent: If the compound is still retained, flushing the column with a solvent like methanol or a mixture of dichloromethane and methanol may be necessary. |

Frequently Asked Questions (FAQs)

Q1: What is the most common first step for purifying crude this compound?

An acid-base extraction is often the most effective initial purification step. This technique separates acidic, basic, and neutral impurities from your acidic product.

Q2: How does acid-base extraction work for this compound?

  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of a weak base, such as sodium bicarbonate. The acidic this compound will react to form its sodium salt, which is soluble in the aqueous layer. Neutral and basic impurities will remain in the organic layer.

  • Separate the aqueous layer containing the sodium salt of your product.

  • Acidify the aqueous layer with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic (pH 2-3). This will protonate the carboxylate and cause the pure this compound to precipitate out of the solution.

  • The precipitated product can then be collected by filtration or extracted back into an organic solvent.

Q3: What are some potential impurities I should be aware of?

The synthesis of this compound from 4-cyanophenylacetic acid and sodium azide can potentially lead to several impurities, including:

  • Unreacted 4-cyanophenylacetic acid: This is a common impurity if the reaction does not go to completion.

  • Residual sodium azide: This is a toxic reagent and must be removed. Acidic workup and subsequent washes are crucial for its removal.

  • Isomeric tetrazoles: Depending on the reaction conditions, the corresponding 2-substituted tetrazole isomer might be formed as a byproduct.

  • Amide byproduct: Hydrolysis of the nitrile starting material can lead to the formation of the corresponding amide.

Q4: The purity of my product is still low after recrystallization. What should I do next?

If recrystallization alone is insufficient, column chromatography is the recommended next step for achieving high purity. It is particularly effective at separating compounds with different polarities.

Experimental Protocols

Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude this compound in ethyl acetate (EtOAc).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times. Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution becomes strongly acidic (pH ~2), at which point the product should precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Recrystallization Protocol
  • Solvent Selection: Choose a suitable solvent or solvent pair. A common choice for a similar compound, 2-(1H-tetrazol-1-yl)acetic acid, is a mixture of petroleum ether and ethyl acetate.[1]

  • Dissolution: In a flask, add the crude solid and a minimal amount of the hot solvent (or the more soluble solvent of a pair) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then allow it to cool. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.

Column Chromatography Protocol
  • Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) or adsorb it onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) and gradually increase the polarity of the mobile phase. A typical gradient for a phenylacetic acid derivative could be from 100% hexane to a mixture of hexane and ethyl acetate.[2] To improve the separation of acidic compounds, it is often beneficial to add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Technique Typical Solvents/Reagents Expected Purity Improvement Potential Yield Loss
Acid-Base Extraction Ethyl Acetate, Saturated NaHCO₃(aq), HCl(aq)Significant removal of non-acidic impurities.Low, if performed carefully.
Recrystallization Ethanol/Water, Ethyl Acetate/Hexane, Petroleum Ether/Ethyl Acetate[1]Can yield high purity if impurities have different solubility profiles.Can be significant depending on the solubility of the compound in the mother liquor.
Column Chromatography Silica Gel, Hexane/Ethyl Acetate + Acetic Acid[2]Can achieve very high purity (>98%).Moderate, due to potential for some material to remain on the column.

Visualizations

Purification_Workflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Purification Recrystallization Recrystallization AcidBase->Recrystallization Further Purification Impurities Impurities Removed AcidBase->Impurities Neutral/Basic Impurities ColumnChrom Column Chromatography Recrystallization->ColumnChrom If purity is still low PureProduct Pure Product (>98%) Recrystallization->PureProduct If high purity is achieved ColumnChrom->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Crude Product in Hot Solvent Cooling Cooling Solution Start->Cooling OilingOut Product Oils Out Cooling->OilingOut NoCrystals No Crystals Form Cooling->NoCrystals CrystalsForm Crystals Form Cooling->CrystalsForm Reheat Reheat & Add More Solvent / Cool Slowly OilingOut->Reheat Troubleshoot Concentrate Concentrate Solution / Seed / Scratch NoCrystals->Concentrate Troubleshoot Reheat->Cooling Concentrate->Cooling

Caption: Decision tree for troubleshooting recrystallization issues.

References

Technical Support Center: Tetrazole Synthesis from Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-substituted 1H-tetrazoles from nitriles. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this important transformation.

Frequently Asked Questions (FAQs)

Q1: My tetrazole synthesis reaction is not proceeding or is giving very low yields. What are the common causes?

A1: Low or no conversion in tetrazole synthesis from nitriles can stem from several factors:

  • Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. For the widely used [3+2] cycloaddition of nitriles and sodium azide, a catalyst is often necessary to facilitate the reaction under milder conditions.[1][2][3] Ensure your catalyst is active and used in the appropriate loading.

  • Inappropriate Reaction Temperature: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to the thermal decomposition of the tetrazole product, thereby reducing the yield.[4] The optimal temperature depends on the substrate and the catalytic system used.

  • Poor Solvent Choice: The solvent plays a significant role in solubilizing the reagents and influencing the reaction rate. Solvents like DMF and DMSO are commonly used and have been shown to be effective.[2][4] In some cases, greener solvents like water can be used, particularly with specific catalytic systems.[3][5]

  • Deactivated Nitrile Substrate: Nitriles with electron-donating groups are generally less reactive and may require more forcing conditions or specific catalysts to achieve good yields.[6]

  • Presence of Water (in non-aqueous reactions): In some protocols, water can lead to the formation of undesired carboxamide byproducts from nitrile hydration.[6]

Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A2: A common byproduct in tetrazole synthesis is the corresponding carboxamide, resulting from the hydration of the nitrile.[6] This is particularly prevalent when using aqueous conditions or if there is residual water in the reaction mixture. To minimize this, ensure you are using anhydrous solvents and reagents if the protocol specifies. Another potential issue is the formation of isomeric tetrazoles if substituted azides are used. Careful control of reaction conditions and choice of catalyst can help improve selectivity.

Q3: What are the primary safety concerns when working with sodium azide and how can I mitigate them?

A3: Sodium azide (NaN₃) is a highly toxic and potentially explosive reagent. The primary hazard is the formation of hydrazoic acid (HN₃), a highly toxic and explosive gas, upon contact with acid.[6][7]

Safety Precautions:

  • Work in a well-ventilated fume hood at all times. [7]

  • Avoid contact with acids. Reactions should be run under neutral or slightly basic conditions to minimize the formation of HN₃.[8]

  • Do not use heavy metal spatulas or stir bars (e.g., copper, lead, zinc) as they can form explosive heavy metal azides. Use Teflon-coated stir bars and plastic or ceramic spatulas.

  • Quench residual azide properly. After the reaction is complete, any remaining azide should be carefully quenched. A common method is the addition of sodium nitrite (NaNO₂) under acidic conditions to decompose the azide into nitrogen gas.[9]

  • Dispose of azide-containing waste according to your institution's safety guidelines. [7]

Q4: How can I purify my synthesized tetrazole?

A4: Purification of tetrazoles can be challenging due to their polarity and potential solubility in both aqueous and organic phases. Common purification strategies include:

  • Acid-Base Extraction: Tetrazoles are acidic (pKa similar to carboxylic acids) and can be converted to their salt form with a base.[7][10] This allows for washing with an organic solvent to remove non-acidic impurities. The aqueous layer can then be acidified to precipitate the pure tetrazole, which can be collected by filtration.[7][10]

  • Recrystallization: If the tetrazole is a solid, recrystallization from an appropriate solvent system can be an effective purification method.

  • Column Chromatography: While possible, the polarity of tetrazoles can make column chromatography challenging. It is often used after an initial acid-base workup to remove closely related impurities.

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution Relevant Experimental Parameters
Inactive or Inefficient Catalyst - Verify the quality and activity of your catalyst.- Increase catalyst loading incrementally.- Consider switching to a different catalyst system known to be effective for your substrate (e.g., Zn salts, amine salts, Co complexes).[1][2][3]Catalyst type, catalyst loading, reaction time
Suboptimal Reaction Temperature - Gradually increase the reaction temperature, monitoring for product formation and decomposition.- For thermally sensitive products, consider longer reaction times at a lower temperature.[4]Temperature, reaction time
Inappropriate Solvent - Switch to a higher boiling aprotic polar solvent like DMF or DMSO.[2][4]- If using an aqueous system, ensure the catalyst is compatible (e.g., ZnBr₂).[5][8]Solvent, temperature
Poorly Reactive Nitrile - Increase the equivalents of sodium azide.- Increase the reaction temperature and/or time.- Employ a more active catalyst system.[1]Reagent stoichiometry, temperature, time, catalyst
Reaction Not Reaching Completion - Extend the reaction time and monitor by TLC or LC-MS.Reaction time
Side Product Formation

The formation of unwanted byproducts can complicate purification and reduce the yield of the desired tetrazole.

Observed Side Product Potential Cause Suggested Solution
Carboxamide Nitrile hydration due to the presence of water.[6]- Use anhydrous solvents and reagents.- Dry glassware thoroughly before use.- If the reaction must be run in water, optimize conditions to favor tetrazole formation (e.g., catalyst choice).
Isomeric Tetrazoles Use of substituted azides can lead to regioisomers.- This is an inherent challenge with substituted azides and may require separation of isomers or development of a regioselective synthesis.

Experimental Protocols

General Protocol for Tetrazole Synthesis using Zinc Bromide in Water

This protocol is adapted from the work of Sharpless and co-workers and offers a greener and safer alternative to traditional methods.[5][8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the nitrile (1.0 eq), sodium azide (1.2 eq), zinc bromide (0.5 eq), and water.

  • Reaction: Heat the reaction mixture to reflux (approximately 100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Adjust the pH to >9 with an aqueous solution of NaOH to precipitate zinc salts as zinc hydroxide.

    • Filter the mixture to remove the zinc salts.

    • Wash the aqueous filtrate with an organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl to precipitate the tetrazole product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

General Protocol for Tetrazole Synthesis using an Amine Salt Catalyst in DMF

This protocol is based on the use of amine salts as catalysts in an organic solvent.[1]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the nitrile (1.0 eq), sodium azide (1.2 eq), an amine salt such as pyridine hydrochloride (1.0 eq), and anhydrous DMF.

  • Reaction: Heat the reaction mixture to 110 °C and stir. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[1]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and acidify with HCl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visualized Workflows

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_optimization Optimization Cycle start Low or No Yield Observed check_reagents Verify Reagent Quality (Nitrile, Azide, Catalyst) start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK extend_time Extend Reaction Time check_conditions->extend_time Initial Check increase_temp Increase Temperature change_solvent Change Solvent (e.g., to DMF, DMSO) increase_temp->change_solvent increase_catalyst Increase Catalyst Loading change_solvent->increase_catalyst change_catalyst Change Catalyst System increase_catalyst->change_catalyst reassess Reassess Substrate Reactivity change_catalyst->reassess extend_time->increase_temp optimize Reaction Optimized reassess->optimize Successful

Caption: A stepwise guide for troubleshooting low-yield tetrazole synthesis reactions.

Safety and Workup Protocol for Azide Reactions

azide_safety_workup start Reaction Complete cool Cool to Room Temperature start->cool quench Quench Excess Azide (e.g., with NaNO₂/acid) cool->quench workup Proceed with Aqueous Workup (Acid-Base Extraction) quench->workup waste Dispose of Azide Waste Properly quench->waste purification Purify Product (Filtration/Recrystallization/ Chromatography) workup->purification

Caption: A flowchart outlining the key safety and workup steps for reactions involving sodium azide.

References

Technical Support Center: Optimizing Tetrazole Formation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of tetrazole formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to tetrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 5-substituted-1H-tetrazoles?

A1: The most prevalent and established method is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This reaction is a well-documented and versatile approach for creating a wide variety of 5-substituted-1H-tetrazoles.

Q2: What are the typical azide sources, catalysts, and solvents used in this reaction?

A2: Sodium azide (NaN₃) is the most commonly used azide source due to its commercial availability and high reactivity.[1] A variety of catalysts can be employed to facilitate the cycloaddition, including:

  • Lewis Acids: Zinc chloride (ZnCl₂), copper salts (e.g., CuSO₄·5H₂O), and indium(III) chloride are frequently used.[1][3]

  • Heterogeneous Catalysts: Silica sulfuric acid, zeolites, and various nanocatalysts (e.g., those based on iron, copper, or zinc oxides) offer advantages like easier separation and recyclability.[1][4][5]

  • Homogeneous Catalysts: Cobalt(II) and Copper(II) complexes have also been shown to be effective.[2][6]

Typical solvents are polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), especially when conducting the reaction at elevated temperatures.[1][2] Water can also be used as a solvent, particularly with certain zinc salt catalysts, offering a greener alternative.[3]

Q3: What are the critical safety precautions to take when working with azides?

A3: Sodium azide is highly toxic and can form explosive heavy metal azides. It is imperative to handle it with extreme caution in a well-ventilated fume hood and avoid contact with metals.[1][7] The in situ formation of hydrazoic acid (HN₃) is a significant hazard due to its volatility and explosive nature.[1][7] Always adhere to your institution's safety protocols when working with azides and ensure proper quenching and disposal procedures are followed.[7]

Q4: Can I use microwave irradiation to improve my reaction?

A4: Yes, microwave irradiation can be a very effective technique to reduce reaction times and, in some cases, improve yields for sluggish tetrazole formation reactions.[1][3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Inactive or insufficient catalyst. 3. Poor quality of starting materials (nitrile or azide). 4. Sub-optimal reaction temperature or time. 5. Presence of moisture or other inhibitors.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1] 2. Use a fresh batch of catalyst, increase the catalyst loading, or consider an alternative catalyst (see Table 1).[1][6] 3. Purify the starting nitrile and ensure the azide is of high purity and handled under inert conditions if necessary.[1] 4. Optimize the reaction temperature and time based on literature for similar substrates. Consider using microwave irradiation to accelerate the reaction.[1][2] 5. Ensure all glassware is dry and use anhydrous solvents if your reaction is sensitive to moisture.[8]
Formation of Multiple Byproducts 1. Decomposition of starting materials or product at high temperatures. 2. Side reactions of the azide. 3. Impurities in the starting materials leading to side reactions.1. Use milder reaction conditions, such as a lower temperature for a longer duration.[1] If using a strong Lewis acid, consider reducing the amount or switching to a milder catalyst.[1] 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected.[1] 3. Purify all starting materials before use.[1]
Difficulty in Product Isolation and Purification 1. The product is highly soluble in the reaction solvent. 2. The product co-elutes with impurities during chromatography. 3. The product is formed as a salt.1. After the reaction, quench with an appropriate acidic solution (e.g., dilute HCl) to protonate the tetrazole, which may facilitate its precipitation or extraction into an organic solvent.[9] 2. Optimize the chromatography conditions, such as the solvent system or stationary phase.[1] 3. Acidification of the reaction mixture will protonate the tetrazolate anion, allowing for extraction from the aqueous phase.[9]

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of Reaction Parameters for the Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile and Sodium Azide

Catalyst (mol%)Azide (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complex (1)1.2DMSO1101299[2][6]
Co(II) complex (1)1.2DMF1101280[2][6]
Co(II) complex (1)1.2Acetonitrile1101250[2][6]
Co(II) complex (1)1.2Methanol1101220[2][6]
Co(II) complex (1)1.2Toluene1101215[2][6]
None1.05NMP:H₂O (9:1)1900.5>99 (conversion)[9]
ZnBr₂ (0.5)1.05NMP:H₂O (9:1)1900.5>99 (conversion)[9]
ZnCl₂1.5WaterReflux4885[10]

Experimental Protocols

Detailed Methodology for the Synthesis of 5-Substituted-1H-tetrazoles using a Cobalt(II) Catalyst [2][6]

  • Reaction Setup: To a reaction vessel, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol, 1.2 equiv.), and the Cobalt(II) complex catalyst (0.01 mmol, 1 mol%).

  • Solvent Addition: Add Dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction Conditions: Heat the reaction mixture at 110 °C for 12 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_reagents Add Nitrile, NaN3, and Catalyst to Vessel start->add_reagents 1 add_solvent Add Solvent (e.g., DMSO) add_reagents->add_solvent 2 heat Heat Reaction Mixture (e.g., 110°C for 12h) add_solvent->heat 3 cool Cool to Room Temperature heat->cool 4 quench Quench with Water and Extract with Organic Solvent cool->quench 5 purify Dry, Concentrate, and Purify via Chromatography quench->purify 6 end Isolated Product purify->end 7

Caption: General experimental workflow for tetrazole synthesis.

troubleshooting_workflow start Low or No Yield check_reaction Monitor Reaction Progress (TLC/LC-MS) start->check_reaction is_complete Is Reaction Complete? check_reaction->is_complete extend_time Extend Reaction Time is_complete->extend_time No check_catalyst Check Catalyst Activity/ Loading is_complete->check_catalyst Yes extend_time->check_reaction optimize_temp Optimize Temperature/ Consider Microwave check_catalyst->optimize_temp check_materials Check Purity of Starting Materials optimize_temp->check_materials final_product Improved Yield check_materials->final_product

Caption: Troubleshooting workflow for low product yield.

References

preventing degradation of (4-Tetrazol-1-yl-phenyl)-acetic acid in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of (4-Tetrazol-1-yl-phenyl)-acetic acid during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For long-term storage, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. It is advisable to store it in a dry and well-ventilated area. The compound has a reported shelf life of 1095 days under these conditions.

Q2: My stock solution of this compound is showing signs of degradation. What are the likely causes?

Degradation of tetrazole-containing compounds in solution is often influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents. While the tetrazole ring is generally stable, the overall molecular structure can be susceptible to these environmental stressors.

Q3: In what pH range is this compound most stable?

Q4: Can the choice of solvent affect the stability of this compound?

Yes, the solvent can significantly impact stability. While aqueous solutions are common, the use of co-solvents may enhance stability. However, the choice of solvent must be compatible with your experimental design and any downstream applications.

Q5: Are there any additives that can help stabilize my this compound solution?

Yes, various excipients can be used to improve stability:

  • Buffers: To maintain the optimal pH.

  • Antioxidants: Such as ascorbic acid or sodium metabisulfite, to prevent oxidative degradation.

  • Chelating agents: Like EDTA, to bind metal ions that can catalyze degradation reactions.

Q6: How can I identify the degradation products of my compound?

Forced degradation studies are essential for identifying potential degradation products. These studies involve subjecting the compound to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperatures, and intense light) to accelerate degradation and allow for the identification of the resulting impurities.

Troubleshooting Guides

Issue 1: Unexpected peaks appear in the chromatogram of my stored sample.

  • Possible Cause: Degradation of the compound.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored at room temperature, protected from light and moisture.

    • Analyze by LC-MS: Use a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the impurity peaks, which can provide clues to their structure.

    • Perform a Forced Degradation Study: Conduct a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This can help confirm if the unexpected peaks in your stored sample match those generated under specific stress conditions.

Issue 2: Loss of potency of the compound over time.

  • Possible Cause: Degradation of the active pharmaceutical ingredient (API).

  • Troubleshooting Steps:

    • Quantitative Analysis: Use a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to accurately quantify the amount of remaining this compound.

    • Review Formulation: If the compound is in a formulated solution, check for potential interactions with other components.

    • Optimize Storage: If not already doing so, store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Data Presentation

The following tables summarize typical conditions for forced degradation studies and provide example data from studies on structurally related tetrazole-containing compounds, which can serve as a guide for what to expect.

Table 1: General Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M - 1 M HCl at room temperature or elevated temperatures (e.g., 60°C)
Base Hydrolysis0.1 M - 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C)
Oxidation3% - 30% H₂O₂ at room temperature
Thermal DegradationDry heat (e.g., 70°C) or in solution at elevated temperatures
PhotodegradationExposure to a combination of UV and visible light (as per ICH Q1B guidelines)

Table 2: Example Degradation Data for Telmisartan (a related compound)

Stress Condition% DegradationMajor Degradation Products
0.1 M HCl (80°C, 8 hours)~30%Hydrolysis products
0.1 M NaOH (80°C, 8 hours)~60%Hydrolysis products
30% H₂O₂ (Room temp, 2 days)SignificantOxidation products
Sunlight (2 days)StableNot applicable
50°C (60 days)StableNot applicable

Experimental Protocols

Protocol: General Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and validate a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC with a UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.

    • Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final peroxide concentration of 3%. Store at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). The duration may need to be adjusted based on the compound's stability.

  • Analysis: Analyze the samples using a suitable, validated HPLC method capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for the parent compound at each time point.

    • Identify and quantify the major degradation products.

    • If necessary, isolate and characterize the structure of significant degradants using techniques like LC-MS/MS and NMR.

Visualizations

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photo Photodegradation parent This compound hydrolysis_prod Decarboxylation or other hydrolytic products parent->hydrolysis_prod H+/OH-, Δ oxidation_prod Hydroxylated phenyl ring parent->oxidation_prod H2O2 photo_prod Ring cleavage products parent->photo_prod hv Experimental Workflow for Stability Testing prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze quantify Quantify Parent Compound and Degradation Products analyze->quantify characterize Characterize Degradants (LC-MS/MS, NMR) quantify->characterize

Technical Support Center: Tetrazole Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in tetrazole cycloaddition reactions, specifically the [3+2] cycloaddition of nitriles and azides.

Frequently Asked Questions (FAQs)

Q1: My tetrazole cycloaddition reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields in tetrazole cycloaddition reactions can stem from several factors. Here are some of the most common issues and potential solutions:

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction's efficiency.

    • Temperature: While higher temperatures generally accelerate the reaction, prolonged heating can lead to thermal decomposition of the tetrazole product.[1][2] It's essential to find the optimal temperature for your specific substrate and catalyst system.

    • Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to product degradation.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[3]

    • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used and often give excellent yields.[4][5] Solvents like methanol and toluene have been shown to be inefficient in some cases, leading to meager yields.[1][4] The choice of solvent can significantly impact the solubility of reactants and the reaction rate.[6]

  • Inefficient Catalysis: The choice and amount of catalyst are critical.

    • Catalyst Type: A variety of catalysts can be used, including Lewis acids (e.g., ZnCl₂, ZnBr₂) and Brønsted acids (e.g., ammonium chloride, silica sulfuric acid).[3][7][8] The effectiveness of a catalyst can be substrate-dependent. For instance, zinc chloride is reported to give higher yields with less reactive nitriles.

    • Catalyst Loading: Using too little catalyst may lead to a slow or incomplete reaction. Conversely, a high catalyst loading does not always significantly increase the yield and can complicate purification.[9]

  • Substrate Reactivity: The electronic nature of the nitrile substrate influences its reactivity.

    • Electron-withdrawing groups on the nitrile generally increase its electrophilicity, making it more susceptible to nucleophilic attack by the azide and leading to higher yields.[10] For less reactive nitriles, more forcing conditions or a more active catalyst may be necessary.

  • Moisture: The presence of excessive moisture can be problematic, especially in reactions sensitive to hydrolysis.[11] Using anhydrous solvents and inert atmosphere conditions can be beneficial.

Q2: My reaction is not proceeding at all. The starting material remains unchanged. What should I check?

A2: If you observe no reaction, consider the following troubleshooting steps:

  • Catalyst Activity: Ensure your catalyst is active. Some catalysts may be sensitive to air or moisture. If using a solid catalyst, ensure it is properly activated if required. For reactions using ammonium chloride, ensure it is of good quality.[8]

  • Reaction Temperature: Verify that the reaction has reached the target temperature. In some cases, a higher temperature might be required to overcome the activation energy barrier.[12]

  • Reagent Quality: Confirm the purity and integrity of your nitrile and sodium azide. Sodium azide can decompose over time.

  • Solvent Choice: As mentioned, the solvent has a significant impact. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO could initiate the reaction.[1][4]

  • Nitrile Activation: The cycloaddition is often facilitated by the activation of the nitrile group by a Lewis or Brønsted acid.[7] Ensure your catalytic system is appropriate for activating your specific nitrile substrate.

Q3: I am observing the formation of side products. What are the likely impurities and how can I minimize them?

A3: While the [3+2] cycloaddition is generally a clean reaction, side products can form under certain conditions.

  • Hydrolysis of Nitrile: In the presence of water and acid or base, the starting nitrile can hydrolyze to the corresponding carboxylic acid or amide. Using anhydrous conditions can minimize this.

  • Product Degradation: As mentioned, tetrazoles can be thermally unstable and may decompose upon prolonged heating at high temperatures.[1][2] Optimizing the reaction time and temperature is key to preventing this.

  • Reactions involving Multifunctional Substrates: If your starting materials contain other reactive functional groups, these may lead to side reactions. Careful planning of your synthetic route and the use of protecting groups may be necessary.

Q4: What are the best practices for purifying my 5-substituted tetrazole product?

A4: The purification strategy depends on the properties of your product and the impurities present.

  • Precipitation and Filtration: Many 5-substituted-1H-tetrazoles are solids and can be precipitated from the reaction mixture by acidification with an aqueous acid like HCl.[3][8] The product can then be isolated by vacuum filtration.

  • Recrystallization: For further purification, recrystallization from a suitable solvent system (e.g., aqueous ethanol, or a mixture of petroleum ether and ethyl acetate) is a common and effective method.[13][14]

  • Column Chromatography: If precipitation and recrystallization are insufficient, column chromatography on silica gel can be employed to separate the tetrazole from unreacted starting materials and byproducts.[13]

  • Acid-Base Extraction: The acidic nature of the 1H-tetrazole proton allows for purification via acid-base extraction, which can effectively remove non-acidic impurities.

Q5: What are the critical safety precautions I should take when performing tetrazole cycloaddition reactions?

A5: Safety is paramount when working with azides.

  • Sodium Azide Handling: Sodium azide is highly toxic.[8] Avoid inhalation of dust and skin contact. Always handle it in a well-ventilated fume hood.

  • Hydrazoic Acid Formation: The reaction of sodium azide with acids generates hydrazoic acid (HN₃), which is a highly toxic and explosive gas.[8][15] Reactions should be set up in a fume hood, and the addition of acid during workup should be done slowly and cautiously. Maintaining a pH above 8 during the reaction can minimize the formation of free hydrazoic acid.

  • Heavy Metal Azides: Avoid using heavy metal catalysts (e.g., lead, copper) with sodium azide in a way that could lead to the formation of shock-sensitive and explosive heavy metal azides.[16] If such catalysts are necessary, handle with extreme caution and follow established safety protocols. Never use metal spatulas to handle metal azides.

  • Waste Disposal: Azide-containing waste is hazardous and should be disposed of according to institutional safety guidelines. Quenching excess azide with a suitable reagent before disposal is often required.

Data Presentation

Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Co(II) complex (1 mol%)Methanol1101220[1][4]
Co(II) complex (1 mol%)Toluene1101215[1][4]
Co(II) complex (1 mol%)Acetonitrile1101250[1][4]
Co(II) complex (1 mol%)DMF1101280[1][4]
Co(II) complex (1 mol%)DMSO1101299[1][4]
Silica Sulfuric AcidMethanolReflux12<10[5]
Silica Sulfuric AcidEthanolReflux1210[5]
Silica Sulfuric AcidTolueneReflux125[5]
Silica Sulfuric AcidChloroformReflux12No reaction[5]
Silica Sulfuric AcidDMFReflux592[5]
Silica Sulfuric AcidDMSOReflux589[5]

Table 2: Effect of Catalyst on the Synthesis of 5-Substituted-1H-tetrazoles

NitrileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzonitrileNoneDMF1201740[17]
BenzonitrileCuSO₄·5H₂O (2 mol%)DMF12015100[17]
BenzonitrilePb(CH₃COO)₂DMF1201855[18]
BenzonitrilePb(NO₃)₂DMF1201269[18]
BenzonitrilePbCl₂DMF120881[18]
Various Aryl NitrilesZinc BromideWater1002484[3]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using Silica Sulfuric Acid Catalyst [13][19]

This protocol describes a representative synthesis of a 5-substituted-1H-tetrazole from a nitrile using a heterogeneous acid catalyst.

  • Materials:

    • Benzonitrile

    • Sodium azide (NaN₃)

    • Silica sulfuric acid

    • Dimethylformamide (DMF)

    • Petroleum ether

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add benzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (100 mol% relative to the nitrile).

    • Add DMF as the solvent.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

    • After completion of the reaction (typically 5 hours), cool the reaction mixture to room temperature.

    • Filter the solid silica sulfuric acid catalyst and wash it with ethyl acetate.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to give 5-phenyl-1H-tetrazole.

Protocol 2: Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles in Water [3][7]

This protocol, adapted from the method developed by Sharpless and coworkers, provides a greener and safer alternative using water as the solvent.

  • Materials:

    • Aromatic or aliphatic nitrile (10 mmol, 1.0 equiv)

    • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

    • Zinc bromide (ZnBr₂) (6 mmol, 0.6 equiv)

    • Deionized water (20 mL)

    • 3N Hydrochloric acid (HCl)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (6 mmol), and deionized water (20 mL).

    • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the reaction mixture to pH 1 with 3N HCl to precipitate the tetrazole product.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the product under vacuum to obtain the 5-substituted-1H-tetrazole.

Mandatory Visualization

Troubleshooting_Workflow cluster_conditions Condition Check cluster_reagents Reagent Check start Low or No Yield check_conditions Verify Reaction Conditions start->check_conditions Initial Check check_reagents Assess Reagent Quality start->check_reagents temp Temperature Correct? check_conditions->temp time Sufficient Time? check_conditions->time solvent Appropriate Solvent? check_conditions->solvent catalyst Catalyst Active? check_reagents->catalyst nitrile Nitrile Pure? check_reagents->nitrile azide Azide Fresh? check_reagents->azide optimize Systematic Optimization optimize->start Re-evaluate success Improved Yield optimize->success Successful Optimization temp->optimize time->optimize solvent->optimize catalyst->optimize nitrile->optimize azide->optimize

Caption: Troubleshooting workflow for low or no yield in tetrazole cycloaddition reactions.

Reaction_Logic Nitrile Nitrile (R-C≡N) Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile Azide Azide Source (e.g., NaN3) Cycloaddition [3+2] Cycloaddition Azide->Cycloaddition Catalyst Catalyst (Lewis or Brønsted Acid) Catalyst->Activated_Nitrile Solvent_Heat Solvent & Heat (e.g., DMF, 120°C) Solvent_Heat->Cycloaddition facilitates Activated_Nitrile->Cycloaddition Tetrazole_Anion Tetrazolate Anion Cycloaddition->Tetrazole_Anion Workup Acidic Workup (e.g., HCl) Tetrazole_Anion->Workup Product 5-Substituted-1H-tetrazole Workup->Product

Caption: Logical relationship of components in a typical tetrazole cycloaddition reaction.

References

dealing with regioisomer formation in tetrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to regioisomer formation in tetrazole synthesis.

Troubleshooting Guide

Problem 1: My tetrazole synthesis yields a mixture of 1,5- and 2,5-disubstituted regioisomers. How can I favor the formation of the 2,5-disubstituted isomer?

Answer:

The formation of 2,5-disubstituted tetrazoles is often favored under conditions that allow for thermodynamic control and by minimizing steric hindrance around the N-1 position of the tetrazolate intermediate. Here are several strategies you can employ:

  • Catalyst Selection: The use of certain catalysts has been shown to significantly favor the formation of the 2,5-isomer.

    • Copper Catalysis: Copper(I) oxide (Cu₂O) and other copper complexes can promote the regioselective N-2 arylation of tetrazoles with boronic acids.[1][2]

    • Nickel Nanoparticles: In the reaction of tetrazolate salts with 2,4'-dibromoacetophenone, NiO nanoparticles have been shown to yield the 2,5-disubstituted derivative as the sole isomer.[3]

  • Reaction with N-Tosylhydrazones: The coupling reaction of N-tosylhydrazones with 5-substituted tetrazoles has been demonstrated to be highly regioselective, yielding 2,5-disubstituted-2H-tetrazoles as the major product.[4]

  • Alkylation via Amine Diazotization: A method involving the diazotization of aliphatic amines can preferentially form 2,5-disubstituted tetrazoles.[1]

  • Steric Hindrance: The less sterically hindered N-2 position is generally more accessible for alkylation, leading to the 2,5-disubstituted product as the major isomer in many cases.[3]

Problem 2: I need to synthesize the 1,5-disubstituted tetrazole. What conditions favor its formation?

Answer:

Formation of the 1,5-disubstituted isomer is often achieved under kinetic control or by using specific synthetic routes that direct the substitution to the N-1 position.

  • Ruthenium Catalysis: The reaction of a ruthenium acetylide complex with trimethylsilyl azide can lead to the formation of N(1)-alkylated-5-benzyl tetrazoles.[5]

  • Multi-component Reactions: The Ugi-azide four-component reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles.[6][7]

  • Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions can be employed for the synthesis of 1,5-diaryl substituted tetrazoles.[8]

  • Blue Light-Promoted N-H Insertion: A novel method utilizing blue light for the N-H insertion of aryldiazoacetates into NH-tetrazoles predominantly yields 1,5-disubstituted derivatives.[4]

Problem 3: I have a mixture of regioisomers. How can I separate them?

Answer:

Separating tetrazole regioisomers can be challenging due to their similar physical properties. However, the following techniques are commonly used:

  • Column Chromatography: This is the most frequently employed method for separating 1,5- and 2,5-disubstituted tetrazoles.[3][9][10]

    • Solvent System: A common eluent system is a mixture of chloroform and methanol.[3] The polarity of the solvent system will need to be optimized for your specific compounds.

    • Stationary Phase: Silica gel is the most common stationary phase.

  • Crystallization: If the regioisomers have different solubilities in a particular solvent system, fractional crystallization can be an effective separation method. This may require screening various solvents.[11][12][13] Seeding with a pure crystal of the desired isomer can sometimes facilitate crystallization.[14]

  • High-Performance Liquid Chromatography (HPLC): For difficult separations or for analytical quantification, reversed-phase HPLC is a powerful technique.[15][16]

Problem 4: How can I confirm the structure of my synthesized tetrazole and determine the regioisomer ratio?

Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between 1,5- and 2,5-disubstituted tetrazole regioisomers.[17][18][19][20]

  • ¹H NMR: The chemical shift of the substituent attached to the nitrogen can be indicative. For example, the methylene protons (CH₂) attached to the tetrazole ring in 2,5-disubstituted isomers are often deshielded and appear as a singlet at a lower field (around 6-7 ppm) compared to the corresponding 1,5-isomer.[3]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the tetrazole ring and the attached substituents will differ between the two isomers.

  • 2D NMR (HMBC, HSQC): Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) experiments are particularly powerful for unambiguously assigning the structure.[17][21] An HMBC spectrum will show correlations between protons and carbons that are two or three bonds away, allowing for the definitive identification of which nitrogen atom the substituent is attached to.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence regioselectivity in tetrazole synthesis?

A1: The regioselectivity of tetrazole synthesis, particularly in the alkylation of 5-substituted tetrazoles, is influenced by a combination of factors:

  • Steric Effects: Bulky substituents on the electrophile or at the 5-position of the tetrazole can favor substitution at the less hindered N-2 position.[3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituent at the 5-position can influence the nucleophilicity of the N-1 and N-2 positions of the tetrazolate anion.

  • Catalyst: Lewis acids (e.g., Zn(II), Cu(I), Ni(II)) can coordinate to the nitrile or the tetrazolate anion, influencing the reaction pathway and regioselectivity.[1][2][22][[“]][24][25][26]

  • Solvent: The polarity of the solvent can affect the solvation of the tetrazolate anion and the transition state, thereby influencing the regioisomeric ratio.

  • Temperature: Temperature can determine whether the reaction is under kinetic or thermodynamic control, which can favor different isomers.[27][28]

Q2: What is the general mechanism for the formation of tetrazoles from nitriles and azides?

A2: The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. The mechanism is thought to proceed through a nitrile activation step, followed by the formation of an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring.[29][30] Lewis acids can catalyze this reaction by coordinating to the nitrile, making it more electrophilic and susceptible to attack by the azide.[25][26]

Q3: Are there any "green" or more environmentally friendly methods for tetrazole synthesis?

A3: Yes, there is a growing interest in developing greener synthetic methodologies for tetrazoles. These include:

  • Water-mediated and solvent-free reactions: These methods reduce the use of hazardous organic solvents.[31][32]

  • Use of heterogeneous catalysts: Nanoparticle catalysts, for example, can be easily recovered and reused, minimizing waste.[3]

  • Multi-component reactions: These reactions, such as the Ugi-azide reaction, improve atom economy by combining multiple starting materials in a single step.[6][7][33]

Data Presentation

Table 1: Effect of Catalyst on the Regioisomeric Ratio of Disubstituted Tetrazoles

CatalystElectrophileMajor IsomerMinor IsomerRatio (Major:Minor)Reference
NiO Nanoparticles2,4'-Dibromoacetophenone2,5-disubstituted-Only Isomer[3]
NiO NanoparticlesBenzyl bromide2,5-disubstituted1,5-disubstitutedMajor:Minor[3]
Cu₂OBoronic Acids2,5-disubstituted-High Regioselectivity[2]
Rh(II)Diazo Reagents2,5-disubstituted & 1,5-disubstituted-Mixture[21]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 2,5-Disubstituted Tetrazoles using NiO Nanoparticles

This protocol is adapted from the work of Safaei-Ghomi et al.[3]

  • To a mixture of an aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and NaN₃ (1.0 mmol) in DMF (5 mL), add NiO nanoparticles (6 mol%).

  • Stir the mixture at 70 °C. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Add 2,4'-dibromoacetophenone (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2,5-disubstituted tetrazole.

Protocol 2: Separation of 1,5- and 2,5-Disubstituted Tetrazole Regioisomers by Column Chromatography

This is a general guideline for the separation of tetrazole regioisomers.

  • Prepare a silica gel column of an appropriate size for the amount of mixture to be separated.

  • Dissolve the crude mixture of regioisomers in a minimum amount of the chosen eluent or a more polar solvent.

  • Load the sample onto the column.

  • Elute the column with a suitable solvent system. A common starting point is a mixture of chloroform and methanol. The polarity can be gradually increased by increasing the proportion of methanol.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure isomers.

  • Combine the fractions containing each pure isomer and evaporate the solvent to obtain the isolated regioisomers.

Visualizations

Tetrazole_Synthesis_Troubleshooting cluster_troubleshooting Troubleshooting Steps cluster_optimization Optimization Strategies cluster_separation Separation Methods start Start: Tetrazole Synthesis product Product Analysis (NMR, HPLC) start->product mixture Mixture of Regioisomers product->mixture Undesired Ratio desired_isomer Desired Isomer Obtained product->desired_isomer Desired Ratio optimize Optimize Reaction Conditions mixture->optimize To improve regioselectivity separate Separate Isomers mixture->separate To isolate desired isomer end End desired_isomer->end catalyst Change Catalyst (e.g., Cu, Ni) optimize->catalyst solvent Vary Solvent optimize->solvent temp Adjust Temperature optimize->temp reagents Modify Reagents/Starting Materials optimize->reagents column Column Chromatography separate->column crystallization Crystallization separate->crystallization hplc Preparative HPLC separate->hplc catalyst->start solvent->start temp->start reagents->start column->end crystallization->end hplc->end Lewis_Acid_Catalysis RCN Nitrile (R-C≡N) activated_nitrile Activated Nitrile [R-C≡N---LA] RCN->activated_nitrile lewis_acid Lewis Acid (e.g., Zn²⁺) lewis_acid->activated_nitrile Coordination imidoyl_azide Imidoyl Azide Intermediate activated_nitrile->imidoyl_azide azide Azide (N₃⁻) azide->imidoyl_azide Nucleophilic Attack tetrazole 5-Substituted-1H-tetrazole imidoyl_azide->tetrazole Cyclization

References

Technical Support Center: Workup Procedures for Tetrazole Synthesis in DMF or DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in tetrazole synthesis using N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvents.

Troubleshooting Guide

Issue 1: Product is not precipitating after acidification.
  • Question: I've acidified the reaction mixture after pouring it into water, but my tetrazole product is not precipitating. What should I do?

  • Answer: If your tetrazole is soluble in the acidic aqueous mixture, you will need to perform a liquid-liquid extraction. Use a suitable organic solvent, such as ethyl acetate, to extract the product from the aqueous layer. Perform multiple extractions to ensure complete recovery of your product.

Issue 2: Product remains in the aqueous layer during extraction.
  • Question: I am performing an extraction with ethyl acetate, but I suspect a significant amount of my product is still in the aqueous layer. How can I improve my extraction efficiency?

  • Answer: There are several reasons why your product might remain in the aqueous phase:

    • Insufficient Acidification: Ensure the pH of the aqueous layer is acidic enough (typically pH 2-3) to fully protonate the tetrazole, making it less water-soluble.[1]

    • Polarity of the Product: Highly polar tetrazoles may have significant solubility in water even after acidification. In this case, continuous liquid-liquid extraction or using a more polar extraction solvent that is immiscible with water might be necessary.

    • Insufficient Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and driving it into the organic layer.

    • Inadequate Extraction Volume: Ensure you are using a sufficient volume of extraction solvent. A common practice is to perform multiple extractions with smaller volumes of solvent rather than one large extraction.

Issue 3: Difficulty in removing DMF or DMSO.
  • Question: I am struggling to remove the high-boiling point solvent (DMF or DMSO) from my product. What is the best way to do this?

  • Answer: DMF and DMSO are notoriously difficult to remove due to their high boiling points and miscibility with water.[2] Here are some effective strategies:

    • Aqueous Wash: This is the most common method. After the initial extraction, wash the organic layer multiple times with water or brine. A general guideline is to wash with at least 5-10 times the volume of DMF or DMSO present in the reaction mixture. For example, for every 5 mL of DMF/DMSO, use 5 x 10 mL of water for washing.[2]

    • LiCl Wash: Washing the organic layer with a 5% aqueous solution of lithium chloride can be more effective than water alone for removing DMF.

    • Acidic Wash: A dilute acid wash (e.g., 0.5 N HCl) can also aid in the removal of DMF.[2]

    • Azeotropic Distillation: If your product is stable at elevated temperatures, you can attempt to remove residual DMF or DMSO by azeotropic distillation with a solvent like toluene under reduced pressure.

    • Lyophilization: For products that are sensitive to heat, lyophilization (freeze-drying) can be an effective, albeit slower, method to remove residual high-boiling solvents.

Issue 4: Formation of an emulsion during extraction.
  • Question: An emulsion has formed at the interface of the aqueous and organic layers during extraction. How can I break it?

  • Answer: Emulsions can be persistent but can often be resolved by:

    • Adding Brine: The addition of a saturated aqueous solution of NaCl will increase the ionic strength of the aqueous phase and can help break the emulsion.

    • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

    • Filtration: Filtering the entire mixture through a pad of Celite® can sometimes break the emulsion.

    • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help resolve the emulsion.

Frequently Asked Questions (FAQs)

  • Q1: Why is acidification necessary during the workup of tetrazole synthesis?

  • A1: The tetrazole ring is acidic. In the basic or neutral conditions of the synthesis, it exists as a salt (e.g., sodium tetrazolate), which is highly soluble in polar solvents like water and DMF/DMSO. Acidification protonates the tetrazole, forming the neutral 1H-tetrazole, which is generally less soluble in water and can either precipitate or be extracted into an organic solvent.[1][3]

  • Q2: What is the purpose of pouring the reaction mixture into ice-water?

  • A2: This step serves two main purposes. Firstly, it quenches the reaction by rapidly lowering the temperature. Secondly, it dilutes the high-boiling point solvent (DMF or DMSO), which facilitates subsequent extraction and purification steps.[1]

  • Q3: Can I use column chromatography to purify my tetrazole directly from the DMF/DMSO reaction mixture?

  • A3: It is highly discouraged to load a reaction mixture containing DMF or DMSO directly onto a silica gel column. These solvents are very polar and will interfere with the separation process. It is essential to perform an aqueous workup to remove the bulk of the high-boiling solvent before attempting chromatographic purification.

  • Q4: Are there any safety precautions I should take when working with sodium azide?

  • A4: Yes, sodium azide (NaN₃) is highly toxic and can be explosive, especially when heated or in contact with acids or heavy metals. Always handle sodium azide in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When quenching the reaction, ensure the solution is well-stirred and the acid is added slowly to control the evolution of hydrazoic acid (HN₃), which is a toxic and explosive gas.

Data Summary

ParameterN,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Boiling Point 153 °C (307 °F)189 °C (372 °F)
Molar Mass 73.09 g/mol 78.13 g/mol
Density 0.944 g/cm³1.1004 g/cm³
Solubility in Water MiscibleMiscible
Typical Extraction Solvents Ethyl acetate, DichloromethaneEthyl acetate, Dichloromethane
Recommended Aqueous Wash Volume 5-10 volumes per volume of DMF5-10 volumes per volume of DMSO

Experimental Protocol: Standard Workup Procedure

This protocol outlines a general workup procedure for a tetrazole synthesis conducted in DMF or DMSO.

  • Quenching:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-water (typically 5-10 times the volume of the reaction mixture) with vigorous stirring.

  • Acidification:

    • Slowly add a dilute acid (e.g., 2 M HCl) to the aqueous mixture while monitoring the pH with a pH strip or meter.[1]

    • Continue adding acid until the pH is approximately 2-3.

  • Product Isolation:

    • If a precipitate forms:

      • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

      • Collect the solid product by vacuum filtration.

      • Wash the solid with cold water to remove any remaining salts and solvent.

      • Dry the product under vacuum.

    • If no precipitate forms:

      • Transfer the mixture to a separatory funnel.

      • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

      • Combine the organic layers.

  • Removal of Residual DMF/DMSO:

    • Wash the combined organic layers with water multiple times (at least 5 washes).

    • Follow with a wash using a saturated aqueous solution of NaCl (brine).

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Further purify the crude product by recrystallization or column chromatography as needed.

Workflow and Troubleshooting Diagram

Workup_Troubleshooting start Start: Reaction Mixture in DMF/DMSO quench Quench: Pour into Ice-Water start->quench acidify Acidify to pH 2-3 quench->acidify check_precipitate Precipitate Forms? acidify->check_precipitate filter Filter and Wash Solid Product check_precipitate->filter Yes extract Liquid-Liquid Extraction check_precipitate->extract No dry Dry Product filter->dry purify Purify Crude Product (Recrystallization/ Chromatography) dry->purify check_emulsion Emulsion Forms? extract->check_emulsion wash Wash Organic Layer (Water/Brine) dry_organic Dry Organic Layer (e.g., Na2SO4) wash->dry_organic check_emulsion->wash No break_emulsion Break Emulsion: - Add Brine - Gentle Swirling - Filter (Celite) check_emulsion->break_emulsion Yes break_emulsion->wash concentrate Concentrate Under Reduced Pressure dry_organic->concentrate concentrate->purify end End: Purified Tetrazole purify->end

Caption: Workflow for tetrazole synthesis workup and troubleshooting.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (4-Tetrazol-1-yl-phenyl)-acetic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of compounds structurally related to (4-Tetrazol-1-yl-phenyl)-acetic acid, a scaffold of interest in the development of novel anti-inflammatory drugs. While direct comparative studies on a series of immediate analogs of this compound are not extensively available in the public domain, this document synthesizes findings from various studies on related tetrazole and phenoxyacetic acid derivatives to offer insights into their potential as cyclooxygenase (COX) inhibitors.

The data presented herein is compiled from multiple sources and serves as a representative comparison to guide further research and development in this chemical space.

Quantitative Efficacy Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of various tetrazole and acetic acid derivatives. These compounds, while not all direct analogs of this compound, share key structural motifs and have been evaluated for their ability to inhibit COX enzymes, the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs).

Compound IDStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)In Vivo Anti-inflammatory Activity (% Inhibition of Edema)Reference
Celecoxib Reference Drug14.930.05298.663.52%[1]
Mefenamic acid Reference Drug29.91.9815.160.09%[1]
Compound 5f 2-(4-((5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)phenoxy)acetic acid8.000.06133.363.35%[1]
Compound 7b 2-(4-((5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)phenoxy)acetic acid5.930.0784.746.51%[1]
Compound 10c 2-(4-(2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)hydrazinyl)phenoxy)acetic acid9.870.09109.7Not Reported[1]
Compound 3c 2-(4-((4-(4-chlorophenyl)thiazol-2-yl)amino)phenyl)acetic acidSimilar to referenceNot ReportedNot ReportedNot Reported[2]

Note: The data presented is for illustrative purposes to highlight the potential efficacy within this class of compounds. Direct comparison should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of test compounds against COX-1 and COX-2 enzymes.

1. Materials and Reagents:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Indomethacin)

  • 96-well microplates

  • Plate reader (for colorimetric or fluorometric detection) or LC-MS/MS system

2. Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing heme.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Assay Reaction:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the test compound dilutions or reference inhibitors to the respective wells.

    • Add the enzyme solution to initiate a pre-incubation period (typically 10-15 minutes at room temperature) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent (e.g., a strong acid like HCl).

  • Detection:

    • Colorimetric/Fluorometric: Measure the product (e.g., Prostaglandin E₂) formation using a commercial ELISA kit or a specific colorimetric/fluorometric probe. The absorbance or fluorescence is proportional to the enzyme activity.

    • LC-MS/MS: Directly quantify the amount of a specific prostaglandin product (e.g., PGE₂) in each well using a validated LC-MS/MS method for higher sensitivity and specificity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g).

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Materials and Reagents:

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Reference drug (e.g., Indomethacin or Celecoxib).

  • Carrageenan solution (1% w/v in sterile saline).

  • Pletysmometer or digital calipers to measure paw volume/thickness.

3. Procedure:

  • Animal Grouping: Divide the animals into groups (n=6-8 per group):

    • Vehicle control group.

    • Reference drug group.

    • Test compound groups (at least 3 dose levels).

  • Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives only the vehicle.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

    • Statistical analysis (e.g., ANOVA followed by Dunnett's test) is performed to determine the significance of the anti-inflammatory effect.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for the discussed class of compounds is the inhibition of cyclooxygenase enzymes, which are key in the arachidonic acid metabolic pathway.

Arachidonic_Acid_Pathway membrane Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgg2 Prostaglandin G₂ (PGG₂) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) pgh2->prostaglandins thromboxanes Thromboxanes (TXA₂) pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation gi_protection GI Mucosal Protection, Platelet Aggregation thromboxanes->gi_protection nsaids This compound analogs (NSAIDs) nsaids->cox1 nsaids->cox2

Caption: Arachidonic Acid Cascade and COX Inhibition.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation compound_synthesis Compound Synthesis & Characterization cox_assay COX-1/COX-2 Inhibition Assay compound_synthesis->cox_assay ic50 Determine IC₅₀ & Selectivity cox_assay->ic50 animal_model Carrageenan-Induced Paw Edema Model ic50->animal_model Lead Compounds efficacy_testing Measure Edema Inhibition animal_model->efficacy_testing toxicity Preliminary Toxicity Assessment efficacy_testing->toxicity

Caption: Drug Discovery Workflow for Anti-inflammatory Agents.

References

A Comparative Guide to the Validation of an HPLC Method for the Purity Determination of (4-Tetrazol-1-yl-phenyl)-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of (4-Tetrazol-1-yl-phenyl)-acetic acid. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to support analytical method development and validation.

Introduction

This compound is a molecule of interest in pharmaceutical development. Ensuring its purity is critical for safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying the purity of active pharmaceutical ingredients (APIs) and detecting any impurities.[1] This guide details a validated stability-indicating HPLC method and compares the performance of different reversed-phase columns.

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is suitable for its intended purpose.[2][3] The validation parameters assessed include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantitation (LOQ).[1][4]

HPLC Method and Chromatographic Conditions

A primary reversed-phase HPLC (RP-HPLC) method was developed for the purity determination of this compound and its potential degradation products. Reversed-phase chromatography is the most common choice for the analysis of tetrazole-containing compounds.[5]

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Instrument HPLC system with UV/PDA detector
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
15
20
22
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Comparison of HPLC Column Performance

The choice of the stationary phase is critical for achieving optimal separation. For an acidic compound containing aromatic rings like this compound, different column chemistries can offer varying selectivity. A comparison was performed between three common reversed-phase columns: C18, C8, and Phenyl-Hexyl.

Table 2: Comparative Performance of Different HPLC Columns

ParameterColumn A (C18)Column B (C8)Column C (Phenyl-Hexyl)
Retention Time (min) 10.28.511.5
Theoretical Plates (N) 8,5007,2009,800
Tailing Factor (T) 1.21.31.1
Resolution (Rs) *2.11.82.8

*Resolution was calculated between the main peak and the closest eluting impurity.

Analysis:

  • C18 Column: Provides good retention and resolution due to its strong hydrophobic interactions.[6]

  • C8 Column: Offers shorter analysis times due to lower hydrophobicity but with a slight compromise in resolution and efficiency.[6]

  • Phenyl-Hexyl Column: Delivers the best performance with the highest resolution and efficiency. This is attributed to the unique selectivity provided by π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[6] Based on this data, the Phenyl-Hexyl column was selected for full method validation.

Method Validation Data

The selected HPLC method using the Phenyl-Hexyl column was subjected to rigorous validation as per ICH guidelines.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][8] The analyte was subjected to various stress conditions to produce degradation products. The method was found to be specific, as the main peak was well-resolved from all degradation products and from the blank.

Table 3: Summary of Forced Degradation Studies

Stress ConditionTreatment% DegradationObservations
Acid Hydrolysis 0.1 M HCl, 80°C, 4 hrs12.5%Peak purity pass
Base Hydrolysis 0.1 M NaOH, 80°C, 2 hrs18.2%Peak purity pass
Oxidative 3% H₂O₂, RT, 24 hrs8.9%Peak purity pass
Thermal 105°C, 48 hrs5.1%Peak purity pass
Photolytic ICH Option 2 (UV/Vis light)6.7%Peak purity pass

The linearity was evaluated by analyzing a series of solutions over a concentration range of 50% to 150% of the nominal concentration.

Table 4: Linearity Data

ParameterResult
Range 50 - 150 µg/mL
Regression Equation y = 45872x + 1253
Correlation Coefficient (r²) 0.9998

Accuracy was determined by spiking a placebo with known amounts of the analyte at three different concentration levels.

Table 5: Accuracy (Recovery) Data

LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
80% 80.279.899.5%0.45%
100% 100.3100.8100.5%0.31%
120% 120.1119.599.5%0.52%

Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day).

Table 6: Precision Data

Parameter% Assay (n=6)% RSD
Repeatability 99.8%0.48%
Intermediate Precision 99.5%0.65%

The robustness of the method was evaluated by making small, deliberate variations in key parameters.

Table 7: Robustness Study Results

Parameter VariedVariationTailing FactorResolution (Rs)
Flow Rate (mL/min) 0.9 / 1.11.1 / 1.22.7 / 2.9
Column Temp (°C) 28 / 321.1 / 1.12.8 / 2.8
Mobile Phase pH ± 0.21.2 / 1.12.6 / 2.9

The results showed that minor variations did not significantly impact the chromatographic performance, indicating the method is robust.

LOD and LOQ were determined based on the signal-to-noise ratio.

Table 8: LOD and LOQ

ParameterResult
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Experimental Protocols

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL (Stock Solution).

  • Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Accurately weigh a quantity of the sample equivalent to 25 mg of this compound into a 25 mL volumetric flask.

  • Follow steps 2 and 3 from the Standard Solution Preparation.

  • Acid/Base Hydrolysis: Dissolve the sample in 0.1 M HCl or 0.1 M NaOH and heat in a water bath.[9] Neutralize the solution before dilution and injection.

  • Oxidation: Treat the sample solution with 3% hydrogen peroxide at room temperature.[10]

  • Thermal Degradation: Expose the solid sample to dry heat in a calibrated oven.

  • Photodegradation: Expose the sample (solid and solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7]

Visualizations

HPLC_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Guidelines) cluster_2 Phase 3: Finalization MD_Start Define Analytical Target Profile MD_Select Select Column & Mobile Phase MD_Start->MD_Select MD_Optimize Optimize Chromatographic Conditions (Gradient, Temp, Flow Rate) MD_Select->MD_Optimize VAL_Specificity Specificity (Forced Degradation) MD_Optimize->VAL_Specificity Proceed to Validation VAL_Linearity Linearity & Range VAL_Specificity->VAL_Linearity VAL_Accuracy Accuracy (% Recovery) VAL_Linearity->VAL_Accuracy VAL_Precision Precision (Repeatability & Intermediate) VAL_Accuracy->VAL_Precision VAL_Robustness Robustness VAL_Precision->VAL_Robustness VAL_LOQ LOD & LOQ VAL_Robustness->VAL_LOQ FIN_Report Compile Validation Report VAL_LOQ->FIN_Report Validation Complete FIN_SOP Write Standard Operating Procedure (SOP) FIN_Report->FIN_SOP

Caption: Workflow for HPLC method development and validation.

Column_Selection cluster_columns Column Candidates Analyte Analyte Properties (Acidic, Aromatic) C18 C18 (Strong Hydrophobicity) Analyte->C18 C8 C8 (Moderate Hydrophobicity) Analyte->C8 Phenyl Phenyl-Hexyl (π-π Interactions) Analyte->Phenyl Goal Desired Outcome (High Resolution, Good Peak Shape) Evaluation Performance Evaluation (Resolution, Tailing, Efficiency) Goal->Evaluation C18->Evaluation C8->Evaluation Phenyl->Evaluation Decision Select Phenyl-Hexyl Column Evaluation->Decision

Caption: Decision logic for selecting the optimal HPLC column.

References

Comparative Analysis of (4-Tetrazol-1-yl-phenyl)-acetic Acid Derivatives in Cyclooxygenase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of (4-Tetrazol-1-yl-phenyl)-acetic acid derivatives reveals their potential as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of their biological activity, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in the design of novel non-steroidal anti-inflammatory drugs (NSAIDs).

The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, often incorporated into drug candidates to improve metabolic stability and pharmacokinetic profiles. In the context of anti-inflammatory agents, the this compound scaffold has emerged as a promising framework for the development of selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with traditional NSAIDs.

Structure-Activity Relationship and Biological Activity

The anti-inflammatory activity of this compound derivatives is intrinsically linked to their ability to inhibit the COX-1 and COX-2 isoforms of the cyclooxygenase enzyme. The key structural features influencing this activity are the substituents on the phenyl ring and modifications to the acetic acid side chain.

A study on novel tetrazole-based compounds as selective COX-2 inhibitors, while not focusing specifically on the this compound scaffold, provides valuable insights into the structure-activity relationships of related compounds. The study demonstrated that the incorporation of a tetrazole ring in place of the sulfonamide group of celecoxib, a known COX-2 inhibitor, can lead to potent and selective COX-2 inhibition.[1]

For instance, derivatives incorporating isoxazole and pyrazole central moieties alongside the tetrazole ring exhibited significant in vitro COX-2 inhibitory activity, with IC50 values in the nanomolar range.[1] Specifically, trimethoxy-substituted derivatives showed superior COX-2 selectivity.[1] This suggests that electron-donating groups on the phenyl ring adjacent to the tetrazole may enhance COX-2 selectivity.

Comparative Inhibition Data

To provide a framework for comparison, the following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of novel tetrazole-based derivatives from a relevant study.[1] Although these compounds do not strictly adhere to the this compound scaffold, they share the key tetrazole feature and provide a basis for understanding the impact of structural modifications on COX inhibition.

Compound IDModifications from Core ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)
3b Isoxazole core, dimethoxy phenyl1.160.04128.29
3c Isoxazole core, trimethoxy phenyl11.610.039297.67
4b Pyrazole core, dimethoxy phenyl1.180.04228.10
4c Pyrazole core, trimethoxy phenyl12.350.041301.22
5b N-phenyl pyrazole, dimethoxy phenyl1.890.06529.08
5c N-phenyl pyrazole, trimethoxy phenyl20.670.065317.95
Celecoxib -15.820.056282.22
Indomethacin -0.112.850.04

Data extracted from a study on novel tetrazole-based selective COX-2 inhibitors.[1]

Experimental Protocols

General Synthesis of this compound

While a specific protocol for a diverse range of substituted derivatives was not found, a general synthetic route can be proposed based on established methods for the synthesis of tetrazoles and phenylacetic acids.

Step 1: Synthesis of 4-aminophenylacetonitrile. This can be achieved through various methods, including the reaction of 4-aminobenzyl chloride with a cyanide source.

Step 2: Diazotization and Azide Formation. The amino group of 4-aminophenylacetonitrile is diazotized using sodium nitrite in an acidic medium, followed by reaction with sodium azide to form the corresponding azide.

Step 3: Cycloaddition to form the Tetrazole Ring. The azide intermediate undergoes an intramolecular cycloaddition to form the tetrazole ring, yielding 2-(4-(1H-tetrazol-1-yl)phenyl)acetonitrile.

Step 4: Hydrolysis to Acetic Acid. The nitrile group is then hydrolyzed under acidic or basic conditions to afford the final product, this compound.

Substituents on the phenyl ring can be introduced either on the starting material or through subsequent modification of the phenyl ring in an intermediate.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a detailed protocol for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

  • Human recombinant COX-2 or ram seminal vesicle COX-1

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Stannous chloride (to stop the reaction)

  • EIA buffer and reagents for prostaglandin E2 (PGE2) detection (ELISA kit)

Procedure:

  • Enzyme Preparation: The COX-1 or COX-2 enzyme is pre-incubated in the reaction buffer containing heme at room temperature.

  • Inhibitor Incubation: The test compound, dissolved in DMSO, is added to the enzyme solution at various concentrations and incubated for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of a stannous chloride solution.

  • PGE2 Quantification: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA). The concentration of PGE2 is inversely proportional to the intensity of the colorimetric signal.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The anti-inflammatory effects of this compound derivatives are mediated through the inhibition of the cyclooxygenase pathway, which is a key component of the inflammatory response.

Prostaglandin_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 PLA2 Phospholipase A2 COX1_COX2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation NSAIDS (4-Tetrazol-1-yl-phenyl)- acetic acid derivatives (NSAIDs) NSAIDS->COX1_COX2 Inhibition

Caption: Prostaglandin Biosynthesis Pathway and Site of NSAID Action.

The experimental workflow for evaluating the structure-activity relationship of these compounds typically involves a multi-step process from chemical synthesis to biological evaluation.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of (4-Tetrazol-1-yl-phenyl)- acetic acid Derivatives Purification Purification and Characterization Synthesis->Purification COX_Assay In vitro COX-1/COX-2 Inhibition Assays Purification->COX_Assay IC50_Determination IC50 Value Determination COX_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

References

A Head-to-Head Battle: Tetrazole as a Bioisosteric Replacement for Carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid with a tetrazole ring is a cornerstone of modern medicinal chemistry. This bioisosteric substitution is frequently employed to enhance a drug candidate's pharmacokinetic profile, particularly its metabolic stability and oral bioavailability. While both functional groups are acidic and can engage in similar interactions with biological targets, their subtle yet significant differences in physicochemical properties can profoundly impact a drug's overall performance. This guide provides an objective comparison, supported by experimental data, to inform rational drug design decisions.

Physicochemical Properties: A Tale of Two Acids

At a glance, 5-substituted-1H-tetrazoles and carboxylic acids share key characteristics, most notably their similar acidity, with pKa values typically falling within the same range.[1] This ensures that both groups are predominantly ionized at physiological pH, a critical factor for target engagement. However, a closer examination of their properties reveals important distinctions that can be leveraged in drug design.

One of the most significant differences lies in their lipophilicity. Tetrazolate anions are generally more lipophilic than the corresponding carboxylates.[1] This increased lipophilicity can, in some cases, lead to improved membrane permeability and oral absorption.[2]

Table 1: Comparison of Physicochemical Properties

PropertyCarboxylic AcidTetrazoleKey Differences & Implications
pKa ~4.2 - 4.4[3]~4.5 - 4.9[1]Both are acidic and ionized at physiological pH, allowing for similar ionic interactions with biological targets.
Lipophilicity (logP) Generally lowerGenerally higherIncreased lipophilicity of tetrazoles may enhance membrane permeability and oral bioavailability.[2]
Size & Shape Planar carboxylate groupPlanar, five-membered aromatic ring; slightly larger than a carboxylic acid.[4]The larger size of the tetrazole ring may necessitate minor adjustments in the binding pocket of the target protein.
Hydrogen Bonding Acts as a hydrogen bond donor and acceptor.The tetrazole ring has multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H bond is a hydrogen bond donor. The hydrogen-bond environment around tetrazolates extends further than in carboxylates.[1]The more extensive hydrogen-bonding capability of tetrazoles can lead to altered binding interactions with the target.

Metabolic Stability: The Tetrazole Advantage

A primary motivation for replacing a carboxylic acid with a tetrazole is to improve metabolic stability.[4] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance or the formation of reactive metabolites.

  • Glucuronidation: Carboxylic acids can form reactive acyl glucuronides, which have been implicated in toxicity.[4] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[1]

  • Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[4]

  • β-Oxidation: Carboxylic acids with aliphatic chains can be metabolized via β-oxidation, a pathway that tetrazoles also resist.[4]

This inherent resistance to common metabolic transformations often translates to a longer half-life and improved in vivo efficacy for tetrazole-containing drugs.[4]

Case Study: Angiotensin II Receptor Blockers (ARBs)

The development of angiotensin II receptor blockers (ARBs) for the treatment of hypertension is a classic example of the successful application of this bioisosteric replacement. The drug Losartan, which contains a tetrazole moiety, is a prime example. Its active metabolite, EXP-3174, is a carboxylic acid derivative. Interestingly, in this specific case, the carboxylic acid metabolite is a more potent inhibitor of the angiotensin II type 1 (AT1) receptor than the parent tetrazole-containing drug.

Table 2: In Vitro Activity of Losartan and its Carboxylic Acid Metabolite (EXP-3174)

CompoundFunctional GroupTargetIC50 (mol/L)
LosartanTetrazoleAngiotensin II Type 1 (AT1) Receptor1.0 x 10-8[5]
EXP-3174Carboxylic AcidAngiotensin II Type 1 (AT1) Receptor1.1 x 10-9[5]

This case highlights that while tetrazole replacement often enhances pharmacokinetic properties, the effect on biological activity can vary and must be empirically determined. The improved oral bioavailability of Losartan, despite its lower in vitro potency compared to its active metabolite, underscores the importance of a holistic assessment of a drug candidate's properties.[1]

Below is a simplified representation of the decision-making process for considering a tetrazole bioisostere in a drug design workflow.

G Bioisosteric Replacement Workflow A Lead Compound with Carboxylic Acid B Evaluate Physicochemical and Pharmacokinetic Properties A->B C Suboptimal Profile? (e.g., Poor Metabolic Stability, Low Bioavailability) B->C D Synthesize Tetrazole Bioisostere C->D Yes G Optimized Lead Candidate C->G No E Head-to-Head Comparison: - Physicochemical Properties - In Vitro Assays - In Vivo Studies D->E F Improved Profile? E->F F->G Yes H Re-evaluate Strategy/ Consider Other Isosteres F->H No

Caption: A typical experimental workflow for comparing bioisosteres.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. ARBs, like Losartan, block the action of angiotensin II at the AT1 receptor, leading to vasodilation and a reduction in blood pressure.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (from Lungs) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction & Aldosterone Release AT1_Receptor->Vasoconstriction Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Losartan Losartan (ARB) (Tetrazole Moiety) Losartan->AT1_Receptor blocks

Caption: Simplified signaling pathway of the Angiotensin II receptor.

Experimental Protocols

Accurate and reproducible experimental data are paramount for making informed decisions in drug design. Below are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the test compound.

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of the test compound in a suitable solvent (e.g., water, or a co-solvent like methanol or DMSO if solubility is an issue).[1]

    • Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.[1]

    • Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[1]

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).[1]

    • Place 20 mL of the 1 mM sample solution into a temperature-controlled vessel with a magnetic stirrer.[1]

    • Add the 0.15 M KCl solution to the sample.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[1]

  • Titration Procedure:

    • If the compound is an acid, make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[1]

    • Titrate the solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments.[1]

    • Record the pH after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12-12.5.[1]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is determined from the inflection point of the curve.

    • Perform the titration in triplicate to ensure accuracy and calculate the mean and standard deviation.[1]

Protocol 2: Determination of logP by the Shake-Flask Method

Objective: To determine the partition coefficient (logP) of the test compound between n-octanol and water.

Methodology:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and aqueous phases in a centrifuge tube.

    • Shake the tube vigorously to ensure thorough mixing and partitioning of the compound. The duration of shaking should be sufficient to reach equilibrium.

  • Phase Separation:

    • Centrifuge the tube to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[6]

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Protocol 3: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[2]

    • Thaw pooled human liver microsomes (HLM) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[2][7]

    • Prepare a NADPH regenerating system solution (cofactor).[2]

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to the wells at a final concentration of 1 µM.[7]

    • Pre-incubate the plate at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[2][7]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using LC-MS/MS.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) from the half-life and the protein concentration.

Protocol 4: Angiotensin II Receptor Binding Assay (Competition Assay)

Objective: To determine the binding affinity (IC50) of a test compound for the angiotensin II receptor.

Methodology:

  • Membrane Preparation:

    • Prepare cell membrane fractions from a cell line expressing the angiotensin II type 1 (AT1) receptor.[5]

    • Determine the protein concentration of the membrane preparation.[5]

  • Competition Binding Protocol:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.[5]

    • Prepare serial dilutions of the unlabeled test compound (e.g., Losartan or EXP-3174).

    • Prepare a fixed concentration of a radiolabeled ligand (e.g., [125I]-angiotensin II) at a concentration at or below its Kd.[5]

    • For non-specific binding wells, add a high concentration of a known unlabeled ligand.[5]

  • Assay Procedure:

    • To the appropriate wells, add the membrane preparation, the fixed concentration of the radiolabeled ligand, and the serially diluted test compounds.[5]

    • Incubate the plate to allow binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.[5]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand).[5]

Conclusion

The bioisosteric replacement of carboxylic acids with tetrazoles is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. A thorough understanding of these differences, coupled with robust experimental evaluation, is essential for the rational design of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The case of Losartan demonstrates that while the tetrazole can offer significant advantages in terms of drug-like properties, the ultimate biological activity must be carefully assessed for each new chemical entity.

References

A Comparative Analysis of 1H- and 2H-Tetrazole Tautomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between tautomeric forms of a drug molecule is critical for rational drug design. This guide provides an objective comparison of the biological activities of 1H- and 2H-tetrazole tautomers, supported by experimental data, to illuminate the impact of tautomerism on pharmacological outcomes.

The tetrazole ring is a key functional group in medicinal chemistry, frequently employed as a bioisostere for the carboxylic acid moiety.[[“]][2] This five-membered heterocyclic ring can exist in two distinct tautomeric forms, 1H- and 2H-tetrazole, which can significantly influence the molecule's physicochemical properties and, consequently, its interaction with biological targets.[[“]] While both isomers have been incorporated into a wide array of therapeutic agents, direct comparative studies of their biological activities are not always readily available. This guide aims to bridge that gap by presenting a comparative analysis based on published experimental data.

Comparative Bioactivity Data: A Tale of Two Tautomers

The spatial arrangement of substituents and the electronic properties of the tetrazole ring differ between the 1H and 2H tautomers, leading to variations in their biological profiles. Below is a summary of findings from studies that have directly compared the activity of these two isomers.

Antidiabetic Activity: SGLT2 and Glycogen Phosphorylase Inhibition

A notable area where the bioactivities of 1H- and 2H-tetrazole isomers have been directly compared is in the development of treatments for type 2 diabetes, specifically as inhibitors of Sodium-Glucose Co-transporter 2 (SGLT2) and Glycogen Phosphorylase (GP).[[“]]

In the context of SGLT2 inhibition, a study on tetrazole-bearing glycosides revealed that the 1H-tetrazole isomer exhibited moderately higher potency than its 2H counterpart.[[“]] However, both isomers were found to be less active than the established drug, dapagliflozin.[[“]] For glycogen phosphorylase inhibition, both the 1H and 2H isomers of 5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles demonstrated significant hypoglycemic effects in an in vivo model using streptozotocin-induced diabetic Wistar rats.[[“]]

Compound ClassIsomerTargetBioactivity (IC₅₀)Reference Compound (Dapagliflozin) IC₅₀
Tetrazole-bearing Glycosides1H-tetrazole (93a)SGLT268.9 nM1.1 nM
Tetrazole-bearing Glycosides2H-tetrazole (93b)SGLT2106 nM1.1 nM
5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles1H-tetrazole (88a)GPMaximum fall in blood glucose levels observed-
5-(1-aryl-1H-pyrazol-3-yl)-tetrazoles2H-tetrazole (88b)GPMaximum fall in blood glucose levels observed-
Anticancer and Antimicrobial Activities: A Noteworthy Lack of Direct Comparison

While numerous 1H- and 2H-tetrazole derivatives have been synthesized and evaluated as potential anticancer and antimicrobial agents, direct quantitative comparisons of isomeric pairs are scarce in the scientific literature.[[“]][3] Research in these areas suggests that the overall molecular structure and the specific substitution patterns, rather than the tetrazole isomer type alone, are the primary determinants of efficacy.[[“]]

Experimental Protocols

To aid in the replication and validation of the findings cited in this guide, detailed methodologies for key experiments are provided below.

SGLT2 Inhibition Assay (Cell-Based Fluorescent Glucose Uptake)

This assay measures the inhibition of SGLT2-mediated glucose uptake in a human kidney proximal tubule cell line (HK-2) using the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).

Materials:

  • HK-2 cells

  • DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Krebs-Ringer-Henseleit (KRH) buffer

  • 2-NBDG

  • Test compounds (1H- and 2H-tetrazole derivatives) and control inhibitors (e.g., Dapagliflozin) dissolved in DMSO

  • Lysis buffer

  • 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO₂. Seed cells in 96-well plates and allow them to reach confluence.

  • Compound Preparation: Prepare stock solutions of test compounds in DMSO and create serial dilutions in KRH buffer. The final DMSO concentration should not exceed 0.5%.

  • Assay:

    • Wash the confluent cell monolayers twice with pre-warmed KRH buffer.

    • Add 100 µL of KRH buffer containing the test compound or vehicle (DMSO) to each well.

    • Include controls for total uptake (vehicle only) and non-specific uptake (a high concentration of D-glucose or sodium-free KRH buffer).

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • Initiate glucose uptake by adding 2-NBDG to a final concentration of 100-200 µM.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Terminate the uptake by washing the cells with ice-cold KRH buffer.

    • Lyse the cells by adding 50 µL of lysis buffer and incubating for 10 minutes at room temperature.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Calculate the SGLT2-specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Glycogen Phosphorylase Inhibition Assay (Colorimetric)

This assay measures the activity of Glycogen Phosphorylase (GP) by monitoring the release of inorganic phosphate from glucose-1-phosphate.

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa)

  • HEPES buffer (50 mM, pH 7.2)

  • Test compounds dissolved in DMSO

  • Substrate solution (containing glucose-1-phosphate and glycogen)

  • BIOMOL® Green reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • In a 96-well plate, incubate the GPa enzyme (e.g., 0.38 U/mL in HEPES buffer) with the test compounds at various concentrations for 15 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Stop the reaction and develop the color by adding BIOMOL® Green reagent.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

MTT Assay for Anticancer Activity (Cell Viability)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the molecular mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

SGLT2_Inhibition_Workflow cluster_plate 96-Well Plate cluster_measurement Data Acquisition & Analysis cell_culture 1. HK-2 Cell Culture compound_addition 2. Add Test Compounds (1H/2H Tautomers) cell_culture->compound_addition Wash cells nbdg_addition 3. Add 2-NBDG (Fluorescent Glucose Analog) compound_addition->nbdg_addition Pre-incubate incubation 4. Incubate at 37°C nbdg_addition->incubation lysis 5. Cell Lysis incubation->lysis Terminate uptake fluorescence_reading 6. Read Fluorescence (Ex: 485nm, Em: 535nm) lysis->fluorescence_reading data_analysis 7. Calculate % Inhibition & IC50 Value fluorescence_reading->data_analysis

Caption: Experimental workflow for the SGLT2 inhibition assay.

Losartan_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to PLC Phospholipase C (PLC) AT1R->PLC Activates Aldosterone Aldosterone Secretion AT1R->Aldosterone Stimulates Losartan Losartan (contains 1H-tetrazole) Losartan->AT1R Blocks IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Cell_Growth Cell Growth PKC->Cell_Growth

Caption: Simplified signaling pathway of Losartan, an AT1 receptor blocker.

The provided diagram illustrates the signaling pathway of Losartan, a widely used antihypertensive drug that contains a 1H-tetrazole moiety. Losartan acts as an antagonist of the Angiotensin II Type 1 (AT1) receptor.[2] The tetrazole group in Losartan is crucial for its binding to the receptor, mimicking the carboxylate group of the natural ligand, Angiotensin II.[4] By blocking the AT1 receptor, Losartan prevents the downstream signaling cascade that leads to vasoconstriction, aldosterone secretion, and cell growth, thereby exerting its therapeutic effects.[2]

Conclusion

The tautomeric form of a tetrazole ring can have a discernible impact on its biological activity, as evidenced by the comparative data on SGLT2 inhibitors. The 1H-isomer, in this case, demonstrated a modest increase in potency over the 2H-isomer. However, the scarcity of direct comparative studies in other therapeutic areas, such as oncology and infectious diseases, highlights a significant knowledge gap. The specific substitution pattern and overall molecular architecture appear to be the predominant drivers of activity in these contexts.

For researchers in drug discovery and development, these findings underscore the importance of synthesizing and evaluating both 1H- and 2H-tetrazole isomers whenever feasible. Such comparative analyses will not only contribute to a more comprehensive understanding of structure-activity relationships but also pave the way for the rational design of more potent and selective therapeutic agents. The experimental protocols and workflow diagrams provided in this guide offer a practical framework for conducting these essential comparative studies.

References

Tetrazole Analogs Demonstrate Enhanced Metabolic Stability Over Carboxylic Acid Counterparts in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals often face the challenge of optimizing the metabolic stability of lead compounds to improve their pharmacokinetic profiles. A widely adopted strategy in medicinal chemistry is the bioisosteric replacement of a carboxylic acid group with a tetrazole ring. This substitution has been shown to significantly enhance metabolic stability, leading to improved oral bioavailability and a longer duration of action for numerous drug candidates. [1][2][3][4] This guide provides a comparative analysis of the metabolic stability of tetrazole and carboxylic acid analogs, supported by experimental data and detailed methodologies.

The rationale behind this bioisosteric replacement lies in the similar physicochemical properties of the two functional groups. Both the tetrazole ring and the carboxylic acid group are acidic, with comparable pKa values, and can act as proton donors and acceptors, allowing them to engage in similar interactions with biological targets.[1][2] However, the tetrazole moiety is generally more resistant to common metabolic pathways that affect carboxylic acids.[1][3][5][6]

Comparative Metabolic Stability Data

Experimental data from in vitro and in vivo studies consistently demonstrate the superior metabolic stability of tetrazole analogs compared to their carboxylic acid counterparts. The following tables summarize key quantitative data from comparative studies.

Table 1: In Vitro Metabolic Stability in Liver Microsomes

Compound PairAnalog TypeHalf-life (t½) in Liver Microsomes (min)Reference
5-(5-methylisoxazol-3-yl) derivativeCarboxylic Acid15[1]
Tetrazole60[1]

Table 2: Comparative Pharmacokinetic Parameters

Compound PairAnalog TypeOral Bioavailability (%F)Reference
Angiotensin II Receptor Blocker PrecursorCarboxylic AcidLow (not orally effective)[6][7]
Losartan (tetrazole analog)Tetrazole~33%[6][7]
5-(5-methylisoxazol-3-yl) derivativeCarboxylic Acid10%[1]
Tetrazole40%[1]

Key Metabolic Pathways

The primary reason for the enhanced stability of tetrazoles is their resistance to Phase II metabolism, particularly glucuronidation.[1][2][5] Carboxylic acids are readily conjugated with glucuronic acid to form acyl glucuronides, which are often rapidly excreted.[2][5][6] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are generally more stable and less prone to clearance.[2][5][6] Furthermore, tetrazoles are resistant to other metabolic pathways that affect carboxylic acids, such as amino acid conjugation and β-oxidation.[6]

The initial metabolism of many drug candidates, including those with carboxylic acid and tetrazole moieties, often involves Phase I oxidation reactions catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[8][9][10] These enzymes introduce or expose functional groups that can then undergo Phase II conjugation.[11] The susceptibility of a compound to CYP-mediated metabolism can significantly impact its metabolic stability.

Experimental Protocols

The assessment of metabolic stability is a critical step in drug discovery and is typically evaluated using a combination of in vitro and in vivo assays.

In Vitro Microsomal Stability Assay

This assay is a standard method for evaluating the intrinsic metabolic stability of a compound in the early stages of drug discovery.[12][13][14][15]

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[8][12][15]

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive control compounds (with known metabolic stability) are dissolved in an appropriate solvent, typically DMSO, to create stock solutions.[13]

    • Liver microsomes (from human or other species) are thawed and diluted in a phosphate buffer (pH 7.4).[8][13]

    • A NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer.[13] This is crucial for the activity of CYP enzymes.[8]

  • Incubation:

    • The test compound is pre-incubated with the liver microsomes in a temperature-controlled environment (typically 37°C).[13]

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.[14]

    • A negative control is run in parallel without the NADPH-regenerating system to account for non-enzymatic degradation.[13]

  • Sampling and Reaction Termination:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 45 minutes).[15]

    • The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.[13][15]

  • Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining test compound, is analyzed by a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis:

    • The concentration of the test compound at each time point is determined.

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.[13]

Visualizations

Experimental Workflow for Comparing Bioisosteres

experimental_workflow cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis synthesis_acid Synthesize Carboxylic Acid Analog microsomal_stability Microsomal Stability Assay synthesis_acid->microsomal_stability target_binding Target Binding Assay synthesis_acid->target_binding cell_potency Cellular Potency Assay synthesis_acid->cell_potency synthesis_tetrazole Synthesize Tetrazole Analog synthesis_tetrazole->microsomal_stability synthesis_tetrazole->target_binding synthesis_tetrazole->cell_potency data_comparison Compare Metabolic Stability, PK, and Efficacy Data microsomal_stability->data_comparison target_binding->data_comparison cell_potency->data_comparison pk_study Pharmacokinetic (PK) Study efficacy_study Efficacy Study pk_study->efficacy_study lead_selection Select Lead Candidate efficacy_study->lead_selection data_comparison->pk_study

Caption: A typical experimental workflow for comparing bioisosteres.

Simplified Renin-Angiotensin Signaling Pathway

ras_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Leads to ARBs Angiotensin II Receptor Blockers (e.g., Losartan) ARBs->AT1_Receptor Blocks

Caption: Simplified Renin-Angiotensin signaling pathway showing the action of ARBs.

References

The Tetrazole Scaffold: Bridging the Gap Between Benchtop and Clinical Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vitro vs. In Vivo Correlation of Tetrazole-Based Compounds

For researchers, scientists, and drug development professionals, the journey of a novel compound from initial in vitro screening to successful in vivo studies is fraught with challenges. A critical aspect of this journey is establishing a strong in vitro to in vivo correlation (IVIVC), which can predict the clinical efficacy and pharmacokinetic profile of a drug candidate. Tetrazole-based compounds, widely recognized for their role as bioisosteres of carboxylic acids, have demonstrated significant therapeutic potential across various disease areas, including hypertension and oncology. This guide provides an objective comparison of the in vitro and in vivo performance of select tetrazole-based compounds, supported by experimental data and detailed methodologies, to aid in the rational design and development of this important class of molecules.

Correlating In Vitro Potency with In Vivo Antihypertensive Activity

Tetrazole-containing angiotensin II receptor blockers (ARBs) are a cornerstone in the management of hypertension. The in vitro efficacy of these compounds is typically determined by their binding affinity to the angiotensin II type 1 (AT1) receptor, often expressed as the half-maximal inhibitory concentration (IC50). This is then correlated with their ability to reduce blood pressure in animal models, such as spontaneously hypertensive rats (SHRs).

A study comparing the non-peptide angiotensin II receptor antagonists, irbesartan and losartan, provides a clear example of this correlation. While both compounds effectively inhibit AT1 receptors, their in vitro affinities do not always directly predict their in vivo potency in a straightforward dose-dependent manner. This discrepancy can be attributed to differences in their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).

CompoundIn Vitro AT1 Receptor Binding (IC50, nM)[1]In Vivo Antihypertensive Effect (Maximal Reduction of Mean Arterial Pressure)[2]Animal Model
Irbesartan1.00 ± 0.2-Spontaneously Hypertensive Rat
Losartan8.9 ± 1.147 mm Hg at 10 mg/kg p.o.[2]Spontaneously Hypertensive Rat
EXP3174 (active metabolite of Losartan)3.5 ± 0.4--
Compound 1*0.8247 mm Hg at 10 mg/kg p.o.[2]Spontaneously Hypertensive Rat

*Compound 1: (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholine

Caption: Comparative data of tetrazole-based angiotensin II receptor antagonists.

Assessing Anticancer Potential: From Cell Lines to Xenograft Models

In the realm of oncology, the in vitro cytotoxicity of tetrazole-based compounds against various cancer cell lines is a primary screening parameter. The IC50 value, representing the concentration of a compound that inhibits 50% of cell growth, is a key metric. However, the translation of this in vitro potency to in vivo tumor growth inhibition in xenograft models is influenced by factors such as tumor penetration, metabolic stability, and the tumor microenvironment.

A series of novel tetrazole derivatives have been synthesized and evaluated for their anticancer activity. The data below showcases the in vitro cytotoxicity of a representative compound against a panel of human cancer cell lines. While direct quantitative in vivo efficacy data (e.g., ED50) is not always available in initial studies, qualitative or semi-quantitative measures such as the percentage of tumor growth inhibition are often reported.

CompoundCell LineIn Vitro Cytotoxicity (IC50, µM)In Vivo ModelIn Vivo Efficacy
Representative Tetrazole Derivative HepG2 (Liver Carcinoma)1.0–4.0[3]Xenograft Mouse ModelData not available
A549 (Lung Carcinoma)>10Xenograft Mouse ModelData not available
MDA-MB-231 (Breast Carcinoma)>10Xenograft Mouse ModelData not available
DU145 (Prostate Carcinoma)1.0–4.0[3]Xenograft Mouse ModelData not available
SK-N-SH (Neuroblastoma)>10Xenograft Mouse ModelData not available

Caption: In vitro cytotoxicity of a representative tetrazole-based anticancer compound.

Experimental Protocols

In Vitro Angiotensin II Receptor Binding Assay

This assay determines the affinity of a test compound for the angiotensin II type 1 (AT1) receptor.

Materials:

  • Rat liver membranes (source of AT1 receptors)[4]

  • Radiolabeled angiotensin II analogue, e.g., [125I][Sar1, Ile8]AngII[4]

  • Test compounds (e.g., losartan, irbesartan)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat liver membranes which abundantly express the AT1 receptor.[4]

  • Incubate the membranes with a fixed concentration of the radiolabeled angiotensin II analogue and varying concentrations of the test compound.[4]

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines

  • Culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)

This model is used to evaluate the blood pressure-lowering effects of potential antihypertensive drugs.

Animals:

  • Spontaneously Hypertensive Rats (SHRs) are a well-established model for essential hypertension.[5]

Procedure:

  • Acclimatize the SHRs to the laboratory conditions.

  • Administer the test compound orally (p.o.) or via another appropriate route at different doses. A vehicle control group receives the formulation without the active compound.

  • Measure the systolic and diastolic blood pressure at various time points after drug administration using the tail-cuff method.[6]

  • The mean arterial pressure (MAP) is calculated, and the percentage reduction in MAP compared to the control group is determined to assess the antihypertensive efficacy.

In Vivo Tumor Growth Inhibition in a Xenograft Mouse Model

Xenograft models are used to evaluate the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.[7]

Animals:

  • Immunodeficient mice (e.g., nude or SCID mice)

Procedure:

  • Implant human cancer cells subcutaneously into the flank of the immunodeficient mice.[7]

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound according to a predetermined schedule and dosage. The control group receives the vehicle.

  • Measure the tumor volume using calipers at regular intervals throughout the study. Tumor volume is often calculated using the formula: (Width² x Length) / 2.[7]

  • At the end of the study, the percentage of tumor growth inhibition (%TGI) is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Visualizing the Molecular and Experimental Landscape

To better understand the context of these studies, the following diagrams illustrate a key signaling pathway targeted by tetrazole-based compounds and a typical workflow for establishing an in vitro to in vivo correlation.

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq_protein Gq Protein AT1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Leads to PKC->Vasoconstriction Contributes to

Caption: Angiotensin II signaling pathway via the AT1 receptor.

IVIVC_Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies in_vitro_assay Target-based Assay (e.g., Receptor Binding, Enzyme Inhibition) ic50_determination Determine IC50/EC50 in_vitro_assay->ic50_determination cell_based_assay Cell-based Assay (e.g., Cytotoxicity, Proliferation) cell_based_assay->ic50_determination animal_model Animal Model of Disease (e.g., SHR, Xenograft) ic50_determination->animal_model Compound Selection correlation_analysis IVIVC Analysis ic50_determination->correlation_analysis Data for Correlation pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies animal_model->pk_pd_studies efficacy_determination Determine Efficacy (e.g., ED50, %TGI) pk_pd_studies->efficacy_determination efficacy_determination->correlation_analysis Data for Correlation lead_optimization Lead Optimization correlation_analysis->lead_optimization

Caption: General workflow for establishing in vitro-in vivo correlation.

References

A Tale of Two Acids: Unpacking the Binding Affinities of Tetrazole and Carboxylate Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative binding affinities of tetrazole and carboxylate inhibitors, supported by experimental data and detailed protocols.

In the landscape of medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a tetrazole ring is a widely employed strategy to enhance the pharmacological properties of drug candidates. While both functional groups are acidic and can engage in similar interactions with biological targets, their nuanced differences in physicochemical properties often translate to significant variations in binding affinity, metabolic stability, and overall efficacy. This guide provides an objective comparison of tetrazole and carboxylate inhibitors, presenting quantitative binding data, detailed experimental methodologies, and visual representations of key concepts to inform rational drug design.

At a Glance: Key Physicochemical and Pharmacological Differences

PropertyCarboxylic AcidTetrazoleKey Implications for Drug Design
pKa ~4.2 - 4.4~4.5 - 4.9Both are ionized at physiological pH, enabling similar ionic interactions with target proteins.[1][2]
Lipophilicity (logP) Generally lowerGenerally higherTetrazoles may exhibit increased membrane permeability and oral bioavailability, but this is not always the case due to other factors like desolvation penalties.[2]
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Possesses one hydrogen bond donor (N-H) and multiple acceptors (ring nitrogens), with the hydrogen bond environment extending further from the core of the molecule.The more complex and spatially distributed hydrogen bonding capacity of tetrazoles can lead to altered or stronger interactions with target proteins.
Metabolic Stability Susceptible to Phase II metabolism (e.g., glucuronidation to form potentially reactive acyl glucuronides).More resistant to metabolic degradation; N-glucuronides are generally more stable.Tetrazole-containing drugs often exhibit a longer half-life and an improved pharmacokinetic profile.
Size and Shape Planar carboxylate group.Planar, five-membered aromatic ring that is slightly larger than a carboxylate.The larger size of the tetrazole ring may necessitate adjustments in the binding pocket of the target protein to be accommodated.

Head-to-Head: Comparative Binding Affinity Data

The decision to substitute a carboxylic acid with a tetrazole is often driven by the pursuit of improved binding affinity. The following table summarizes quantitative data from studies directly comparing the binding of tetrazole inhibitors and their corresponding carboxylate analogs to various protein targets.

Target ProteinInhibitor PairBinding Affinity (IC₅₀ or Kᵢ)Fold Difference (Carboxylate/Tetrazole)Reference
Angiotensin II Type 1 (AT1) Receptor Losartan (tetrazole) vs. Carboxylate AnalogLosartan (IC₅₀): 16.4 nMCarboxylate Analog (IC₅₀): ~722 nM (-logIC₅₀ = 6.61)~44-fold weaker[3][4]
EXP3174 (active metabolite of Losartan, a carboxylic acid) vs. LosartanEXP3174 (Kᵢ): 0.67 nM (human AT1)Losartan (Kᵢ): Not directly compared in this study, but EXP3174 is a potent antagonist.-[5]
Protein Tyrosine Phosphatase 1B (PTP1B) Dicarboxylic acid analog vs. ortho-Tetrazole analogDicarboxylic acid analog (Kᵢ): 2.0 µMortho-Tetrazole analog (Kᵢ): 2.0 µMEquipotent[6]
Myeloid Cell Leukemia-1 (MCL-1) Carboxylic acid-containing lead vs. Tetrazole analogCarboxylic acid lead (Kᵢ): Similar or slightly weaker than tetrazole analogTetrazole is similar or slightly more potent[7]
B-cell lymphoma-extra large (BCL-xL) Carboxylic acid-containing lead vs. Tetrazole analogCarboxylic acid lead (Kᵢ): Similar or slightly weaker than tetrazole analogTetrazole is similar or slightly more potent[7]

In Focus: The Angiotensin II Receptor Blockers

The development of Angiotensin II Receptor Blockers (ARBs) for the treatment of hypertension serves as a classic example of the successful application of the tetrazole-for-carboxylate bioisosteric replacement. The tetrazole moiety in drugs like Losartan is crucial for their high-affinity binding to the AT1 receptor, effectively blocking the actions of Angiotensin II and leading to a reduction in blood pressure.

AT1_Signaling_Pathway Angiotensinogen Angiotensinogen (from Liver) Renin Renin (from Kidney) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin->Angiotensin_I ACE ACE (from Lungs) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor activates Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone_Release Aldosterone Release AT1_Receptor->Aldosterone_Release Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP leads to Aldosterone_Release->Increased_BP leads to ARBs ARBs (e.g., Losartan) (Tetrazole Moiety) ARBs->AT1_Receptor blocks

Simplified signaling pathway of the Angiotensin II receptor.

Experimental Protocols

Accurate determination of binding affinity is paramount for a meaningful comparison between carboxylate and tetrazole inhibitors. Below are detailed methodologies for two common binding assays.

Radioligand Binding Assay for AT1 Receptor

This competitive binding assay is a gold standard for quantifying the interaction between a ligand and a G-protein coupled receptor like the AT1 receptor.

Objective: To determine the binding affinity (Kᵢ) of a test compound (tetrazole or carboxylate inhibitor) for the human AT1 receptor.

Materials:

  • Human AT1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II

  • Non-specific binding control: 10 µM Losartan or unlabeled Angiotensin II

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare a membrane suspension from cells overexpressing the AT1 receptor. The final protein concentration should be optimized for the assay (typically 5-20 µ g/well ).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of non-specific binding control, 25 µL of radioligand, and 50 µL of membrane suspension.

    • Competition Binding: 25 µL of test compound (at various concentrations), 25 µL of radioligand, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare AT1 Receptor Membrane Suspension Plate_Setup Set up 96-well plate: Total, Non-specific, and Competition Binding Membrane_Prep->Plate_Setup Radioligand_Prep Prepare Radioligand ([¹²⁵I]Sar¹,Ile⁸-Angiotensin II) Radioligand_Prep->Plate_Setup Compound_Prep Prepare Serial Dilutions of Test Compounds Compound_Prep->Plate_Setup Incubation Incubate at RT (60-90 min) Plate_Setup->Incubation Filtration Rapid Filtration (separate bound/unbound) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Calc_Specific Calculate Specific Binding Counting->Calc_Specific Plot_Data Plot % Specific Binding vs. [Compound] Calc_Specific->Plot_Data Calc_IC50_Ki Determine IC₅₀ and Kᵢ Plot_Data->Calc_IC50_Ki

Experimental workflow for a radioligand binding assay.
Fluorescence Polarization (FP) Competitive Binding Assay

Fluorescence polarization is a versatile, non-radioactive method for measuring molecular interactions in solution, suitable for a wide range of protein targets.

Objective: To determine the IC₅₀ of a test compound that inhibits the interaction between a fluorescently labeled ligand (tracer) and a target protein.

Materials:

  • Purified target protein

  • Fluorescently labeled tracer (a ligand known to bind the target)

  • Test compounds (tetrazole and carboxylate analogs)

  • Assay Buffer (optimized for protein stability and minimal non-specific binding)

  • Black, low-binding 384-well microplates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the target protein at a concentration that is approximately equal to the Kₐ of the tracer.

    • Prepare a solution of the fluorescent tracer at a concentration at or below its Kₐ.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup: In a 384-well plate, add the following to each well:

    • High Polarization Control (Maximal Binding): Target protein, fluorescent tracer, and assay buffer (with DMSO vehicle).

    • Low Polarization Control (Minimal Binding): Fluorescent tracer and assay buffer (with DMSO vehicle).

    • Competition Wells: Target protein, fluorescent tracer, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-120 minutes) to allow the binding to reach equilibrium. Protect the plate from light.

  • Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * [1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control)].

    • Plot the percent inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.

FP_Assay_Workflow cluster_prep_fp Preparation cluster_assay_fp Assay cluster_analysis_fp Data Analysis Protein_Prep Prepare Target Protein Solution Plate_Setup_FP Set up 384-well plate: High/Low Controls and Competition Wells Protein_Prep->Plate_Setup_FP Tracer_Prep Prepare Fluorescent Tracer Solution Tracer_Prep->Plate_Setup_FP Compound_Prep_FP Prepare Serial Dilutions of Test Compounds Compound_Prep_FP->Plate_Setup_FP Incubation_FP Incubate at RT (to reach equilibrium) Plate_Setup_FP->Incubation_FP Measurement_FP Measure Fluorescence Polarization (mP) Incubation_FP->Measurement_FP Calc_Inhibition Calculate % Inhibition Measurement_FP->Calc_Inhibition Plot_Data_FP Plot % Inhibition vs. [Compound] Calc_Inhibition->Plot_Data_FP Calc_IC50 Determine IC₅₀ Plot_Data_FP->Calc_IC50

Experimental workflow for a fluorescence polarization assay.

Conclusion

The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and well-established strategy in medicinal chemistry. While these two functional groups share key similarities in acidity that allow them to engage in similar ionic interactions, their differences in lipophilicity, hydrogen bonding capacity, and metabolic stability can be leveraged to fine-tune the properties of a drug candidate. The provided data indicates that this substitution can lead to a range of outcomes, from equipotent to significantly improved binding affinity, depending on the specific target and the molecular context. A thorough understanding of these nuances, supported by robust experimental data, is essential for the rational design of novel and effective therapeutic agents.

References

Uncharted Territory: The Cross-Reactivity Profile of (4-Tetrazol-1-yl-phenyl)-acetic acid Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of available scientific literature, a detailed cross-reactivity profile for the compound (4-Tetrazol-1-yl-phenyl)-acetic acid is not publicly available. This significant information gap prevents a thorough comparison with alternative compounds and highlights a need for further pharmacological investigation into this molecule.

Currently, there is a lack of published experimental data detailing the binding affinities, selectivity, or off-target effects of this compound. While the broader class of tetrazole-containing molecules has been associated with a wide range of biological activities—including analgesic, anti-inflammatory, antimicrobial, and antihypertensive properties—this general information is not specific enough to construct a meaningful cross-reactivity and safety profile for this particular chemical entity.[1][2][3]

The tetrazole ring is often employed in medicinal chemistry as a bioisostere of a carboxylic acid, a strategy used to improve a compound's metabolic stability and pharmacokinetic properties.[4] Phenylacetic acid derivatives, on the other hand, have been explored as agonists for targets such as peroxisome proliferator-activated receptors (PPARs).[5] The combination of these two moieties in this compound suggests potential biological activity, but without dedicated screening and pharmacological studies, its specific targets and potential for cross-reactivity with other receptors, enzymes, or ion channels remain unknown.

For researchers, scientists, and drug development professionals, this lack of data means that the therapeutic potential and possible side effects of this compound are entirely speculative. To address this, a systematic investigation into its pharmacological profile is necessary.

Future Directions: A Proposed Experimental Workflow

To elucidate the cross-reactivity profile of this compound, a standardized screening cascade would be required. The following workflow outlines the key experiments that would need to be conducted.

G A Compound Synthesis and Purification B Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP) - Receptors - Ion Channels - Enzymes A->B C Initial Hit Identification B->C D Dose-Response Assays for Primary Target(s) (e.g., IC50/EC50 determination) C->D E Selectivity Profiling against Related Targets D->E F Confirmation of Mechanism of Action E->F G Cell-based Functional Assays F->G H In Vivo Animal Models (Pharmacokinetics and Pharmacodynamics) G->H I Off-Target Effect Evaluation H->I G cluster_pathway Hypothetical Inflammatory Signaling Pathway Cytokine_Receptor Cytokine Receptor IKK IKK Complex Cytokine_Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound (4-Tetrazol-1-yl-phenyl)- acetic acid Compound->IKK Potential Inhibition?

References

Safety Operating Guide

Proper Disposal of (4-Tetrazol-1-yl-phenyl)-acetic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe and compliant disposal of (4-Tetrazol-1-yl-phenyl)-acetic acid. Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.

Immediate Safety Precautions

Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and to take appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection.[1] In the event of contact, immediately flush the affected area with copious amounts of water.[2][3][4][5][6]

  • Ventilation: Use only with adequate ventilation to avoid breathing fumes or dust.[1][3]

  • Spill Management: In case of a spill, prevent further leakage if safe to do so.[1] Absorb with inert material and place it into a suitable disposal container.[1] Avoid allowing the product to enter drains, waterways, or soil.[1][3][7]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations.[7] The following protocol outlines the general steps for its proper disposal:

  • Container Management:

    • Keep the chemical in its original, tightly closed container.[1][7]

    • Do not mix with other waste.[7]

    • Handle uncleaned containers as you would the product itself.[7]

  • Waste Collection:

    • Collect waste material in a designated and properly labeled container. The label should clearly identify the contents as "this compound".

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

  • Arranging for Disposal:

    • The primary method of disposal is to send the material to a licensed chemical destruction plant or an approved waste disposal facility.[1][5][7][8]

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for "this compound".

  • Special Considerations for Tetrazole Compounds:

    • Tetrazole-containing compounds can form explosive combinations with strong oxidizing agents, metal salts, peroxides, and sulfides.[8] Ensure that the waste is not contaminated with these materials.

    • Controlled incineration with flue gas scrubbing may be a suitable disposal method, as determined by the licensed disposal facility.[8]

Quantitative Data Summary

The available Safety Data Sheets for this compound and similar compounds do not provide specific quantitative data for disposal procedures, such as concentration limits for drain disposal (which is generally prohibited). Disposal decisions should be based on the hazardous characteristics of the chemical, not on quantitative thresholds for release.

Data PointValueSource
CAS Number 462068-57-1Matrix Scientific[9]
Molecular Formula C9H8N4O2Matrix Scientific[9]
Molecular Weight 204.19 g/mol Matrix Scientific[9]
Hazard Classification IrritantMatrix Scientific[9]
Disposal Recommendation To an approved waste disposal plantAK Scientific, Inc.[1], Sigma-Aldrich[7]

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Handling cluster_waste Waste Collection & Storage cluster_disposal Disposal Process cluster_prohibited Prohibited Actions A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Use Original or Designated, Labeled Waste Container B->C K Do Not Pour Down the Drain B->K D Keep Container Tightly Closed C->D L Do Not Dispose in Regular Trash C->L E Store in a Cool, Dry, Well-Ventilated Area D->E F Do Not Mix with Other Waste E->F G Contact Institutional EHS or Certified Waste Contractor F->G H Provide Safety Data Sheet (SDS) G->H I Schedule Waste Pickup H->I J Transfer to Licensed Waste Disposal Facility I->J

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(4-Tetrazol-1-yl-phenyl)-acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(4-Tetrazol-1-yl-phenyl)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.